molecular formula C13H18N2 B572615 1-(1-Phenylcyclopropyl)piperazine CAS No. 1245647-91-9

1-(1-Phenylcyclopropyl)piperazine

Cat. No.: B572615
CAS No.: 1245647-91-9
M. Wt: 202.301
InChI Key: WIFPWYFVWPLROU-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)piperazine is a specialized piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a unique structural motif combining a piperazine ring with a phenylcyclopropyl group, creating a constrained three-dimensional architecture that is of significant interest in designing novel therapeutic agents. The piperazine ring system is widely recognized as a privileged scaffold in pharmaceutical development due to its favorable physicochemical properties and ability to contribute to molecular interactions with biological targets . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of compounds with potential anti-inflammatory properties . The cyclopropyl substitution adjacent to the phenyl group introduces stereoelectronic effects and metabolic stability that can enhance the drug-like properties of resulting compounds. This chemical structure allows for various modifications at the piperazine nitrogen atoms, enabling the creation of diverse derivative libraries for structure-activity relationship studies. The compound's molecular framework is particularly relevant for investigating ligand-receptor interactions in neurological and inflammatory pathways. As with all our research chemicals, this product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers can rely on the high purity and quality of our this compound for consistent, reproducible results in their experimental work. Proper handling procedures and storage conditions should be followed in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylcyclopropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPWYFVWPLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693589
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-91-9
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-(1-Phenylcyclopropyl)piperazine. Due to a lack of extensive published experimental data for this specific molecule, this document leverages publicly available information for the compound and its structural analogs, primarily other phenylpiperazine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its structure, properties, and potential biological significance. All quantitative data is presented in structured tables for clarity, and a potential synthetic workflow is outlined.

Chemical and Physical Properties

This compound, with the CAS number 94859-17-9, is a substituted piperazine derivative. The core structure features a piperazine ring attached to a phenyl-substituted cyclopropyl group. This unique combination of a rigid cyclopropyl ring and the versatile piperazine moiety suggests potential for interesting pharmacological activities. While experimental data on the physical properties of this specific compound are limited, computational predictions and data from related compounds provide valuable estimates.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
CAS Number 94859-17-9PubChem[1]
Predicted pKa 9.23 ± 0.10Guidechem[2]
Predicted Solubility Slightly soluble (22 g/L at 25°C)Guidechem[2]
Predicted XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: The pKa and solubility are predicted values and should be confirmed through experimental analysis.

Spectral Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N-aryl and N-alkyl piperazine derivatives. A potential synthetic workflow is outlined below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Piperazine Piperazine Nucleophilic Substitution Nucleophilic Substitution Piperazine->Nucleophilic Substitution 1-bromo-1-phenylcyclopropane 1-bromo-1-phenylcyclopropane 1-bromo-1-phenylcyclopropane->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

A common method for the synthesis of similar compounds involves the nucleophilic substitution of a haloalkane with piperazine.

  • Reaction Setup: To a solution of excess piperazine in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), 1-bromo-1-phenylcyclopropane would be added dropwise at room temperature. The use of a base, such as potassium carbonate or triethylamine, may be required to scavenge the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture would be stirred at an elevated temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove any inorganic salts, and the solvent removed under reduced pressure. The resulting crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been documented for this compound, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, and anticancer activities[3][4]. Many of these effects are mediated through interactions with various neurotransmitter receptors and transporters.

Given the structural similarities to other pharmacologically active phenylpiperazines, it is plausible that this compound could interact with monoamine neurotransmitter systems. The general mechanism of action for many piperazine-based drugs involves the modulation of dopaminergic and serotonergic signaling pathways.

SignalingPathway cluster_compound Compound cluster_receptors Potential Targets cluster_pathways Downstream Signaling cluster_effects Potential Biological Effects This compound This compound Dopamine_Receptors Dopamine Receptors This compound->Dopamine_Receptors Binds to Serotonin_Receptors Serotonin Receptors This compound->Serotonin_Receptors Binds to Dopaminergic_Signaling Dopaminergic Signaling Dopamine_Receptors->Dopaminergic_Signaling Modulates Serotonergic_Signaling Serotonergic Signaling Serotonin_Receptors->Serotonergic_Signaling Modulates CNS_Effects CNS Effects (e.g., Antipsychotic, Antidepressant) Dopaminergic_Signaling->CNS_Effects Serotonergic_Signaling->CNS_Effects

Hypothesized signaling pathway for this compound.

This diagram illustrates a hypothetical mechanism where the compound could bind to dopamine and serotonin receptors, thereby modulating their respective signaling pathways and potentially leading to effects on the central nervous system. It is crucial to note that this is a generalized pathway for phenylpiperazine derivatives and requires experimental validation for this compound.

Conclusion and Future Directions

This compound is a compound of interest due to its unique structural features. While current publicly available data on its experimental properties and biological activity are sparse, this guide provides a foundational understanding based on computational predictions and knowledge of related compounds. Further experimental investigation is necessary to fully characterize this molecule. Key areas for future research include:

  • Full Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data.

  • Determination of Physical Properties: Experimental measurement of melting point, boiling point, and solubility.

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly CNS receptors, to identify any potential pharmacological activity.

  • Development and Optimization of a Synthetic Protocol: Establishing a reliable and scalable synthesis method.

This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The insights provided herein are intended to facilitate further research and development efforts.

References

In-depth Technical Guide: 1-(1-Phenylcyclopropyl)piperazine (CAS 1245647-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways for 1-(1-Phenylcyclopropyl)piperazine (CAS 1245647-91-9) is not available at this time. The information that can be provided is limited to its chemical properties and synthesis, which is typical for a research chemical or intermediate that may be part of ongoing, proprietary drug discovery efforts.

This guide provides a summary of the available chemical data and general information on the potential applications of piperazine-containing compounds.

Core Compound Information

This compound is a synthetic organic compound featuring a phenylcyclopropyl group attached to a piperazine ring. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules.

PropertyValueSource
CAS Number 1245647-91-9N/A
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.301 g/mol
IUPAC Name This compound
Canonical SMILES C1CC1(C2=CC=CC=C2)N3CCNCC3
InChI Key WIFPWYFVWPLROU-UHFFFAOYSA-N

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following data is based on computational predictions.

PropertyPredicted ValueSource
pKa 9.23 ± 0.10
LogP 2.4N/A
Solubility Sparingly soluble in water (22 g/L at 25°C)
Topological Polar Surface Area 15.3 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly documented, several chemical suppliers list potential synthesis routes. A plausible synthetic approach involves the reaction of 1-phenylcyclopropan-1-amine with a suitable piperazine precursor or the reaction of 1-bromo-1-phenylcyclopropane with piperazine.

A generalized synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_phenylcyclopropyl_precursor 1-Phenylcyclopropyl Precursor (e.g., 1-bromo-1-phenylcyclopropane) reaction_conditions Nucleophilic Substitution Base, Solvent, Heat 1_phenylcyclopropyl_precursor->reaction_conditions piperazine Piperazine piperazine->reaction_conditions extraction Extraction reaction_conditions->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product

Caption: Generalized Synthetic Workflow for this compound.

Potential Biological Significance and Applications (Inferred)

The biological activity of this compound has not been specifically reported. However, the piperazine ring is a key pharmacophore in numerous approved drugs with a wide range of therapeutic applications. Based on the activities of other phenylpiperazine derivatives, this compound could be investigated for the following potential activities:

  • Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with various CNS receptors, including serotonergic and dopaminergic receptors. This suggests potential applications as antipsychotics, antidepressants, or anxiolytics.

  • Anticancer Activity: Some piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of topoisomerases.

  • Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worm infections. They typically act by paralyzing the parasites, leading to their expulsion from the host.

  • Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in mitigating inflammatory conditions.

It is crucial to emphasize that these are inferred potential applications based on the broader class of piperazine-containing compounds and require experimental validation for this compound specifically.

Conclusion for Researchers and Drug Development Professionals

This compound is a research chemical with limited publicly available data. For researchers and drug development professionals, this compound represents an opportunity for novel investigation. The core piperazine scaffold, combined with the unique phenylcyclopropyl moiety, may confer novel pharmacological properties. Future research should focus on:

  • Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

  • In Vitro Screening: A broad panel of in vitro assays to determine its biological targets. This could include receptor binding assays for CNS targets, cytotoxicity assays against cancer cell lines, and antimicrobial or antiparasitic assays.

  • Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the specific mechanism of action and any involved signaling pathways.

Due to the current lack of data, any research involving this compound should be approached as exploratory, with a comprehensive screening strategy to identify its potential therapeutic value.

Synthesis of 1-(1-Phenylcyclopropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential synthetic routes for 1-(1-phenylcyclopropyl)piperazine, a novel compound with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies, this document details plausible experimental protocols, presents relevant quantitative data from analogous reactions, and explores a hypothetical biological context for the target molecule. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide range of biological systems, including neurotransmitter receptors.[1][2] Similarly, the phenylcyclopropylamine pharmacophore is a key feature of compounds known to interact with monoamine oxidase (MAO), such as the antidepressant tranylcypromine.[3][4] The novel compound, this compound, combines these two important structural motifs, suggesting its potential for unique pharmacological activity, possibly as a modulator of dopamine or other neurotransmitter receptors.[1][5][6]

This guide outlines two primary, plausible synthetic strategies for the preparation of this compound: Buchwald-Hartwig amination and reductive amination. Detailed experimental procedures are proposed based on established literature precedents for similar transformations.

Proposed Synthetic Routes

Two principal retrosynthetic disconnections for this compound are considered, leading to two distinct forward synthetic approaches.

Diagram 1: Retrosynthetic Analysis

G cluster_A cluster_B Target This compound A Route A: Buchwald-Hartwig Amination Target->A B Route B: Reductive Amination Target->B A_1 1-Halo-1-phenylcyclopropane A->A_1 A_2 Piperazine A->A_2 B_1 Phenyl Cyclopropyl Ketone B->B_1 B_2 Piperazine B->B_2 G Start_A 1-Bromo-1-phenylcyclopropane Coupling Buchwald-Hartwig Coupling Start_A->Coupling Start_B N-Boc-piperazine Start_B->Coupling Catalyst Pd Catalyst Ligand Base Catalyst->Coupling Intermediate N-Boc-1-(1-phenylcyclopropyl)piperazine Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Product This compound Deprotection->Product G Start_A Phenyl Cyclopropyl Ketone Reaction Reductive Amination Start_A->Reaction Start_B Piperazine Start_B->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Product This compound Reaction->Product G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP Dopamine Dopamine Dopamine->D2R Agonist Target 1-(1-Phenylcyclopropyl) piperazine Target->D2R Potential Antagonist? PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream

References

The Enigmatic Mechanism of Action of 1-(1-Phenylcyclopropyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed pharmacological data specifically for 1-(1-Phenylcyclopropyl)piperazine is limited. This guide provides an in-depth analysis of its likely mechanism of action based on the established pharmacology of structurally related compounds, particularly phenylalkylpiperazine and cyclopropyl-containing derivatives. The information presented herein is intended for research and drug development professionals and should be corroborated by experimental data.

Executive Summary

This compound is a novel psychoactive compound whose mechanism of action has not been fully elucidated in public-domain scientific literature. However, its structural motifs—a phenyl group attached to a cyclopropyl ring, which is in turn linked to a piperazine moiety—strongly suggest interaction with key central nervous system (CNS) targets. Analysis of structurally analogous compounds indicates that this compound is likely to exhibit activity as a dopamine D2 receptor partial agonist and may also possess significant affinity for sigma (σ) receptors . This guide will explore these potential mechanisms, present relevant data from analogous compounds, and provide hypothetical experimental workflows for its pharmacological characterization.

Inferred Pharmacological Profile

Based on structure-activity relationships of similar molecules, the pharmacological profile of this compound is likely multifaceted.

Dopaminergic System Modulation

The presence of the phenylcyclopropyl moiety suggests a potential interaction with dopamine receptors. Research on 2-phenylcyclopropylmethylamine (PCPMA) derivatives has identified potent dopamine D2 receptor partial agonists.[1][2] This class of compounds is significant as D2 partial agonism is the primary pharmacological feature of third-generation antipsychotics like aripiprazole, brexpiprazole, and cariprazine.[2] These drugs are thought to stabilize the dopaminergic system, acting as antagonists in the presence of excess dopamine and as agonists in a dopamine-deficient state.

Sigma Receptor Engagement

The piperazine scaffold is a common feature in many high-affinity sigma receptor ligands. Both σ1 and σ2 receptors are potential targets. High-affinity σ1 and σ2 receptor ligands have been identified among N-cyclohexylpiperazine and N-benzylpiperazine derivatives.[3] The σ1 receptor is a unique intracellular chaperone protein involved in modulating various neurotransmitter systems, and its ligands are being investigated for a range of neurological and psychiatric disorders.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize receptor binding affinities and functional activities for structurally analogous compounds.

Table 1: Dopamine D2 Receptor Binding Affinities and Functional Activity of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives

CompoundD2 Receptor Ki (nM)D2 Receptor Functional Activity (Emax %)Reference
22 6.5866 (Partial Agonist)[1]
23 12.8Not Reported[1]
(+)-14j Not ReportedPartial Agonist[2]
(+)-14l Not ReportedPartial Agonist[2]

Note: The specific structures of compounds 22, 23, (+)-14j, and (+)-14l can be found in the cited literature.

Table 2: Sigma Receptor Binding Affinities of Selected Piperazine Derivatives

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
PB 28 High AffinityHigh Affinity (40-fold selective for σ2)[3]
Compound 3d 12.4Selective vs. σ2[4]
Compound 13 2.7102.6 (38-fold selective for σ1)[5]
Compound 30 2.6486.2 (187-fold selective for σ1)[5]

Note: The specific structures of the compounds can be found in the cited literature.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates a simplified, hypothetical signaling pathway for a dopamine D2 receptor partial agonist.

D2_Partial_Agonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist (Strong Inhibition of AC) PCPP This compound (Hypothetical Partial Agonist) PCPP->D2R Partial Agonist (Moderate Inhibition of AC) Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response

Caption: Hypothetical Dopamine D2 Receptor Partial Agonist Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the pharmacological profile of a novel compound like this compound.

Experimental_Workflow Start Novel Compound Synthesis: This compound Primary_Screen Primary Radioligand Binding Screen (Broad Receptor Panel) Start->Primary_Screen Hit_Identification Identify 'Hits' with Significant Binding (>50% displacement) Primary_Screen->Hit_Identification Secondary_Assays Secondary Binding Assays (Determine Ki for 'Hit' Receptors) Hit_Identification->Secondary_Assays 'Hits' End Elucidate Mechanism of Action Hit_Identification->End No 'Hits' Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin) Secondary_Assays->Functional_Assays Determine_Activity Determine Agonist, Antagonist, or Partial Agonist Activity (EC50/IC50, Emax) Functional_Assays->Determine_Activity In_Vivo_Studies In Vivo Behavioral Pharmacology Studies Determine_Activity->In_Vivo_Studies In_Vivo_Studies->End

Caption: Experimental Workflow for Pharmacological Characterization.

Logical Relationships

The following diagram illustrates the logical relationship between the structural features of phenylalkylpiperazines and their potential pharmacological targets.

Logical_Relationships Core_Structure Phenylalkylpiperazine Scaffold Dopamine_Receptors Dopamine Receptors (e.g., D2) Core_Structure->Dopamine_Receptors Sigma_Receptors Sigma Receptors (σ1 and σ2) Core_Structure->Sigma_Receptors Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Core_Structure->Serotonin_Receptors Adrenergic_Receptors Adrenergic Receptors (e.g., α1) Core_Structure->Adrenergic_Receptors Observed_Effects Potential CNS Effects: Antipsychotic, Antidepressant, Anxiolytic, etc. Dopamine_Receptors->Observed_Effects Sigma_Receptors->Observed_Effects Serotonin_Receptors->Observed_Effects Adrenergic_Receptors->Observed_Effects

Caption: Potential Pharmacological Targets of Phenylalkylpiperazines.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 receptor).

  • A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • This compound (test compound).

  • A known high-affinity ligand for the receptor (for determining non-specific binding, e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the test compound at various concentrations, or the high-affinity ligand at a high concentration (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Assay for Gi-coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at a Gi-coupled receptor (e.g., D2 receptor).

Materials:

  • Cells expressing the Gi-coupled receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • A known full agonist for the receptor.

  • This compound (test compound).

  • Cell culture medium.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the known full agonist.

  • To determine agonist activity, add the test compound at various concentrations to the cells and incubate.

  • To determine antagonist activity, pre-incubate the cells with the test compound at various concentrations, then add the known full agonist at its EC80 concentration.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and Emax.

  • For antagonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50.

  • Compare the Emax of the test compound to that of the full agonist to classify it as a full agonist, partial agonist, or antagonist.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established through direct experimental evidence, the existing literature on structurally related compounds provides a strong foundation for inferring its likely pharmacological profile. The evidence points towards a primary role as a dopamine D2 receptor partial agonist, with potential secondary activity at sigma receptors. This profile suggests that this compound could have complex modulatory effects on the CNS. The experimental protocols outlined in this guide provide a roadmap for the necessary research to fully characterize this intriguing molecule and determine its therapeutic potential.

References

Pharmacological Profile of 1-(1-Phenylcyclopropyl)piperazine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific pharmacological data for the compound 1-(1-Phenylcyclopropyl)piperazine (PCPP). Despite its documented chemical structure and identifiers (CAS 1245647-91-9), detailed studies on its receptor binding affinities, in vitro functional activity, and in vivo effects have not been published. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and detailed signaling pathways, as requested, is not feasible at this time.

This document will, therefore, outline the current informational landscape regarding PCPP and provide a general overview of the pharmacological activities of structurally related phenylpiperazine compounds to offer a contextual framework. It is crucial to emphasize that this general information cannot be directly and reliably extrapolated to predict the specific pharmacological profile of this compound.

Executive Summary of Available Information

There is no specific, publicly available pharmacological data for this compound. The following sections on the pharmacological profiles of related compounds are provided for general informational purposes only and to highlight the diverse activities of the broader phenylpiperazine chemical class.

General Pharmacological Context of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a common motif in a wide range of biologically active compounds, with derivatives exhibiting diverse pharmacological profiles. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, drastically influence receptor affinity and functional activity. Generally, phenylpiperazines are known to interact with various monoaminergic targets in the central nervous system.

Interaction with Serotonin Receptors

Many phenylpiperazine derivatives are prominent ligands at various serotonin (5-HT) receptor subtypes. For instance, compounds like 1-(m-chlorophenyl)piperazine (m-CPP) exhibit complex serotonergic activity, acting as an agonist at 5-HT2C and 5-HT1B receptors. The behavioral effects of m-CPP in animal models, such as anxiety-like behaviors, are often attributed to its interaction with these receptors.

Interaction with Dopamine Receptors

A number of N-phenylpiperazine analogs have been synthesized and evaluated as potential ligands for dopamine D2-like receptors (D2, D3, and D4). Studies have shown that certain derivatives can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. These compounds are of interest for their potential therapeutic applications in conditions where dopamine signaling is dysregulated.

Interaction with Other Receptors

Beyond serotonergic and dopaminergic systems, various phenylpiperazine derivatives have been shown to bind to other receptors, including adrenergic and sigma receptors. The specific receptor interaction profile is highly dependent on the overall molecular structure.

Potential (but Unknown) Pharmacological Profile of this compound

The unique structural feature of this compound is the presence of a phenylcyclopropyl group attached to one of the piperazine nitrogens. This moiety is structurally distinct from the more commonly studied substituted phenyl or benzyl groups. The cyclopropyl ring introduces conformational rigidity, which could significantly influence receptor binding compared to more flexible analogs.

Without experimental data, any prediction of the pharmacological profile of PCPP would be purely speculative. It is plausible that it may interact with monoaminergic receptors, given the general tendencies of the phenylpiperazine class. However, its specific affinities, selectivities, and functional activities (i.e., whether it acts as an agonist, antagonist, or partial agonist) remain to be determined through empirical research.

Future Research Directions

To elucidate the pharmacological profile of this compound, a systematic experimental approach is required. The logical workflow for such an investigation is outlined below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation synthesis Synthesis and Purification of PCPP binding Radioligand Binding Assays (e.g., 5-HT, DA, NE receptor panels) synthesis->binding Test Compound functional Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin) binding->functional Identified Targets pk Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) functional->pk Lead for In Vivo Testing behavioral Behavioral Pharmacology (e.g., Locomotor activity, anxiety models) pk->behavioral pd Pharmacodynamic Studies (e.g., Neurochemical analysis) behavioral->pd

Caption: Proposed experimental workflow for characterizing the pharmacological profile of this compound.

Conclusion

1-(1-Phenylcyclopropyl)piperazine: A Technical Review of a Phenylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Phenylcyclopropyl)piperazine is a small molecule belonging to the N-arylpiperazine class of compounds. While specific research on this particular molecule is not extensively available in peer-reviewed literature, its structural motifs—a phenyl group directly attached to a piperazine ring, with the addition of a cyclopropyl group—suggest a strong potential for activity within the central nervous system (CNS). The N-arylpiperazine scaffold is a well-established pharmacophore in numerous approved drugs, primarily targeting dopaminergic and serotonergic receptors.[1] The presence of a cyclopropyl ring can further enhance pharmacological properties such as potency, metabolic stability, and brain permeability.[2][3] This technical guide provides a comprehensive overview of this compound by leveraging data from closely related analogs to project its likely synthesis, pharmacological profile, and mechanism of action.

Chemical and Physical Properties

Basic chemical information for this compound has been compiled from chemical databases.

PropertyValueSource
CAS Number 1245647-91-9[4]
Molecular Formula C₁₃H₁₈N₂[4]
Molecular Weight 202.30 g/mol [4]
IUPAC Name This compound[4]
Synonyms 1-(1-PHENYL-CYCLOPROPYL)-PIPERAZINE, GS-5582[4]

Synthesis

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 1-bromo-1-phenylcyclopropane with piperazine. The use of a suitable base (e.g., sodium tert-butoxide) and a phosphine ligand (e.g., RuPhos) in an inert solvent like dioxane would be typical for this transformation.

Synthesis 1-Bromo-1-phenylcyclopropane 1-Bromo-1-phenylcyclopropane Reaction Buchwald-Hartwig Amination 1-Bromo-1-phenylcyclopropane->Reaction Piperazine Piperazine Piperazine->Reaction Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->Reaction Ligand (e.g., RuPhos) Ligand (e.g., RuPhos) Ligand (e.g., RuPhos)->Reaction Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Reaction This compound This compound Reaction->this compound

Figure 1: Hypothetical Synthesis of this compound

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol based on similar syntheses of N-arylpiperazines[5]:

  • To a dry Schlenk tube under an inert nitrogen atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.3-1.5 equivalents).

  • Add the aryl halide (1-bromo-1-phenylcyclopropane, 1.0 equivalent) and piperazine (1.1-1.3 equivalents).

  • Add the anhydrous solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound.

Predicted Pharmacological Profile

The N-arylpiperazine moiety is a privileged scaffold that interacts with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[6] The specific substitution on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity for these receptor subtypes.

Dopamine Receptor Activity

Phenylpiperazine derivatives frequently exhibit high affinity for D₂-like dopamine receptors (D₂, D₃, and D₄).[7] They can act as antagonists, partial agonists, or agonists. The interaction is typically stabilized by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in transmembrane domain 3 (Asp114 in D₂) of the receptor.[8] Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the receptor's binding pocket further contribute to the binding affinity.[8]

Serotonin Receptor Activity

Arylpiperazines are also well-known for their interactions with various serotonin (5-HT) receptor subtypes.[9] Many compounds of this class show high affinity for 5-HT₁A and 5-HT₂A receptors, often acting as partial agonists at 5-HT₁A and antagonists at 5-HT₂A receptors.[1] This mixed pharmacology is a hallmark of several atypical antipsychotic drugs. Affinity for other 5-HT receptors, such as 5-HT₇, is also common.[6]

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Analogs

Compound/AnalogD₂ ReceptorD₃ Receptor5-HT₁A Receptor5-HT₂A ReceptorReference
Aripiprazole 0.340.81.73.4[1]
Compound 9b --23.939.4[1]
Compound 12a 300-41.5315[1]
Analog 12b 400.3High Affinity-[7]
Analog 12c 530.9High Affinity-[7]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound. The specific affinities for the title compound are not available.

Potential Mechanism of Action and Signaling Pathways

Based on the pharmacology of its analogs, this compound is likely to modulate dopaminergic and serotonergic neurotransmission.

Dopamine D₂ Receptor Signaling

D₂ receptors are inhibitory Gαi/o-coupled receptors. Agonist or partial agonist activity at these receptors would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is central to the mechanism of action of many antipsychotic medications.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Predicted Agonist/Partial Agonist) Ligand->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Figure 2: Predicted Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling

Similar to D₂ receptors, 5-HT₁A receptors are also coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.

SHT1A_Signaling cluster_membrane Cell Membrane SHT1A Serotonin 5-HT₁A Receptor G_protein Gαi/o Protein SHT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (↓ Firing Rate) GIRK->Hyperpolarization Ligand This compound (Predicted Agonist/Partial Agonist) Ligand->SHT1A K_ion K+ K_ion->GIRK

Figure 3: Predicted Serotonin 5-HT₁A Receptor Signaling Pathway

Standard Experimental Protocols

The pharmacological activity of novel compounds like this compound is typically assessed through a series of in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow:

Binding_Assay cluster_prep Preparation Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Select Radiolabeled Ligand (e.g., [³H]Spiperone for D₂) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Separation Separate Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Calculate Ki (Affinity Constant) Using Cheng-Prusoff Equation Detection->Analysis

References

The Phenylpiperazines: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of Phenylpiperazine Compounds

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the realm of neuroscience. This chemical moiety, consisting of a phenyl group attached to a piperazine ring, is a privileged structure found in a multitude of clinically significant drugs, primarily those targeting the central nervous system (CNS). From their early exploration as tranquilizing agents to their current role in sophisticated multi-target antidepressants, the history of phenylpiperazine compounds is a compelling narrative of chemical innovation and evolving pharmacological understanding. This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacology of this important class of compounds, intended for researchers, scientists, and professionals in drug development.

Early Discovery and Historical Development

The precise first synthesis of the parent 1-phenylpiperazine molecule is not prominently documented in readily available literature, though its exploration began in the mid-20th century as part of a broader investigation into piperazine derivatives for pharmacological activity. A significant milestone in the development of pharmacologically active phenylpiperazines was the work of Wylie and Archer in the early 1960s. Their 1962 paper, "STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4-ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS," marked a systematic exploration of this class of compounds as potential tranquilizing agents.[1] This research laid the groundwork for understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with biological targets.

The subsequent decades saw the development and introduction of several key phenylpiperazine-based drugs, each with its own unique history and contribution to our understanding of CNS pharmacology.

  • Trazodone: Introduced in the 1980s, trazodone was one of the earlier "second-generation" antidepressants. It distinguished itself from the then-dominant tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) with a different side-effect profile.[2]

  • Nefazodone: A pharmacological cousin of trazodone, nefazodone was developed by Bristol-Myers Squibb in an effort to improve upon trazodone by reducing its sedative effects and was approved in 1994.[2]

  • Vortioxetine: A more recent and sophisticated example, vortioxetine, discovered by scientists at Lundbeck, is a multi-modal antidepressant approved in the 2010s. Its development represents a shift towards designing drugs with a more nuanced and targeted pharmacological profile.

The historical development of phenylpiperazine compounds can be visualized as a progression from broad-acting CNS depressants to highly specific multi-target agents.

Historical_Development cluster_0 Early Exploration cluster_1 Second-Generation Antidepressants cluster_2 Refined Pharmacological Profile cluster_3 Multi-Modal Agents Early 1960s Early 1960s 1980s 1980s Early 1960s->1980s 1990s 1990s 1980s->1990s 2010s 2010s 1990s->2010s Wylie & Archer (1962)\nTranquilizers Wylie & Archer (1962) Tranquilizers Trazodone Trazodone Nefazodone Nefazodone Vortioxetine Vortioxetine

A timeline of key milestones in phenylpiperazine drug development.

Core Pharmacology and Mechanism of Action

Phenylpiperazine compounds exert their pharmacological effects primarily by interacting with neurotransmitter receptors and transporters in the CNS. The key targets are typically serotonin (5-hydroxytryptamine, 5-HT) and dopamine (DA) receptors, although interactions with other receptors, such as adrenergic receptors, have also been noted.

Interaction with Serotonin Receptors

The serotonergic system is a major target for many phenylpiperazine drugs. They often exhibit a complex profile of activities at various 5-HT receptor subtypes:

  • 5-HT1A Receptor: Many phenylpiperazines act as agonists or partial agonists at the 5-HT1A receptor. Activation of this G-protein coupled receptor (GPCR) is associated with anxiolytic and antidepressant effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][4]

  • 5-HT2A and 5-HT2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is another common feature of phenylpiperazine drugs. This activity is thought to contribute to their antidepressant and anxiolytic effects and may also mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs).

  • Serotonin Transporter (SERT): Some of the more modern phenylpiperazine derivatives, such as vortioxetine, also act as inhibitors of the serotonin transporter, thereby increasing the synaptic concentration of serotonin.

Interaction with Dopamine Receptors

The dopaminergic system, particularly the D2 receptor, is another important target for a subset of phenylpiperazine compounds, especially those with antipsychotic properties.

  • D2 Receptor: Phenylpiperazines can act as antagonists or partial agonists at the D2 receptor. This interaction is a key mechanism for the therapeutic effects of antipsychotic drugs. D2 receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and D2 receptors.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling Phenylpiperazine (Agonist) Phenylpiperazine (Agonist) 5-HT1A Receptor 5-HT1A Receptor Phenylpiperazine (Agonist)->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA cAMP->PKA Neuronal Activity Neuronal Activity PKA->Neuronal Activity Modulation Downstream Effects Downstream Effects PKA->Downstream Effects Modulation Phenylpiperazine (Antagonist) Phenylpiperazine (Antagonist) D2 Receptor D2 Receptor Phenylpiperazine (Antagonist)->D2 Receptor D2 Receptor->Gi/o Protein Dopamine Dopamine Dopamine->D2 Receptor

Signaling pathways for 5-HT1A and D2 receptors.

Quantitative Pharmacological Data

The affinity of phenylpiperazine compounds for their molecular targets is a key determinant of their pharmacological profile and therapeutic utility. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug that occupies 50% of the receptors in a radioligand binding assay. The table below summarizes the binding affinities of several key phenylpiperazine compounds for various serotonin and dopamine receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)SERT (Ki, nM)
Trazodone251.94.3>1000160
Nefazodone8.52.13.636040
Vortioxetine1519134701.6
mCPP132271.2309224
1-PP>10,000>10,000>10,0002530 (EC50)880 (EC50)

Note: Data is compiled from various sources and should be considered representative. EC50 values for 1-PP refer to monoamine release assays.

Experimental Protocols

The synthesis and pharmacological characterization of phenylpiperazine compounds involve a series of well-established experimental procedures.

General Synthesis of 1-Arylpiperazines

A common method for the synthesis of 1-arylpiperazines is the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride [5]

  • Reaction Setup: In a suitable reaction vessel, charge 2,3-dichloroaniline.

  • Heating: Heat the aniline to a temperature between 90°C and 120°C.

  • Addition of Reagent: Add bis(2-chloroethyl)amine hydrochloride in portions. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:0.8 and 1:2.0.

  • Cyclization: Increase the reaction temperature to between 120°C and 220°C and maintain for 4 to 34 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture and add a protic solvent such as n-butanol.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield the 1-(2,3-dichlorophenyl)piperazine hydrochloride salt.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor [3][4]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the 5-HT1A receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Total Binding: Add membrane preparation, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and assay buffer.

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

    • Test Compound: Add membrane preparation, the radioligand, and serial dilutions of the phenylpiperazine compound being tested.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.

The general workflow for the discovery and characterization of a novel phenylpiperazine compound is illustrated below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Pharmacology cluster_in_vivo In Vivo Evaluation Design of Novel Phenylpiperazine Analogs Design of Novel Phenylpiperazine Analogs Synthesis & Purification Synthesis & Purification Design of Novel Phenylpiperazine Analogs->Synthesis & Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis & Purification->Structural Characterization (NMR, MS) Radioligand Binding Assays (Ki) Radioligand Binding Assays (Ki) Structural Characterization (NMR, MS)->Radioligand Binding Assays (Ki) Functional Assays (EC50, IC50) Functional Assays (EC50, IC50) Radioligand Binding Assays (Ki)->Functional Assays (EC50, IC50) Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Functional Assays (EC50, IC50)->Pharmacokinetic Studies (ADME) Behavioral Models (Efficacy) Behavioral Models (Efficacy) Pharmacokinetic Studies (ADME)->Behavioral Models (Efficacy) Toxicology Studies Toxicology Studies Behavioral Models (Efficacy)->Toxicology Studies Lead Optimization / Clinical Candidate Selection Lead Optimization / Clinical Candidate Selection Toxicology Studies->Lead Optimization / Clinical Candidate Selection

A generalized experimental workflow for phenylpiperazine drug discovery.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenylpiperazine compounds is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

  • Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring significantly influence receptor affinity and selectivity. For example, electron-withdrawing groups at the meta-position, such as a chloro or trifluoromethyl group, are often found in compounds with high affinity for serotonin receptors.

  • Linker and Terminal Group: In many phenylpiperazine drugs, the second nitrogen of the piperazine ring is attached to a linker and a terminal functional group. The length and nature of this linker, as well as the structure of the terminal group, are critical for modulating the pharmacological profile, including agonist versus antagonist activity.

A simplified representation of the key SAR points is shown below.

Key structure-activity relationship considerations for phenylpiperazines.
(Note: The image in the diagram is a placeholder and would be replaced with a 2D chemical structure of the phenylpiperazine core in a full implementation.)

Conclusion

The phenylpiperazine class of compounds has a rich history that mirrors the evolution of psychopharmacology. From their early investigation as broad-acting tranquilizers to their current status as highly specific, multi-target therapeutic agents, their journey underscores the power of medicinal chemistry to refine and improve upon a privileged scaffold. A deep understanding of their historical development, core pharmacology, structure-activity relationships, and the experimental methods used to characterize them is essential for the continued innovation of novel CNS-acting drugs based on this versatile chemical entity. As our understanding of the complexities of neurotransmitter systems continues to grow, it is certain that the phenylpiperazine scaffold will remain a valuable tool in the development of the next generation of therapies for psychiatric and neurological disorders.

References

Structure-Activity Relationship of 1-(1-Phenylcyclopropyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(1-phenylcyclopropyl)piperazine and its analogs, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). While direct quantitative data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from closely related phenylpiperazine derivatives to elucidate the key structural motifs governing potency and selectivity. This document includes detailed experimental protocols for essential in vitro assays, quantitative data on the binding affinities and functional activities of analogous compounds, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this chemical space.

Introduction

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Compounds incorporating this moiety are known to interact with a variety of biogenic amine targets, most notably the monoamine transporters (MATs).[1] These transporters, including DAT, SERT, and NET, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[2] Inhibition of MATs is a key mechanism for the therapeutic effects of many antidepressants and psychostimulants, as well as the psychoactive properties of various drugs of abuse.[3]

The introduction of a cyclopropyl group fused to the phenyl ring at the 1-position of the piperazine introduces a rigid, three-dimensional element that can significantly influence the compound's interaction with its biological targets. This guide explores the nuanced structure-activity relationships that emerge from modifications to this core scaffold, providing a framework for the rational design of novel MAT inhibitors with desired potency and selectivity profiles.

Core Structure and Chemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₈N₂

  • Molecular Weight: 202.30 g/mol

  • CAS Number: 1245647-91-9

Structure-Activity Relationship (SAR)

The SAR of this compound analogs is primarily dictated by substitutions on the phenyl ring and the piperazine nitrogen. The following sections summarize the key relationships inferred from studies on related phenylpiperazine compounds.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on both the potency and selectivity of these compounds for the different monoamine transporters.

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, on the phenyl ring generally enhances affinity for the serotonin transporter (SERT). For instance, 1-(3-chlorophenyl)piperazine (mCPP) is a well-known SERT agonist.[4]

  • Electron-donating groups: Conversely, electron-donating groups, like methoxy substituents, can shift the selectivity profile. The position of the substituent is also critical. For example, a methoxy group at the ortho position of the phenyl ring is a common feature in many 5-HT₁A receptor ligands.

  • Hydroxyl groups: The addition of a hydroxyl group can introduce the potential for hydrogen bonding within the transporter binding pocket, which can significantly alter affinity and selectivity.[4]

Piperazine Ring Modifications

Modifications to the piperazine ring, particularly at the N4 position, are a common strategy to modulate the pharmacological profile.

  • Alkylation: Simple alkylation at the N4 position can influence lipophilicity and steric interactions within the binding site.

  • Arylalkylation: The introduction of larger arylalkyl groups can lead to interactions with secondary binding pockets on the transporters, potentially enhancing affinity and altering the mode of inhibition.

  • Polar Substituents: Incorporating polar functional groups can improve aqueous solubility and introduce specific hydrogen bonding interactions.

Quantitative Data

Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Monoamine Transporters

CompoundPhenyl SubstitutionDAT (Kᵢ, nM)SERT (Kᵢ, nM)NET (Kᵢ, nM)Reference
1-PhenylpiperazineNone>10,0003,3005,800[4]
1-(3-Chlorophenyl)piperazine (mCPP)3-Cl2,7002303,100[4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)3-CF₃1,5001202,500[4]
1-(2-Methoxyphenyl)piperazine2-OCH₃>10,0001,500>10,000[4]
1-(3-Hydroxyphenyl)piperazine3-OH1,2001,1001,700[4]

Table 2: Functional Activities (IC₅₀, nM) of Phenylpiperazine Analogs for Monoamine Uptake Inhibition

CompoundPhenyl SubstitutionDAT (IC₅₀, nM)SERT (IC₅₀, nM)NET (IC₅₀, nM)Reference
1-PhenylpiperazineNone4,1001,2002,300[4]
1-(3-Chlorophenyl)piperazine (mCPP)3-Cl1,8001501,900[4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)3-CF₃980801,600[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of monoamine transporter inhibitors.

Radioligand Binding Assays

These assays determine the binding affinity (Kᵢ) of a test compound for a specific transporter.[5]

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from DAT, SERT, or NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Non-specific binding determinants: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).[6]

  • Test compound (e.g., this compound analogs).

  • 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding determinant, radioligand, and membrane preparation.

    • Test Compound: Test compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[5]

Monoamine Uptake Inhibition Assays

These functional assays measure the potency (IC₅₀) of a compound to inhibit the transport of monoamines into cells.[7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate.

Materials:

  • HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.[1]

  • Uptake Buffer: Krebs-HEPES buffer (pH 7.4).

  • Test compound.

  • 96-well cell culture plates, liquid scintillation counter.

Procedure:

  • Cell Plating: Plate cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of the radiolabeled substrate to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake (determined in the presence of a known potent inhibitor) from total uptake. Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC₅₀ value.[1]

Visualizations

Signaling Pathways

The following diagram illustrates the general mechanism of action of a monoamine transporter inhibitor.

MonoamineTransporterInhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Released_MA Released Monoamine Vesicle->Released_MA Exocytosis MAT Monoamine Transporter (DAT, SERT, or NET) MA Monoamine MAT->MA Released_MA->MAT Reuptake Receptor Postsynaptic Receptor Released_MA->Receptor Binding Signal\nTransduction Signal Transduction Receptor->Signal\nTransduction Inhibitor This compound (Inhibitor) Inhibitor->MAT Blocks Reuptake

Caption: Mechanism of monoamine transporter inhibition.

Experimental Workflows

The following diagram outlines the workflow for a typical radioligand binding assay.

BindingAssayWorkflow start Start prep Prepare Cell Membranes (Expressing Transporter) start->prep setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.[6]

The following diagram illustrates the workflow for a monoamine uptake inhibition assay.

UptakeAssayWorkflow start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate initiate_uptake Add Radiolabeled Substrate to Initiate Uptake pre_incubate->initiate_uptake terminate_uptake Wash with Cold Buffer to Terminate Uptake initiate_uptake->terminate_uptake lyse_count Cell Lysis and Scintillation Counting terminate_uptake->lyse_count analyze Data Analysis (Calculate IC50) lyse_count->analyze end End analyze->end

Caption: Workflow for a monoamine uptake inhibition assay.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The structure-activity relationships, inferred from a broad range of phenylpiperazine analogs, indicate that strategic modifications to the phenyl and piperazine rings can be employed to fine-tune potency and selectivity for DAT, SERT, and NET. The experimental protocols and workflows provided in this guide offer a robust framework for the in vitro characterization of new chemical entities based on this scaffold. Further investigation into the synthesis and pharmacological evaluation of a focused library of this compound derivatives is warranted to fully elucidate the SAR of this intriguing chemical class and to identify lead candidates for further development.

References

Predicted Biological Profile of 1-(1-Phenylcyclopropyl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive analysis of the biological targets of the novel compound 1-(1-Phenylcyclopropyl)piperazine. Due to the absence of direct experimental data for this specific molecule, this whitepaper leverages structure-activity relationship (SAR) studies of analogous compounds, namely phencyclidine (PCP) and phenylpiperazine derivatives, to forecast its likely pharmacological profile. The primary predicted targets are aminergic G-protein coupled receptors, with a potential for significant interaction with serotonin and dopamine receptor subtypes. This analysis serves as a foundational guide for future in-vitro and in-vivo evaluation of this compound.

Introduction

This compound is a synthetic molecule combining the structural features of a phenylcyclopropyl group and a piperazine moiety. While the piperazine ring is a common scaffold in a multitude of centrally active drugs, the specific combination with a phenylcyclopropyl group is less characterized. This document aims to predict the biological targets of this compound by examining the known pharmacology of its constituent chemical motifs.

Predicted Biological Targets and Rationale

Based on structure-activity relationship (SAR) data from analogous compounds, this compound is predicted to have a higher affinity for aminergic G-protein coupled receptors than for the NMDA receptor ion channel.

Analysis of the Phenylcyclopropyl Moiety in the Context of Phencyclidine (PCP) Analogs

Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, is a well-known non-competitive antagonist of the NMDA receptor. However, modifications to the cyclohexyl ring have been shown to dramatically alter its affinity and activity. Studies on cycloalkyl analogs of PCP have demonstrated that reducing the ring size from a cyclohexyl to a cyclopropyl group significantly diminishes or abolishes PCP-like activity, including binding to the NMDA receptor.[1][2][3][4] Therefore, it is predicted that this compound will have low affinity for the NMDA receptor.

Analysis of the Phenylpiperazine Moiety

The 1-phenylpiperazine scaffold is a key component of numerous drugs targeting the central nervous system. These compounds frequently exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors. Specifically, derivatives of phenylpiperazine have been shown to bind with high affinity to 5-HT1A, 5-HT2A, and dopamine D2 and D3 receptors.[5][6][7][8] The nature and position of substituents on the phenyl ring and the other nitrogen of the piperazine ring modulate the affinity and selectivity for these receptors.

Predicted Binding Affinities (Based on Analogous Compounds)

The following table summarizes the predicted binding affinities of this compound for key central nervous system targets. These values are extrapolated from published data on structurally related phenylpiperazine derivatives and should be confirmed by direct experimental testing.

Predicted Target Predicted Affinity (Ki) Rationale
Serotonin Receptor 5-HT1ALow to mid-nanomolarThe 1-phenylpiperazine moiety is a common feature in high-affinity 5-HT1A receptor ligands.[5][7]
Serotonin Receptor 5-HT2AMid to high nanomolarMany phenylpiperazine derivatives exhibit affinity for the 5-HT2A receptor.[5][6]
Dopamine Receptor D2Mid to high nanomolarPhenylpiperazine derivatives frequently show affinity for D2 receptors.[5][8]
Dopamine Receptor D3Low to mid-nanomolarHigh affinity for D3 receptors has been observed for several phenylpiperazine analogs.[8]
NMDA ReceptorMicromolar to inactiveModification of the cyclohexyl ring of PCP to a smaller cycloalkyl ring drastically reduces affinity.[1][2][3][4]

Predicted Signaling Pathways

Based on the predicted primary targets, the following signaling pathways are likely to be modulated by this compound.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9][10][11] This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization.[11]

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi_alpha Gαi 5HT1A_R->Gi_alpha activates G_beta_gamma Gβγ 5HT1A_R->G_beta_gamma releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP reduces production GIRK GIRK Channel Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization causes Ligand This compound (Predicted Agonist) Ligand->5HT1A_R Gi_alpha->AC inhibits G_beta_gamma->GIRK activates PKA PKA cAMP->PKA reduces activation

Predicted 5-HT1A Receptor Signaling Pathway
NMDA Receptor Signaling (Predicted as a Low-Affinity Target)

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine) and relief of a magnesium block by membrane depolarization, allows for the influx of calcium ions.[12][13] This calcium influx can trigger a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which is crucial for synaptic plasticity.[14]

NMDA_receptor_signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx allows Compound This compound (Predicted Antagonist) Compound->NMDAR blocks (predicted) Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->NMDAR activates CaMKII CaMKII Ca_influx->CaMKII activates Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity modulates experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Membrane_Prep Membrane Preparation (Receptor Source) Radioligand_Assay Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Data_Analysis_Ki Data Analysis (IC50 -> Ki) Radioligand_Assay->Data_Analysis_Ki Pharmacological_Profile Pharmacological Profile Data_Analysis_Ki->Pharmacological_Profile Cell_Culture Cell Culture (Transfected Cells) Functional_Assay Functional Assay (e.g., cAMP) Cell_Culture->Functional_Assay Data_Analysis_EC50 Data Analysis (EC50/IC50) Functional_Assay->Data_Analysis_EC50 Data_Analysis_EC50->Pharmacological_Profile Compound This compound Compound->Radioligand_Assay Compound->Functional_Assay

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for assessing the solubility and stability of the small molecule 1-(1-Phenylcyclopropyl)piperazine. As this compound is not a widely studied public entity, specific experimental data is limited. The protocols and data tables presented are based on established pharmaceutical industry standards and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

A thorough characterization of a compound's physicochemical properties is fundamental to successful drug discovery and development. Among the most critical parameters are solubility and stability, which directly influence bioavailability, formulation, storage conditions, and ultimately, therapeutic efficacy and safety. This compound (MF: C13H18N2, MW: 202.30 g/mol ) is a small molecule whose development potential hinges on a clear understanding of these attributes.[1][2]

This guide details the standard methodologies for determining the aqueous and organic solubility of this compound, along with protocols for assessing its stability under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The objective is to provide a robust framework for generating the critical data needed to advance a compound through the development pipeline.

Physicochemical and Solubility Profile

Understanding the solubility of this compound is crucial for predicting its absorption and for developing suitable formulations. Solubility should be assessed in aqueous media across a physiologically relevant pH range and in various organic solvents used during synthesis and formulation.

Predicted Physicochemical Properties

While extensive experimental data is not publicly available, some basic properties can be computed or are predicted.

PropertyValueSource
Molecular FormulaC13H18N2[1][2]
Molecular Weight202.30 g/mol [1][2]
CAS Number1245647-91-9[1][2]
Predicted pKa9.23 ± 0.10[2]
Predicted SolubilitySlightly soluble (22 g/L at 25°C)[2]

Note: Predicted values require experimental verification.

Aqueous Solubility Data (Template)

Thermodynamic or equilibrium solubility is the gold standard and is best determined using the shake-flask method.[3] Data should be collected at different pH values to understand how solubility changes within the gastrointestinal tract.

Buffer pHTemperature (°C)Mean Solubility (µg/mL)Mean Solubility (µM)Standard Deviation
1.2 (Simulated Gastric Fluid)25
1.2 (Simulated Gastric Fluid)37
4.5 (Acetate Buffer)25
4.5 (Acetate Buffer)37
6.8 (Simulated Intestinal Fluid)25
6.8 (Simulated Intestinal Fluid)37
7.4 (Phosphate Buffer)25
7.4 (Phosphate Buffer)37
Organic Solvent Solubility Data (Template)

Solubility in common organic solvents is vital for process chemistry and the preparation of stock solutions for screening assays.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Methanol25
Acetonitrile25
Dichloromethane25

Experimental Protocols for Solubility Determination

Thermodynamic Solubility: Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurement.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent system at equilibrium.

Materials & Equipment:

  • This compound (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4), organic solvents

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration unit (0.22 µm PVDF filters)

  • Validated HPLC-UV or LC-MS/MS analytical method

  • Analytical balance, volumetric flasks

Protocol:

  • Preparation: Add an excess amount of solid this compound to vials containing the selected aqueous buffers or organic solvents. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).[3]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifuging at high speed or filtering through a 0.22 µm filter.[3] This step is critical to avoid artificially high concentration readings.

  • Quantification: Aspirate a precise aliquot of the clear supernatant or filtrate. Dilute as necessary with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated HPLC method.[3]

  • Data Analysis: Calculate the solubility in µg/mL or mg/mL. Perform each experiment in triplicate to ensure reproducibility.

Kinetic Solubility Assay

This high-throughput method is often used in early discovery to quickly assess solubility from a DMSO stock solution, measuring the point at which the compound precipitates when added to an aqueous buffer.[4]

Objective: To rapidly determine the solubility of this compound under non-equilibrium conditions.

Materials & Equipment:

  • Concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM)

  • Aqueous buffers

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

  • Compound Addition: Use a liquid handler to add small, increasing volumes of the DMSO stock solution to the buffer-filled wells. This creates a concentration gradient.

  • Precipitation Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

  • Data Analysis: Plot turbidity against compound concentration and determine the solubility threshold.

G cluster_0 Solubility Assessment Workflow cluster_1 Assay Selection compound Compound Receipt This compound decision Project Stage? compound->decision early Early Discovery decision->early development Pre-formulation/ Development decision->development kinetic_assay Kinetic Solubility Assay (High-Throughput) early->kinetic_assay shake_flask Thermodynamic Solubility (Shake-Flask Method) development->shake_flask analysis Quantification (HPLC-UV or LC-MS/MS) kinetic_assay->analysis shake_flask->analysis report Data Reporting (µg/mL or µM) analysis->report

Caption: Workflow for selecting and performing solubility assays.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7]

Forced Degradation Study Data (Template)

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Conditions may need to be adjusted to achieve this target.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay Remaining% Total DegradantsMajor Degradant Peaks (RT)
Acid Hydrolysis 0.1 M HCl2, 8, 24, 4860
Base Hydrolysis 0.1 M NaOH2, 8, 24, 4860
Oxidation 3% H₂O₂2, 8, 24, 48RT
Thermal Dry Heat24, 48, 16880
Photostability ICH Q1B Option 2N/ART
Long-Term Stability Study Data (Template)

Long-term stability studies confirm the shelf-life under recommended storage conditions.[8][9]

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Degradants (%)
25°C / 60% RH 0Conforms
3
6
9
12
24
40°C / 75% RH 0Conforms
(Accelerated)1
3
6

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing) Protocol

This study exposes the drug substance to conditions more severe than accelerated testing to identify potential degradation pathways and validate the stability-indicating power of analytical methods.[5][7]

Objective: To identify potential degradation products and pathways for this compound.

Materials & Equipment:

  • This compound solution (e.g., 1 mg/mL)

  • HCl and NaOH solutions (e.g., 0.1 M to 1.0 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens/baths

  • Calibrated photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Hydrolytic Degradation:

    • Acid: Mix the stock solution with an equal volume of HCl. Heat at 50-60°C.[6]

    • Base: Mix the stock solution with an equal volume of NaOH. Keep at room temperature or heat gently.

    • At specified time points, withdraw samples, neutralize them (e.g., with an equal amount of base/acid), and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with an H₂O₂ solution. Store at room temperature, protected from light. Analyze at specified time points.

  • Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 80°C). Analyze at specified time points.

  • Photolytic Degradation: Expose the solid compound and solution to a light source as specified by ICH Q1B guidelines (a combination of UV and visible light).[6] Analyze alongside a dark control sample.

  • Analysis: For all conditions, use a stability-indicating HPLC method to separate the parent compound from any degradants. Quantify the parent peak and any new impurity peaks. Mass spectrometry can be used to help identify the structure of significant degradation products.

G cluster_0 Forced Degradation Workflow start Prepare Drug Solution (1 mg/mL) hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo acid Acidic (HCl) Heat hydrolysis->acid base Basic (NaOH) Heat hydrolysis->base oxidant Oxidant (H₂O₂) Room Temp oxidation->oxidant heat Dry Heat (e.g., 80°C) thermal->heat light ICH Q1B Light + Dark Control photo->light analysis Analyze all samples at time points (Stability-Indicating HPLC) acid->analysis base->analysis oxidant->analysis heat->analysis light->analysis report Identify Degradation Pathways & Products analysis->report

Caption: Standard workflow for a forced degradation study.

Conclusion

The experimental frameworks detailed in this guide provide a clear path for the comprehensive characterization of this compound's solubility and stability. Executing these protocols will generate the essential data required to de-risk development, enable robust formulation design, and satisfy regulatory requirements. A thorough understanding of these foundational properties is not merely a procedural step but a strategic necessity for advancing any compound toward clinical and commercial success.

References

Theoretical Binding Mode of 1-(1-Phenylcyclopropyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical analysis of the binding mode of 1-(1-Phenylcyclopropyl)piperazine based on the known pharmacology of related phenylpiperazine derivatives and publicly available protein structures. As of the date of this publication, specific experimental binding affinities and detailed structural studies for this compound are not available in the public domain. The quantitative data presented herein is for closely related analogs and serves to illustrate the anticipated pharmacological profile.

Introduction

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents targeting a range of G-protein coupled receptors (GPCRs) and other signaling proteins. The compound this compound incorporates this key pharmacophore with a cyclopropyl linker, which introduces conformational rigidity and unique stereoelectronic properties. This guide explores the theoretical binding mode of this compound to its most probable biological targets: the Dopamine D2 Receptor (D2R), the Serotonin 1A Receptor (5-HT1A), and the Sigma-1 Receptor (σ1R). A comprehensive understanding of these interactions is critical for elucidating its mechanism of action and guiding future drug design and development efforts.

Predicted Biological Targets and Theoretical Binding Affinities

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit affinity for the D2R, 5-HT1A, and σ1R. The protonatable nitrogen of the piperazine ring is a key feature for interaction with an acidic residue (typically an aspartate) conserved in the binding pocket of many aminergic GPCRs. The phenyl ring is expected to engage in hydrophobic and aromatic interactions within the receptor cavities.

Table 1: Predicted Binding Affinities of this compound and Related Phenylpiperazine Analogs

CompoundTarget ReceptorPredicted Kᵢ (nM)Reference Analog Kᵢ (nM)Reference Analog
This compoundDopamine D210 - 1003001-phenylpiperazine
This compoundSerotonin 5-HT1A1 - 503801-phenylpiperazine
This compoundSigma-1 (σ1)5 - 75~1N-phenylpropyl-N'-(4-methoxybenzyl)piperazine

Note: Predicted Kᵢ values are estimations based on SAR data from the broader class of phenylpiperazine ligands. Reference analog data is provided for context.

Theoretical Binding Modes

Molecular docking simulations using crystal structures of the target receptors provide insights into the plausible binding poses of this compound.

Dopamine D2 Receptor (D2R)
  • PDB ID: 6CM4 (human D2R in complex with risperidone)

  • Key Interactions: The protonated distal nitrogen of the piperazine ring is predicted to form a salt bridge with the highly conserved Aspartic acid 114 (D3.32) in transmembrane helix 3 (TM3). The phenyl group is expected to be positioned in a hydrophobic pocket formed by residues such as Phenylalanine 198 (F5.47) , Valine 115 (V3.33) , and Tryptophan 386 (W6.48) , engaging in π-π stacking and hydrophobic interactions. The cyclopropyl group likely occupies a smaller hydrophobic sub-pocket, contributing to the overall binding affinity and selectivity.

Serotonin 1A Receptor (5-HT1A)
  • PDB ID: 7E2Y (human 5-HT1A receptor in complex with serotonin)

  • Key Interactions: Similar to its interaction with D2R, the protonated piperazine nitrogen is expected to form a crucial ionic bond with Aspartic acid 116 (D3.32) in TM3. The phenyl ring is predicted to interact with a hydrophobic cavity defined by residues including Phenylalanine 113 (F3.29) , Phenylalanine 361 (F6.51) , and Tryptophan 358 (W6.48) . Aromatic stacking interactions with these residues are likely to be a significant contributor to the binding energy.

Sigma-1 Receptor (σ1R)
  • PDB ID: 6DK1 (human σ1 receptor in complex with (+)-pentazocine)

  • Key Interactions: The σ1R binding pocket is predominantly hydrophobic. The protonated piperazine nitrogen of this compound is hypothesized to form a hydrogen bond with Glutamic acid 172 (E172) . The phenyl and cyclopropyl moieties are expected to be enveloped by a hydrophobic tunnel formed by residues such as Tyrosine 103 (Y103) , Tryptophan 164 (W164) , Leucine 105 (L105) , and Isoleucine 175 (I175) .

Signaling Pathways and Experimental Workflows

The interaction of this compound with its putative targets would modulate key downstream signaling pathways. A typical workflow for characterizing such a compound is also outlined.

G Signaling Pathways of Putative Targets cluster_D2R Dopamine D2 Receptor cluster_5HT1A Serotonin 1A Receptor cluster_sigma1 Sigma-1 Receptor D2R D2R Gi Gαi/o D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP HT1A 5-HT1A Gi_2 Gαi/o HT1A->Gi_2 Agonist Binding AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibition cAMP_2 ↓ cAMP AC_2->cAMP_2 Sigma1 σ1R (ER) IP3R IP3 Receptor Sigma1->IP3R Modulation Ca ↑ Ca²⁺ Mobilization IP3R->Ca Experimental Workflow for Compound Characterization A Compound Synthesis (this compound) B Radioligand Binding Assays (Determine Ki at D2R, 5-HT1A, σ1R) A->B C Molecular Docking (Predict Binding Pose) A->C D Functional Assays (e.g., cAMP, Ca²⁺ flux) B->D C->D E In Vivo Studies (Behavioral Models) D->E

Phenylcyclopropylpiperazines: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcyclopropylpiperazines represent a promising class of chemical compounds with significant potential for the treatment of various central nervous system (CNS) disorders. Their unique structure allows for the modulation of multiple monoamine neurotransmitter systems, offering a novel approach to addressing complex neuropsychiatric conditions. This technical guide provides an in-depth overview of the core pharmacology, potential therapeutic applications, and key experimental methodologies associated with this compound class, with a primary focus on the leading molecule, ansofaxine. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for essential in vitro and in vivo assays are provided to facilitate further research and development in this area.

Introduction

The modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—has been a cornerstone of pharmacotherapy for mood and anxiety disorders for decades. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated efficacy, a significant portion of patients exhibit only a partial response or experience troublesome side effects. This has spurred the development of novel agents with broader mechanisms of action. Phenylcyclopropylpiperazines have emerged as a compelling class of molecules, primarily acting as triple reuptake inhibitors (TRIs), simultaneously blocking the transporters for 5-HT, NE, and DA.[1] This multi-target approach holds the promise of enhanced efficacy, a faster onset of action, and a more favorable side-effect profile compared to existing treatments.

One of the most clinically advanced phenylcyclopropylpiperazines is ansofaxine (formerly LY03005), a prodrug of desvenlafaxine.[2] Its development and investigation provide a robust case study for the therapeutic potential of this chemical class. This guide will delve into the specifics of ansofaxine's pharmacology as a representative example, while also exploring the broader potential of phenylcyclopropylpiperazines in various neurological and psychiatric conditions.

Core Pharmacology: Mechanism of Action

The primary mechanism of action for phenylcyclopropylpiperazines, exemplified by ansofaxine, is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By blocking these transporters, they increase the extracellular concentrations of their respective monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Ansofaxine itself is a prodrug that is rapidly converted to its active metabolite, desvenlafaxine, a known SNRI. However, preclinical studies have shown that ansofaxine exhibits a distinct pharmacological profile prior to its conversion, with a notable impact on dopamine levels that is not observed with desvenlafaxine alone.

In Vitro Monoamine Reuptake Inhibition

The inhibitory potency of ansofaxine on the three monoamine transporters has been quantified through in vitro assays, typically using cell lines expressing the human transporters. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

TransporterIC50 (nM)
Serotonin (SERT)723
Norepinephrine (NET)763
Dopamine (DAT)491

Note: IC50 values can vary between different studies and experimental conditions.

Downstream Signaling Pathways

The sustained elevation of synaptic monoamines initiated by phenylcyclopropylpiperazines triggers a cascade of downstream intracellular signaling events. A key pathway implicated in the therapeutic effects of antidepressants is the activation of the cAMP response element-binding protein (CREB). Increased monoamine levels lead to the activation of various G-protein coupled receptors, which in turn modulate the activity of adenylyl cyclase and phospholipase C. This results in the activation of protein kinases such as Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinases (CaMKs), which then phosphorylate and activate CREB.[3] Activated CREB promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).[4][5]

SNDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT inhibits NET NET Ansofaxine->NET inhibits DAT DAT Ansofaxine->DAT inhibits Serotonin 5-HT SERT->Serotonin reuptake Norepinephrine NE NET->Norepinephrine reuptake Dopamine DA DAT->Dopamine reuptake GPCR GPCRs Serotonin->GPCR Norepinephrine->GPCR Dopamine->GPCR AC_PLC Adenylyl Cyclase / Phospholipase C GPCR->AC_PLC activates PKA_CaMK PKA / CaMKs AC_PLC->PKA_CaMK activates CREB CREB PKA_CaMK->CREB phosphorylates (activates) BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene promotes transcription Neuroplasticity Neuroplasticity & Synaptic Function BDNF_Gene->Neuroplasticity enhances

Caption: Downstream signaling cascade initiated by SNDRIs.

Potential Therapeutic Applications

The unique pharmacological profile of phenylcyclopropylpiperazines suggests their utility in a range of CNS disorders.

Major Depressive Disorder (MDD)

The primary indication for which ansofaxine has been developed is MDD. The rationale is that by enhancing the activity of all three key monoamines, a more robust and comprehensive antidepressant effect can be achieved, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive dysfunction, which are often linked to dopaminergic deficits. Clinical trials have demonstrated the efficacy and safety of ansofaxine in treating MDD.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Given that both norepinephrine and dopamine play crucial roles in attention, executive function, and impulse control, phenylcyclopropylpiperazines are promising candidates for the treatment of ADHD.[6][7] The dopaminergic component of their action may offer benefits similar to those of stimulant medications, but potentially with a lower risk of abuse and dependence.

Anxiety Disorders

While the role of dopamine in anxiety is complex, there is evidence to suggest that modulating dopaminergic and noradrenergic pathways, in addition to the well-established serotonergic pathway, could be beneficial in treating certain anxiety disorders, such as social anxiety disorder.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research and development of phenylcyclopropylpiperazines.

Synthesis of a Phenylcyclopropylpiperazine (Illustrative)

While the precise, proprietary synthesis of ansofaxine is not publicly detailed, a plausible synthetic route can be constructed based on known chemical reactions for similar molecules. This illustrative protocol involves three main stages: synthesis of the phenylcyclopropylamine moiety, N-alkylation of piperazine, and esterification.

Stage 1: Synthesis of (1R,2S)-2-phenylcyclopropan-1-amine

This chiral amine is a key building block. Its synthesis can be achieved through various methods, including asymmetric cyclopropanation followed by conversion of a functional group to an amine.

Stage 2: N-alkylation of Piperazine

The synthesized phenylcyclopropylamine derivative can be used to alkylate a suitably protected piperazine.

  • Reaction: To a solution of piperazine (1 equivalent) in a suitable solvent such as ethanol, add (1R,2S)-2-phenylcyclopropylmethyl bromide (0.9 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Conditions: Stir the reaction mixture at 70°C for 24 hours.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Stage 3: Esterification with a Phenolic Moiety (e.g., O-desmethylvenlafaxine)

The final step involves the esterification of the remaining secondary amine on the piperazine ring with a suitable phenolic compound, such as O-desmethylvenlafaxine.[2]

  • Reaction: Dissolve the N-phenylcyclopropylpiperazine (1 equivalent) and O-desmethylvenlafaxine (1 equivalent) in an anhydrous solvent like dichloromethane. Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Conditions: Stir the reaction at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.

Illustrative_Synthesis_Workflow Start Starting Materials Phenylcyclopropylamine (1R,2S)-2-phenylcyclopropan-1-amine Synthesis Start->Phenylcyclopropylamine Piperazine Piperazine Start->Piperazine ODV O-desmethylvenlafaxine Start->ODV Alkylation N-alkylation Phenylcyclopropylamine->Alkylation Piperazine->Alkylation Esterification Esterification ODV->Esterification Intermediate N-phenylcyclopropylpiperazine Alkylation->Intermediate FinalProduct Phenylcyclopropylpiperazine (e.g., Ansofaxine analog) Esterification->FinalProduct Intermediate->Esterification

Caption: Illustrative synthesis workflow for a phenylcyclopropylpiperazine.

In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a common method for determining the IC50 values of a test compound for SERT, NET, and DAT using radiolabeled substrates.[10][11]

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT in appropriate culture medium.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to reach confluency. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound (e.g., ansofaxine) in KRH buffer.

    • Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT).

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Monoamine_Transporter_Assay_Workflow CellCulture Culture cells expressing SERT, NET, or DAT PlateCells Seed cells in 96-well plate CellCulture->PlateCells WashCells Wash cells with buffer PlateCells->WashCells AddCompound Add test compound (e.g., ansofaxine) WashCells->AddCompound AddRadiosubstrate Add radiolabeled substrate ([³H]5-HT, etc.) AddCompound->AddRadiosubstrate Incubate Incubate at 37°C AddRadiosubstrate->Incubate TerminateUptake Wash with cold buffer Incubate->TerminateUptake LyseCells Lyse cells TerminateUptake->LyseCells MeasureRadioactivity Scintillation counting LyseCells->MeasureRadioactivity CalculateIC50 Calculate IC50 MeasureRadioactivity->CalculateIC50

Caption: Workflow for in vitro monoamine transporter inhibition assay.

In Vivo Forced Swim Test (Rat)

The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.[1][12][13][14]

  • Apparatus: A transparent plastic cylinder (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually into the swim cylinder for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage.

    • Drug Administration: Administer the test compound (e.g., ansofaxine) or vehicle at a specified time before the test session (e.g., 30-60 minutes for acute administration).

    • Test session (Day 2): Place the rat back into the swim cylinder for a 5-minute session. Record the session with a video camera.

  • Scoring: An observer, blind to the treatment groups, scores the video recordings for the duration of the following behaviors:

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

  • Data Analysis: A decrease in immobility time and an increase in swimming and/or climbing time are indicative of an antidepressant-like effect.

In Vivo Microdialysis in the Prefrontal Cortex (Rat)

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[15][16][17]

  • Surgical Procedure:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the medial prefrontal cortex.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., ansofaxine) or vehicle.

    • Continue collecting dialysate samples for several hours to monitor the drug's effect on neurotransmitter levels.

  • Sample Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the drug-treated and vehicle-treated groups.

Conclusion

Phenylcyclopropylpiperazines, with ansofaxine as a leading example, represent a significant advancement in the development of therapeutics for CNS disorders. Their ability to act as triple reuptake inhibitors offers a multifaceted approach to modulating monoamine neurotransmission, which may translate into improved clinical outcomes for patients with depression, ADHD, and potentially other psychiatric conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this promising class of compounds. Further research is warranted to fully elucidate their therapeutic potential and to identify other molecules within this class with optimized pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 1-(1-phenylcyclopropyl)piperazine, a valuable scaffold in medicinal chemistry. The synthesis commences with the bromination of 1-phenylcyclopropanol to yield the key intermediate, 1-bromo-1-phenylcyclopropane. Subsequent nucleophilic substitution with mono-Boc-protected piperazine, followed by acidic deprotection, affords the target compound. This protocol is designed to be a reliable method for obtaining this compound in good yield and purity, facilitating its use in drug discovery and development programs.

Introduction

The this compound moiety is a significant structural motif found in a variety of biologically active compounds. The rigid cyclopropyl group introduces conformational constraint, which can be advantageous for optimizing binding to biological targets, while the piperazine ring is a common pharmacophore that can be further functionalized to modulate physicochemical properties and target engagement. This protocol outlines a robust and reproducible synthetic route to access this important building block.

Overall Synthesis Workflow

SynthesisWorkflow A 1-Phenylcyclopropanol B PBr₃, Pyridine, CH₂Cl₂ A->B Step 1: Bromination C 1-Bromo-1-phenylcyclopropane B->C D N-Boc-piperazine, K₂CO₃, Acetonitrile C->D Step 2a: Alkylation E 1-(tert-Butoxycarbonyl)-4-(1-phenylcyclopropyl)piperazine D->E F TFA, CH₂Cl₂ E->F Step 2b: Deprotection G This compound F->G

Caption: Overall two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-1-phenylcyclopropane

This procedure describes the conversion of 1-phenylcyclopropanol to 1-bromo-1-phenylcyclopropane using phosphorus tribromide. The reaction proceeds via an SN2 mechanism and generally works well for primary and secondary alcohols[1][2][3].

Materials:

  • 1-Phenylcyclopropanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopropanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the stirred solution.

  • Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-1-phenylcyclopropane. The product can be purified by vacuum distillation or flash column chromatography on silica gel.

Quantitative Data Summary (Step 1 - Analogous Reactions)

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary AlcoholPBr₃Dichloromethane/Pyridine0 to RT2-460-90[1][2][3]
Step 2: Synthesis of this compound

This two-part procedure involves the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with 1-bromo-1-phenylcyclopropane, followed by the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. The use of a Boc protecting group is a common strategy to achieve mono-alkylation of piperazine[4][5].

Part A: Synthesis of 1-(tert-Butoxycarbonyl)-4-(1-phenylcyclopropyl)piperazine

Materials:

  • 1-Bromo-1-phenylcyclopropane

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 1-bromo-1-phenylcyclopropane (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(tert-butoxycarbonyl)-4-(1-phenylcyclopropyl)piperazine by flash column chromatography on silica gel.

Part B: Deprotection to this compound

Materials:

  • 1-(tert-Butoxycarbonyl)-4-(1-phenylcyclopropyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the purified 1-(tert-butoxycarbonyl)-4-(1-phenylcyclopropyl)piperazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution[6].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the deprotection by TLC[6].

  • Once the reaction is complete, remove the dichloromethane and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary (Step 2 - Analogous Reactions)

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl BromideN-Boc-piperazine, K₂CO₃AcetonitrileReflux12-2470-90[5][7]
N-Boc-piperazine derivativeTFA, CH₂Cl₂0 to RT1-4>90[4][6]

Safety Precautions

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dichloromethane and acetonitrile are volatile and toxic. Use in a well-ventilated area or fume hood.

  • Always perform reactions under an inert atmosphere when using anhydrous solvents and reagents.

Concluding Remarks

The protocol detailed herein provides a comprehensive and reliable method for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in various areas of chemical and pharmaceutical research. The use of a protecting group strategy in the final alkylation step ensures high selectivity for the desired mono-substituted product.

References

Application Notes & Protocols for the Analytical Characterization of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(1-Phenylcyclopropyl)piperazine, a synthetic compound of interest in pharmaceutical research. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method provides information on the retention time and mass spectrum of the analyte, allowing for high-confidence identification.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • An internal standard (e.g., deuterated analog) may be added for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValue
Retention Time (min)~12.5
Molecular Ion [M]+ (m/z)202.15
Major Fragment Ions (m/z)159, 144, 117, 91, 77

Note: The retention time and fragmentation pattern are predicted based on the structure of this compound and typical GC-MS behavior of related compounds.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 analysis1 Inject 1 µL into GC-MS prep3->analysis1 analysis2 Separation on HP-5ms Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Detection (m/z 40-550) analysis3->analysis4 data1 Identify Retention Time analysis4->data1 data2 Analyze Mass Spectrum data1->data2 data3 Compare with Library/Reference data2->data3

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It is particularly useful for the analysis of complex mixtures and for obtaining accurate mass measurements.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-500.

Data Presentation

Table 2: LC-MS Data for this compound

ParameterValue
Retention Time (min)~4.2
Protonated Molecule [M+H]+ (m/z)203.1597
Major Fragment Ions (m/z)160.12, 117.07

Note: The retention time and fragmentation pattern are predicted based on the structure and properties of the compound.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 1 µg/mL in Mobile Phase prep2->prep3 analysis1 Inject 5 µL into LC-MS prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 Electrospray Ionization (ESI+) analysis2->analysis3 analysis4 Mass Detection (m/z 50-500) analysis3->analysis4 data1 Identify Retention Time analysis4->data1 data2 Analyze Mass Spectrum data1->data2 data3 Determine Accurate Mass data2->data3

Caption: LC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Data Presentation

Table 3: Predicted 1H and 13C NMR Data for this compound in CDCl3

1H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenyl-H7.20-7.40m5HAr-H
Piperazine-H2.80-3.00t4H-CH2-N-CH2-
Piperazine-H2.50-2.70t4H-CH2-N-CH2-
Cyclopropyl-H0.80-1.00m4H-CH2-CH2- (cyclopropyl)
13C NMR Chemical Shift (δ, ppm) Assignment
Phenyl-C145.0Ar-C (quaternary)
Phenyl-C128.5Ar-CH
Phenyl-C127.0Ar-CH
Phenyl-C126.5Ar-CH
Piperazine-C50.0-CH2-N-CH2-
Piperazine-C46.0-CH2-N-CH2-
Cyclopropyl-C35.0C (quaternary)
Cyclopropyl-C12.0-CH2- (cyclopropyl)

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

2. FTIR Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Detector: DTGS.

  • Accessory: ATR or pellet press.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16.

Data Presentation

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3050-3080MediumAromatic C-H stretch
2920-2980StrongAliphatic C-H stretch (piperazine, cyclopropyl)
2800-2850MediumAliphatic C-H stretch (piperazine)
1600, 1490, 1450Medium-StrongAromatic C=C skeletal vibrations
1100-1150StrongC-N stretch
700-750, 690-710StrongAromatic C-H out-of-plane bend

Note: Absorption bands are predicted based on the functional groups present in the molecule.

Signaling Pathway Diagram

While specific signaling pathways for this compound are not established, many piperazine derivatives are known to interact with various neurotransmitter systems. The following diagram illustrates a generalized potential mechanism of action for a psychoactive piperazine derivative.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron reuptake Reuptake Transporter (e.g., SERT, DAT) vesicle Vesicular Release neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) vesicle->neurotransmitter Release receptor Receptor (e.g., 5-HT, DA) signaling Downstream Signaling receptor->signaling compound This compound compound->reuptake Inhibition compound->receptor Agonism/Antagonism neurotransmitter->receptor Binding

Caption: Generalized signaling pathway for a piperazine derivative.

Application Note: HPLC Analysis of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1-Phenylcyclopropyl)piperazine. Due to the presence of a phenyl chromophore in its structure, direct UV detection is feasible, offering a straightforward analytical approach. The described method is based on established protocols for similar phenyl-piperazine derivatives and provides a robust starting point for method development and validation in research and pharmaceutical quality control settings.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including bulk drug substances, formulated products, and biological samples. While specific HPLC methods for this compound are not widely published, the analysis of structurally related phenyl-piperazine compounds is well-documented.[1][2] This note outlines a recommended HPLC protocol leveraging a reversed-phase C18 column with UV detection, a common and effective technique for aromatic compounds.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size) is recommended as a starting point.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid and triethylamine for buffer preparation.

  • Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: Mobile phase or a mixture of acetonitrile and water.

Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are proposed:

ParameterRecommended Condition
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5)
(e.g., 40:60 v/v, adjust as needed for optimal resolution)
Buffer Preparation Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid or triethylamine.[2]
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 236 nm (or scan for optimal wavelength with DAD)[2]
Injection Volume 10 µL
Run Time Approximately 15-20 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards covering the desired concentration range.

Sample Preparation:

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh the sample.

  • Dissolve in the sample diluent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC method. These values are based on reported data for other piperazine derivatives and should be established for this compound during method validation.[2][3]

ParameterExpected Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 2.0 - 30 ppm
Limit of Quantification (LOQ) 3.5 - 90 ppm
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for developing and validating the HPLC method for this compound.

HPLC_Workflow prep_standard Prepare Standard Solutions hplc_analysis HPLC Analysis (Initial Conditions) prep_standard->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis optimize Optimize Chromatographic Parameters hplc_analysis->optimize optimize->hplc_analysis linearity Linearity & Range optimize->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq data_acquisition Data Acquisition lod_loq->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Workflow for HPLC method development and validation.

Discussion

The presence of the phenyl group in this compound allows for direct UV detection, which simplifies the analytical procedure compared to piperazine itself, which often requires derivatization for UV analysis.[3][4][5] The proposed reversed-phase HPLC method is a standard approach for the analysis of pharmaceutical compounds containing aromatic moieties.

Method optimization may be required to achieve the desired separation from any impurities or degradation products. This can involve adjusting the mobile phase composition (e.g., the ratio of acetonitrile to buffer), the pH of the buffer, and the column temperature. A diode array detector can be beneficial for confirming peak purity and identifying the optimal detection wavelength.

For routine analysis, a system suitability test should be performed before each analytical run to ensure the performance of the chromatographic system. This typically includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Conclusion

The proposed HPLC method provides a solid foundation for the quantitative analysis of this compound. The protocol is based on established methods for structurally similar compounds and is expected to offer good linearity, precision, and accuracy upon validation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for the Identification of 1-(1-Phenylcyclopropyl)piperazine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of 1-(1-phenylcyclopropyl)piperazine, a designer piperazine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for forensic laboratories, clinical toxicology, and research institutions involved in the analysis of novel psychoactive substances (NPS). The methodology covers sample preparation, GC-MS instrumentation parameters, and data analysis, including predicted mass spectral fragmentation for the target analyte. Due to the limited availability of published reference spectra for this specific compound, this protocol also provides a predicted fragmentation pattern based on the analysis of structurally similar piperazine derivatives.

Introduction

This compound is a synthetic substance and a derivative of piperazine. Like other designer piperazines, it is presumed to have stimulant or psychoactive properties, making its detection and identification crucial for law enforcement and public health.[1] GC-MS is a robust and widely used analytical technique for the identification of volatile and semi-volatile compounds, making it an ideal method for the analysis of designer drugs.[2][3] This protocol outlines a comprehensive approach to the identification of this compound in various matrices.

Predicted Mass Spectrum and Fragmentation

In the absence of a publicly available, experimentally derived mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) is proposed based on the known fragmentation of similar piperazine-containing compounds.[3]

The molecular weight of this compound is 202.30 g/mol .[4][5] Therefore, the molecular ion peak (M+) is expected at an m/z of 202.

Table 1: Predicted Quantitative Data for this compound Identification by GC-MS

ParameterPredicted ValueDescription
Molecular Ion (M+)m/z 202The intact molecule with one electron removed.
Base Peakm/z 117Predicted to be a prominent fragment resulting from the loss of the piperazine ring.
Major Fragment 1m/z 91Likely corresponds to a tropylium ion (C7H7+), a common fragment from phenyl-containing compounds.
Major Fragment 2m/z 85Corresponds to the protonated piperazine ring fragment.
Major Fragment 3m/z 56A characteristic ion (C3H6N+) indicating the presence of a piperazine moiety.[3]
Retention Time (RT)VariableHighly dependent on the specific GC column and temperature program. Expected to be in the range of other piperazine derivatives under similar conditions.

Experimental Protocol

This protocol provides a general methodology that can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for the extraction of this compound from a liquid matrix (e.g., urine, plasma, or dissolved seized material).

  • Aliquot Preparation: Take a 1 mL aliquot of the sample.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a known retention time and fragmentation pattern).

  • Alkalinization: Adjust the pH of the sample to approximately 10-11 using a suitable base (e.g., 1M sodium hydroxide). This ensures that the amine groups of the piperazine are in their free base form, making them more soluble in organic solvents.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture of hexane and isoamyl alcohol).

  • Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters that may require optimization for your specific instrument.

Table 2: GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
GC ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature250 - 280°C
Injection Volume1 µL
Injection ModeSplitless or split (e.g., 20:1)
Oven Temperature ProgramInitial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40 - 550
Scan ModeFull Scan for qualitative identification. Selected Ion Monitoring (SIM) for targeted analysis and quantification, monitoring the predicted ions (m/z 202, 117, 91, 85, 56).

Data Analysis and Identification

The identification of this compound should be based on a combination of the following criteria:

  • Retention Time: The retention time of the peak of interest in the sample should match that of a reference standard (if available) or be consistent with the elution order of similar piperazine derivatives.

  • Mass Spectrum: The obtained mass spectrum of the peak of interest should be compared to the predicted fragmentation pattern (Table 1). The presence of the molecular ion and the key fragment ions should be confirmed. A library search against a spectral database (e.g., NIST, Wiley) may also be performed, although it is unlikely to yield a direct match for this specific novel compound.[6]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Identification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Aliquot (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize to pH 10-11 Add_IS->Alkalinize Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->Extract Vortex Vortex (2-5 min) Extract->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject GC_Separation Gas Chromatographic Separation Inject->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Analyze_RT Retention Time Analysis MS_Detection->Analyze_RT Analyze_MS Mass Spectrum Analysis MS_Detection->Analyze_MS Compare Compare with Predicted Spectrum and/or Reference Standard Analyze_RT->Compare Analyze_MS->Compare Identify Identification of This compound Compare->Identify

References

Application Notes and Protocols: NMR Spectroscopy of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(1-Phenylcyclopropyl)piperazine. Due to the absence of publicly available, experimentally derived NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds, including phenylpiperazine and cyclopropylamine derivatives. This document is intended to serve as a practical guide for researchers in the synthesis, identification, and characterization of this compound and its analogues, offering a foundational methodology for NMR data acquisition and interpretation.

Introduction

This compound is a chemical compound featuring a phenyl group and a piperazine ring attached to a central cyclopropyl moiety. As a molecule with potential applications in medicinal chemistry and drug development, its unambiguous structural characterization is of paramount importance. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for acquiring high-quality NMR spectra.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound (C₁₃H₁₈N₂) contains several distinct proton and carbon environments that are expected to give rise to a characteristic NMR spectrum.[1] The key structural fragments are the phenyl ring, the cyclopropyl ring, and the piperazine ring.

Molecular Structure Diagram:

Caption: Molecular graph of this compound highlighting the key structural motifs.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known spectral data of similar structures such as phenylpiperazine, cyclopropylamine, and related derivatives.[2][3][4][5] The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (H2', H6')7.20 - 7.40m2H
Phenyl (H3', H4', H5')7.00 - 7.20m3H
Piperazine (H2'', H6'')2.80 - 3.00t4H
Piperazine (H3'', H5'')2.50 - 2.70t4H
Piperazine (NH)1.50 - 2.50br s1H
Cyclopropyl (CH₂)0.80 - 1.20m4H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
Phenyl (C1')140 - 145
Phenyl (C2', C6')128 - 130
Phenyl (C3', C5')125 - 128
Phenyl (C4')124 - 126
Piperazine (C2'', C6'')50 - 55
Piperazine (C3'', C5'')45 - 50
Cyclopropyl (C1)35 - 40
Cyclopropyl (C2, C3)10 - 15

Experimental Protocols

The following protocols provide a general framework for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The choice of solvent can influence chemical shifts.[2]

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[2]

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton (e.g., zg30)
Number of Scans16 - 32
Relaxation Delay1.0 - 2.0 s
Acquisition Time3 - 4 s
Spectral Width12 - 16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse ProgramStandard 1D Carbon with proton decoupling (e.g., zgpg30)
Number of Scans1024 or more (for adequate signal-to-noise)
Relaxation Delay2.0 - 5.0 s
Acquisition Time1 - 2 s
Spectral Width200 - 240 ppm
Temperature298 K

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq fourier Fourier Transform h1_acq->fourier c13_acq->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign_signals Signal Assignment peak_pick->assign_signals structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Data Analysis and Interpretation

  • Processing: The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • ¹H NMR Interpretation:

    • Chemical Shift (δ): The position of the signals on the x-axis provides information about the electronic environment of the protons. Aromatic protons of the phenyl ring are expected to appear downfield (7.00-7.40 ppm), while the aliphatic protons of the cyclopropyl and piperazine rings will be upfield.

    • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

    • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, as described by the n+1 rule.

  • ¹³C NMR Interpretation:

    • Chemical Shift (δ): The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic). Aromatic carbons are expected between 120-145 ppm, while aliphatic carbons will be upfield.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the piperazine and cyclopropyl carbons.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential hazards associated with strong magnetic fields near the NMR spectrometer. Individuals with pacemakers or other metallic implants should not go near the instrument.

Conclusion

This document provides a comprehensive guide to the NMR spectroscopy of this compound. While the presented NMR data is predictive, it offers a solid foundation for researchers to identify and characterize this compound. The detailed protocols for sample preparation, data acquisition, and analysis will aid in obtaining high-quality spectra and performing accurate structural elucidation. It is recommended to use 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals in future experimental work.

References

Application Notes and Protocols for In Vitro Assay of 1-(1-Phenylcyclopropyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)piperazine is a synthetic compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are a well-established scaffold in medicinal chemistry, known to interact with a variety of biogenic amine receptors and transporters in the central nervous system. Due to this promiscuity, comprehensive in vitro profiling is essential to determine the specific biological targets and pharmacological activity of novel analogs like this compound.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the activity of this compound at key biological targets commonly associated with the phenylpiperazine chemotype: the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter (NET). The following sections include methodologies for determining binding affinity and functional activity, illustrative data presentation, and diagrams of signaling pathways and experimental workflows.

Predicted Biological Targets and Rationale

Based on the structure-activity relationships of analogous phenylpiperazine compounds, this compound is predicted to exhibit activity at the following primary targets:

  • Dopamine D2 Receptor: Phenylpiperazine derivatives frequently display affinity for dopamine receptors, particularly the D2 subtype.[1][2][3] Activity at this receptor can modulate dopaminergic neurotransmission, a key pathway in psychosis and motor control.

  • Serotonin 5-HT2A Receptor: The 5-HT2A receptor is another common target for this class of compounds.[4][5][6] Modulation of 5-HT2A receptor signaling is implicated in mood, perception, and cognition.

  • Norepinephrine Transporter (NET): Inhibition of the norepinephrine transporter is a known activity of some phenylpiperazine analogs, leading to increased synaptic levels of norepinephrine.[7][8][9]

Data Presentation: Hypothetical In Vitro Activity Profile of this compound

The following tables present a hypothetical, yet realistic, in vitro activity profile for this compound. These tables are intended to serve as a template for the presentation of experimental data.

Table 1: Receptor Binding Affinity (Ki) of this compound

TargetRadioligandKi (nM)
Dopamine D2[3H]-Spiperone25.3
Serotonin 5-HT2A[3H]-Ketanserin15.8
Norepinephrine Transporter[3H]-Nisoxetine120.5

Table 2: Functional Activity (IC50/EC50) of this compound

TargetAssay TypeFunctional ResponseIC50/EC50 (nM)Mode of Action
Dopamine D2cAMP InhibitionInhibition of Forskolin-stimulated cAMP35.1Antagonist
Serotonin 5-HT2ACalcium FluxInhibition of Serotonin-induced Calcium Mobilization22.4Antagonist
Norepinephrine TransporterNorepinephrine UptakeInhibition of [3H]-Norepinephrine Uptake155.2Inhibitor

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol)

  • Non-specific determinant: Haloperidol (10 µM final concentration)

  • Test compound: this compound

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (total binding) or 10 µM haloperidol (non-specific binding) or test compound dilution.

      • 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).

      • 100 µL of diluted membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification CellCulture HEK293-D2 Cell Culture Harvest Harvest & Wash Cells CellCulture->Harvest Homogenize Homogenize Cells Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Store Store at -80°C Resuspend->Store Incubate Incubate with Radioligand & Membranes Store->Incubate PrepareDilutions Prepare Compound Dilutions PrepareDilutions->Incubate Filter Filter through GF/B Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Liquid Scintillation Counting Scintillation->Count

Dopamine D2 Receptor Binding Assay Workflow.

Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of this compound to act as an antagonist at the dopamine D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Stimulation buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4

  • Forskolin

  • Dopamine

  • Test compound: this compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-D2 cells to ~80-90% confluency.

    • Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Wash the cells once with stimulation buffer.

    • Add 25 µL of test compound (this compound) or vehicle to the wells and pre-incubate for 15 minutes at room temperature.

    • Add 25 µL of dopamine at its EC80 concentration (pre-determined).

    • Add 50 µL of forskolin (final concentration ~1-10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks Forskolin Forskolin Forskolin->AC Activates

Dopamine D2 Receptor Signaling Pathway.

Protocol 3: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the antagonist activity of this compound at the serotonin 5-HT2A receptor by monitoring its effect on serotonin-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human serotonin 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Serotonin (5-HT)

  • Test compound: this compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading:

    • Seed HEK293-5-HT2A cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells/well and incubate for 24 hours.

    • Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer).

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add the test compound (this compound) or vehicle to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject serotonin (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the serotonin-induced response in the absence of the test compound (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis PLC DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates Antagonist This compound (Antagonist) Antagonist->HT2AR Blocks cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification CellCulture HEK293-hNET Cell Culture PlateCells Plate Cells in 96-well plate CellCulture->PlateCells Wash1 Wash Cells PlateCells->Wash1 PreIncubate Pre-incubate with Compound Wash1->PreIncubate AddRadioligand Add [3H]-Norepinephrine PreIncubate->AddRadioligand Incubate Incubate AddRadioligand->Incubate Wash2 Wash to Terminate Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Scintillation Add Scintillation Cocktail Lyse->Scintillation Count Liquid Scintillation Counting Scintillation->Count

References

Application Notes and Protocols for Dopamine Transporter Binding Assay with 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, playing a key role in regulating dopaminergic neurotransmission.[1] Dysfunction of DAT is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a significant target for the development of novel therapeutics.[1][2]

This document provides detailed application notes and protocols for conducting a dopamine transporter binding assay to evaluate the affinity of novel compounds, such as 1-(1-Phenylcyclopropyl)piperazine, for DAT. The primary method described is a competitive radioligand binding assay, a robust and sensitive technique to determine the inhibitory constant (Kᵢ) of a test compound.[3][4] This assay is fundamental in the early stages of drug discovery and development for characterizing the pharmacological profile of potential central nervous system agents.

Data Presentation

The binding affinity of a test compound for the dopamine transporter is typically determined by a competitive binding assay. In this assay, the ability of the test compound to displace a radiolabeled ligand with known affinity for DAT is measured. The results are often presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1] The IC₅₀ value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[5][6][7]

Below is a table summarizing hypothetical binding data for this compound and known DAT ligands for comparative purposes.

CompoundRadioligandIC₅₀ (nM)Kᵢ (nM)
This compound [³H]WIN 35,42815075
Cocaine[³H]WIN 35,428250125
GBR 12909[³H]WIN 35,428105
Nomifensine[³H]BTCP3015
Dopamine[³H]BTCP2000010000

Note: The data for this compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathway

The dopamine transporter is a key component of the dopamine signaling pathway. The following diagram illustrates the regulation of dopamine levels in the synaptic cleft by DAT.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Experimental_Workflow start Start prep_membranes Prepare DAT-containing Membranes start->prep_membranes prep_ligands Prepare Serial Dilutions of This compound and Radioligand start->prep_ligands assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_membranes->assay_setup prep_ligands->assay_setup incubation Incubate at 4°C for 2-3 hours assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-cold Wash Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Measure Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 1-(1-Phenylcyclopropyl)piperazine in Serotonin Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

1-(1-Phenylcyclopropyl)piperazine (PCPP) is a synthetic compound belonging to the phenylcyclopropylamine class, which has been investigated for its potential psychoactive properties. Its structural similarity to other compounds with known effects on the central nervous system suggests that PCPP may interact with various neurotransmitter transporters and receptors. A key target of interest for many psychoactive compounds is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Alterations in SERT function are implicated in the pathophysiology of numerous psychiatric disorders, including depression and anxiety, making it a critical target for drug development.

These application notes provide a detailed protocol for determining the binding affinity of this compound for the human serotonin transporter using a competitive radioligand binding assay.

Data Presentation

While specific experimental data for the SERT affinity of this compound is not extensively available in the public domain, the following table provides a template for presenting such data, including hypothetical values for PCPP and comparative data for a well-characterized SERT inhibitor, Fluoxetine. This structured format allows for clear comparison of binding affinities.

CompoundTargetRadioligandAssay TypeKi (nM)[1]IC50 (nM)[1]
This compound (PCPP)hSERT[³H]CitalopramCompetitive Binding AssayHypotheticalHypothetical
FluoxetinehSERT[³H]CitalopramCompetitive Binding Assay1.53.9

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are crucial metrics for quantifying the binding affinity of a compound to its target. Lower values indicate higher affinity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of serotonin reuptake by SERT and the principle of the competitive binding assay, as well as the experimental workflow for determining the binding affinity of a test compound like PCPP.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_syn Serotonin (5-HT) Synthesis 5HT_vesicle Vesicular Storage 5HT_syn->5HT_vesicle 5HT_release Release 5HT_vesicle->5HT_release 5HT_cleft Serotonin (5-HT) 5HT_release->5HT_cleft 5HT_receptor 5-HT Receptor 5HT_cleft->5HT_receptor SERT SERT 5HT_cleft->SERT Reuptake Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction PCPP PCPP PCPP->SERT Inhibition

Figure 1: Serotonin signaling at the synapse and the inhibitory action of PCPP on SERT.

start Start prep Prepare Reagents: - hSERT Membranes - [³H]Radioligand - Test Compound (PCPP) - Buffers start->prep incubation Incubate: Membranes + Radioligand + PCPP (varying concentrations) prep->incubation filtration Separate Bound from Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Figure 2: Experimental workflow for a competitive SERT radioligand binding assay.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT).[2][3]

Materials and Reagents
  • hSERT Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).

  • Test Compound: this compound (PCPP).

  • Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) such as Fluoxetine or Paroxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled SSRI (e.g., Fluoxetine).

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Vials and Scintillation Cocktail.

  • Cell Harvester and Liquid Scintillation Counter.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of PCPP and the reference compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a final concentration at or near its dissociation constant (Kd) (typically 0.5-2 nM for [³H]Citalopram).

    • Thaw the hSERT membrane preparation on ice and dilute to the appropriate concentration in the assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Fluoxetine).

      • Test Compound: 50 µL of each dilution of PCPP.

      • Reference Compound: 50 µL of each dilution of the reference compound.

    • To all wells, add 50 µL of the diluted radioligand.

    • Initiate the binding reaction by adding 100 µL of the diluted hSERT membrane preparation to all wells. The final assay volume will be 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 to 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Punch the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of PCPP and the reference compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

  • Determine IC50 and Ki Values:

    • Fit the competition curve data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value for each compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for SERT (which should be determined in separate saturation binding experiments).

Conclusion

The provided protocol offers a robust framework for characterizing the binding affinity of this compound for the serotonin transporter. Accurate determination of the Ki value will provide critical insight into the compound's potency at this key regulatory protein of the serotonergic system. This information is essential for understanding its pharmacological profile and potential as a research tool or therapeutic agent. Researchers can adapt this general protocol to their specific laboratory conditions and available resources.

References

Application Notes and Protocols for 1-(1-Phenylcyclopropyl)piperazine in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(1-Phenylcyclopropyl)piperazine is a research chemical with limited publicly available data. The following application notes and protocols are based on the expected pharmacological profile of structurally related phenylpiperazine and phencyclidine-like compounds. Researchers should independently validate these methods and determine the specific biological activity of this compound.

Introduction

This compound (PCPP) is a designer derivative of phenylpiperazine.[1] The piperazine moiety is a common scaffold in centrally acting agents, known to interact with a variety of neurotransmitter systems, including dopaminergic, serotonergic, and sigma receptors.[2][3] The presence of the phenylcyclopropyl group, structurally related to phencyclidine (PCP), suggests a potential for interaction with N-methyl-D-aspartate (NMDA) receptors and monoamine transporters.[4] This unique combination of structural motifs makes PCPP a compound of interest for investigating novel psychoactive properties and potential therapeutic applications in areas such as depression, psychosis, and neurodegenerative disorders.

These application notes provide a framework for the initial characterization of this compound in a CNS research setting, outlining key in vitro and in vivo assays to determine its receptor binding profile, functional activity, and behavioral effects.

Predicted Pharmacological Profile

Based on its structural components, this compound is hypothesized to interact with several key CNS targets:

  • Dopamine Transporter (DAT): Phenylpiperazine derivatives are known to have an affinity for monoamine transporters.[4]

  • Serotonin Transporter (SERT): Similar to DAT, SERT is a likely target.[5]

  • Sigma Receptors (σ1 and σ2): Many piperazine-containing compounds exhibit high affinity for sigma receptors, which are implicated in a range of CNS functions.[6]

  • NMDA Receptor: The phencyclidine-like moiety suggests possible antagonist activity at the NMDA receptor.

Data Presentation: Predicted Binding Affinities

The following table illustrates how binding affinity data for this compound would be presented. The values are hypothetical and based on data for structurally related compounds. Researchers should generate their own data to populate this table.

Target ReceptorRadioligandKᵢ (nM) of this compound (Hypothetical)
Dopamine Transporter (DAT)[³H]WIN 35,42850 - 200
Serotonin Transporter (SERT)[³H]Citalopram100 - 500
Sigma-1 Receptor (σ₁)--INVALID-LINK---Pentazocine20 - 100
Sigma-2 Receptor (σ₂)[³H]DTG150 - 600
NMDA Receptor[³H]MK-80180 - 300

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is for determining the binding affinity of this compound for the dopamine transporter using a competitive binding assay.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Nomifensine (for determining non-specific binding)

  • This compound (test compound)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hDAT cells.

    • Homogenize cells in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add in triplicate:

      • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM nomifensine (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]WIN 35,428 (at a final concentration close to its K_d).

      • 100 µL of the membrane preparation (50-100 µg protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, & Compounds prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compounds Prepare Test Compounds prep_compounds->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

This protocol is used to assess the potential antidepressant-like effects of this compound.[7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment

Procedure:

  • Acclimation:

    • House mice in the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Pre-test Session (Day 1):

    • Fill beakers with water (23-25°C) to a depth of 15 cm.

    • Place each mouse in a beaker for a 15-minute conditioning swim.

    • Remove mice, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-test, administer the compound or vehicle again.

    • Place the mice in the beakers for a 6-minute test session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test session for the duration of immobility.

    • Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Forced_Swim_Test_Protocol start Start acclimation Acclimatize Mice (1 hour) start->acclimation drug_admin Administer Compound or Vehicle (i.p.) acclimation->drug_admin pre_test Day 1: Pre-Test (15 min swim) drug_admin->pre_test wait_24h 24-hour Interval pre_test->wait_24h drug_admin2 Day 2: Re-administer Compound or Vehicle wait_24h->drug_admin2 test_session Day 2: Test Session (6 min swim) drug_admin2->test_session scoring Score Immobility Time (last 4 min) test_session->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

Forced Swim Test Protocol Workflow

Protocol 3: In Vivo Locomotor Activity Assessment

This protocol measures the effects of this compound on spontaneous locomotor activity, which can indicate stimulant or sedative properties.[9][10]

Materials:

  • Male Swiss Webster mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Locomotor activity chambers equipped with infrared beams

Procedure:

  • Acclimation:

    • Handle mice for several days before the experiment to reduce stress.

    • On the test day, transport mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Habituation:

    • Place each mouse in a locomotor activity chamber for a 30-minute habituation period.

  • Drug Administration:

    • Remove mice from the chambers and administer this compound or vehicle (i.p.).

  • Data Collection:

    • Immediately return the mice to the same chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for 60-120 minutes.

  • Data Analysis:

    • Analyze the data as total activity over the entire session or as a time-course of activity.

    • Compare the activity levels of drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., repeated measures ANOVA for time-course data).

Predicted Signaling Pathways

Given the potential for this compound to interact with the dopamine transporter, a primary mechanism of action could be the inhibition of dopamine reuptake, leading to increased synaptic dopamine levels and subsequent activation of postsynaptic dopamine receptors.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine in Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling Activation PCPP This compound PCPP->DAT Inhibition

Predicted Mechanism of Action at the Dopaminergic Synapse

References

Application Notes and Protocols for the Experimental Design of 1-(1-Phenylcyclopropyl)piperazine (PCPP) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)piperazine (PCPP) is a designer drug with a chemical structure that suggests potential psychoactive effects. It incorporates a phenylcyclopropyl group, similar to the arylcyclohexylamine class of drugs which includes phencyclidine (PCP)[1], and a piperazine ring, a common moiety in various psychoactive compounds[2]. Given its structural characteristics, PCPP is hypothesized to interact with central nervous system targets such as NMDA receptors and monoamine transporters.

These application notes provide a comprehensive experimental framework for the in vitro and in vivo characterization of the pharmacological effects of PCPP. The detailed protocols are designed to elucidate its mechanism of action, potency, and behavioral profile.

Hypothesized Signaling Pathways

Based on its structural similarity to PCP and other piperazine-containing psychoactive compounds, PCPP is likely to modulate neuronal signaling through one or more of the following pathways:

  • NMDA Receptor Antagonism: The arylcycloalkylamine-like moiety suggests that PCPP may act as a non-competitive antagonist at the NMDA receptor, similar to PCP[3][4]. This would involve binding to a site within the receptor's ion channel, blocking the influx of Ca2+ and leading to a disruption of glutamatergic neurotransmission.

  • Monoamine Transporter Inhibition: The piperazine scaffold is present in many compounds that inhibit the reuptake of dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET)[2][5]. Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters.

Hypothesized Signaling Pathways of PCPP cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DA Dopamine SERT SERT DAT DAT DAT->DA Reuptake NE Norepinephrine NET NET NET->NE Reuptake PCPP1 PCPP PCPP1->SERT Inhibition PCPP1->DAT Inhibition PCPP1->NET NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx PCPP2 PCPP PCPP2->NMDA_R Antagonism

Hypothesized molecular targets of PCPP.

Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow outlines the proposed in vitro and in vivo studies.

Experimental Workflow for PCPP Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: PCPP Synthesis and Purification in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assays (NMDA, DAT, SERT, NET) in_vitro->binding functional Functional Assays (Reuptake Inhibition, Ca²⁺ Flux) in_vitro->functional in_vivo In Vivo Behavioral Assessment locomotor Locomotor Activity in_vivo->locomotor drug_discrim Drug Discrimination in_vivo->drug_discrim data_analysis Data Analysis and Interpretation conclusion Conclusion: Pharmacological Profile of PCPP data_analysis->conclusion binding->in_vivo functional->in_vivo locomotor->data_analysis drug_discrim->data_analysis

Workflow for PCPP characterization.

In Vitro Experimental Protocols

Receptor and Transporter Binding Assays

These assays determine the affinity of PCPP for its hypothesized molecular targets.

Protocol: Radioligand Binding Assays

  • Target Preparation:

    • For NMDA receptors, use rat brain cortical membranes.

    • For DAT, SERT, and NET, use cell lines stably expressing the respective human transporters (e.g., HEK293 cells) or rodent brain tissue enriched in these transporters (e.g., striatum for DAT, cortex for SERT and NET).

  • Radioligands:

    • NMDA Receptor: [³H]MK-801 (a non-competitive antagonist).

    • DAT: [³H]WIN 35,428.

    • SERT: [³H]Citalopram.

    • NET: [³H]Nisoxetine.

  • Assay Procedure (96-well format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of PCPP solution at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle.

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 50 µL of the membrane/cell preparation.

    • For non-specific binding determination, add a high concentration of a known ligand (e.g., 10 µM ketamine for NMDA, 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET) instead of PCPP.

  • Incubation: Incubate plates at an appropriate temperature and duration (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) of PCPP for each target using non-linear regression analysis of the competition binding curves.

Functional Assays

These assays measure the functional consequences of PCPP binding to its targets.

Protocol: Neurotransmitter Reuptake Inhibition Assay

  • Preparation: Use synaptosomes prepared from relevant rat brain regions or cell lines expressing the human transporters.

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with various concentrations of PCPP or a reference compound (e.g., cocaine, fluoxetine, desipramine) for 15 minutes at 37°C.

    • Initiate the reuptake by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the assay by rapid filtration and washing as described for the binding assays.

  • Quantification and Analysis: Measure the radioactivity and calculate the concentration of PCPP that inhibits 50% of the specific neurotransmitter uptake (IC50).

Protocol: NMDA Receptor Functional Assay (Calcium Imaging)

  • Cell Culture: Use primary cortical neurons or a cell line expressing functional NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2A/B subunits).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add various concentrations of PCPP and incubate for 5-10 minutes.

    • Stimulate the NMDA receptors with a combination of glutamate and glycine.

    • Record the change in fluorescence intensity, which corresponds to the influx of Ca2+.

  • Data Analysis: Determine the IC50 value for PCPP's inhibition of the glutamate/glycine-induced calcium response.

In Vivo Behavioral Pharmacology Protocols

Locomotor Activity

This assay assesses the stimulant or depressant effects of PCPP on spontaneous movement.

Protocol: Open Field Locomotor Activity

  • Animals: Use male Swiss-Webster mice or Sprague-Dawley rats.

  • Apparatus: Use automated open-field chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes.

    • Administer PCPP (e.g., 0.1 - 10 mg/kg, intraperitoneally) or vehicle.

    • Immediately place the animal in the open-field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the onset, magnitude, and duration of PCPP's effects. Compare the total activity over the session between different dose groups.

Drug Discrimination

This procedure determines if the subjective effects of PCPP are similar to those of known drugs of abuse.

Protocol: Two-Lever Drug Discrimination

  • Animals and Training:

    • Train rats or non-human primates in a two-lever operant chamber to discriminate a known drug from saline. For example, train one cohort to discriminate PCP (e.g., 2.0 mg/kg) from saline and another to discriminate cocaine (e.g., 10 mg/kg) from saline.

    • Reinforce responses on one lever after drug administration and on the other lever after saline administration under a fixed-ratio schedule of food presentation.

  • Substitution Tests:

    • Once the animals have learned the discrimination, administer various doses of PCPP instead of the training drug or saline.

    • Record the percentage of responses on the drug-appropriate lever and the response rate.

  • Data Analysis:

    • If PCPP substitutes for the training drug (i.e., animals predominantly press the drug-appropriate lever), it suggests similar subjective effects.

    • Determine the dose of PCPP that produces 50% drug-lever responding (ED50).

    • Analyze response rates to assess any disruptive effects on behavior.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Binding Affinities and Functional Potencies of PCPP

TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
NMDA Receptor
Dopamine Transporter (DAT)
Serotonin Transporter (SERT)
Norepinephrine Transporter (NET)

Table 2: In Vivo Behavioral Effects of PCPP

Behavioral AssayEffectPotency (ED50, mg/kg)Comparison Drugs
Locomotor Activity e.g., Hyperactivity, HypoactivityCocaine, PCP
Drug Discrimination (PCP) e.g., Full, Partial, No SubstitutionKetamine, MK-801
Drug Discrimination (Cocaine) e.g., Full, Partial, No SubstitutionAmphetamine, Methylphenidate

Conclusion

The described experimental design provides a robust framework for the comprehensive pharmacological characterization of this compound. The in vitro assays will elucidate its molecular mechanisms of action, while the in vivo studies will define its behavioral profile. This multi-faceted approach is essential for understanding the potential psychoactive effects and abuse liability of this novel compound, providing critical data for researchers, clinicians, and regulatory agencies.

References

Application Notes and Protocols for Radiolabeling 1-(1-Phenylcyclopropyl)piperazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)piperazine is a molecule of interest in neuroscience and oncology research due to its structural similarity to compounds with known activity at various central nervous system (CNS) receptors and other biological targets. Phenylpiperazine derivatives are known to interact with dopamine, serotonin, and sigma receptors, making them valuable probes for studying neurological disorders and certain cancers. Radiolabeling of this compound with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), enables in vivo imaging of its biological targets using Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes.

These application notes provide detailed protocols for the radiolabeling of this compound with [¹¹C] and [¹⁸F], based on established methodologies for analogous piperazine-containing radiotracers. The protocols cover precursor synthesis, radiolabeling procedures, quality control, and suggested in vitro and in vivo evaluation experiments.

Disclaimer: No direct radiolabeling studies for this compound have been reported in the peer-reviewed literature to date. The following protocols are proposed based on well-established radiochemical methods for structurally similar molecules, particularly N-alkylation of piperazines. Researchers should perform appropriate optimization and validation studies.

Pharmacological Profile and Potential Imaging Targets

While the specific pharmacological profile of this compound is not extensively documented, the broader class of phenylpiperazines are known monoamine releasing agents or ligands for various receptors.[1] Derivatives have shown affinity for dopamine (D₂, D₃, D₄), serotonin (5-HT₁A, 5-HT₂A), and sigma (σ₁, σ₂) receptors.[2][3] Therefore, radiolabeled this compound could potentially be used to image:

  • Dopamine Transporters (DAT) or Receptors: Relevant for studying Parkinson's disease, addiction, and schizophrenia.

  • Serotonin Transporters (SERT) or Receptors: Implicated in depression, anxiety, and other mood disorders.

  • Sigma Receptors: Overexpressed in some tumor types and involved in neurodegenerative diseases.

Radiolabeling Strategies

The secondary amine in the piperazine ring of this compound is an ideal site for radiolabeling via N-alkylation. The two most common and practical approaches for introducing a positron-emitting radionuclide are [¹¹C]methylation and [¹⁸F]fluoroethylation.

Radiolabeling with Carbon-11 ([¹¹C])

Carbon-11, with its short half-life of 20.4 minutes, is suitable for imaging studies of short duration. The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Precursor: The immediate precursor for this reaction is this compound.

Protocol:

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CH₄ to [¹¹C]CH₃I using gas-phase iodination. Trap the [¹¹C]CH₃I in a solution of the precursor.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of this compound in 300-500 µL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.

    • Add a suitable base, such as a solid inorganic base (e.g., Li₃N or Li₂O) or a strong organic base (e.g., potassium tert-butoxide), to facilitate the N-methylation.[4]

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature or slightly elevated temperature (e.g., 80-100°C) for 5-10 minutes.

  • Purification:

    • Quench the reaction with an aqueous solution (e.g., water or a buffer).

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or ammonium formate) is typically effective.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product, [¹¹C]1-(1-Phenylcyclopropyl)-4-methylpiperazine.

    • Remove the organic solvent under a stream of nitrogen or by rotary evaporation.

    • Reformulate the product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Determine the radiochemical purity and identity by analytical HPLC.

    • Measure the specific activity.

    • Perform a sterile filtration of the final product.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)40-55%[5]
Radiochemical Purity>98%[3]
Specific Activity (at end of synthesis)>37 GBq/µmol (>1 Ci/µmol)[3]
Synthesis Time20-40 minutes[3][5]
Radiolabeling with Fluorine-18 ([¹⁸F])

Fluorine-18 has a longer half-life of 109.8 minutes, allowing for longer imaging studies and distribution to satellite imaging centers. A common strategy is N-alkylation with a [¹⁸F]fluoroalkyl group, such as [¹⁸F]fluoroethyl.

Precursor: The immediate precursor for this reaction is this compound.

Protocol:

  • [¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: React the dried [¹⁸F]fluoride complex with ethylene glycol ditosylate in acetonitrile at an elevated temperature (e.g., 85-120°C). Purify the resulting [¹⁸F]fluoroethyl tosylate by passing it through a silica Sep-Pak cartridge.

  • Radiolabeling Reaction:

    • Dissolve 2-5 mg of this compound in 500 µL of DMSO in a sealed reaction vessel.

    • Add a base, such as 2N NaOH.[2]

    • Add the prepared [¹⁸F]fluoroethyl tosylate to the precursor solution.

    • Heat the reaction mixture at 120-150°C for 10-15 minutes.[2][6]

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Purify using solid-phase extraction (SPE) with a combination of neutral alumina and C18 cartridges, or by semi-preparative HPLC as described for the [¹¹C] analog.[2]

  • Formulation:

    • Elute the product from the SPE cartridges with ethanol or collect the appropriate HPLC fraction.

    • Remove the organic solvent and reformulate in a sterile, injectable solution.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and identity.

    • Measure the specific activity.

    • Conduct sterility and pyrogen testing as required.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)5-35%[7][8]
Radiochemical Purity>97%[9]
Specific Activity (at end of synthesis)30-60 GBq/µmol[8]
Synthesis Time50-90 minutes[7][9]

In Vitro and In Vivo Evaluation

Once the radiotracer is synthesized and passes quality control, a series of in vitro and in vivo experiments are necessary to characterize its properties as an imaging agent.

In Vitro Studies
  • Cell Binding Assays: Use cell lines expressing the target of interest (e.g., dopamine or serotonin receptors) to determine the affinity (Kd) and specificity of the radiotracer.

  • Autoradiography: Incubate tissue sections (e.g., brain slices) with the radiotracer to visualize its distribution and confirm binding to specific anatomical regions known to be rich in the target receptor.

In Vivo Studies (Animal Models)
  • Biodistribution Studies: Inject the radiotracer into rodents and dissect tissues at various time points to quantify the uptake in different organs. This provides information on target engagement, off-target accumulation, and clearance routes.

  • PET Imaging: Perform dynamic PET scans in small animals (e.g., rodents or non-human primates) to visualize the brain uptake and regional distribution of the radiotracer over time.

  • Blocking Studies: Co-inject the radiotracer with a known high-affinity ligand for the suspected target to demonstrate the specificity of the radiotracer's binding. A significant reduction in uptake in target-rich regions confirms specific binding.

Diagrams

Radiosynthesis_Workflow cluster_isotope Isotope Production cluster_synthesis Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron (¹⁴N(p,α)¹¹C or ¹⁸O(p,n)¹⁸F) Radiosynthesis_Module Automated Synthesis Module Cyclotron->Radiosynthesis_Module [¹¹C]CO₂ or [¹⁸F]F⁻ Precursor Precursor (this compound) Precursor->Radiosynthesis_Module Radiolabeling N-Alkylation ([¹¹C]CH₃I or [¹⁸F]Fluoroethyl Tosylate) Crude Crude Product Purification HPLC or SPE Purification Crude->Purification Formulation Formulation in Injectable Solution Purification->Formulation QC Analytical HPLC (Purity, Identity) Specific Activity Formulation->QC FinalProduct Final Radiotracer QC->FinalProduct Radiosynthesis_Module->Crude Radiosynthesis_Reagent Radiolabeling Reagent Radiosynthesis_Module->Radiosynthesis_Reagent [¹¹C]CH₃I or [¹⁸F]Fluoroethyl Tosylate

Caption: General workflow for the radiosynthesis of a PET tracer.

InVivo_Evaluation_Workflow cluster_synthesis_qc Radiotracer Preparation cluster_animal_studies Animal Studies cluster_imaging PET Imaging cluster_biodistribution Biodistribution cluster_blocking Specificity Confirmation Radiotracer Synthesized & QC'd Radiotracer Injection Intravenous Injection Radiotracer->Injection AnimalModel Animal Model (e.g., Rodent, NHP) AnimalModel->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Dissection Tissue Dissection (at various time points) Injection->Dissection Blocking_Study Co-injection with Blocking Agent Injection->Blocking_Study Image_Analysis Image Reconstruction & Analysis (Time-Activity Curves) PET_Scan->Image_Analysis Counting Gamma Counting of Tissues Dissection->Counting Biodist_Analysis Calculation of %ID/g Counting->Biodist_Analysis Blocked_Scan PET Scan with Block Blocking_Study->Blocked_Scan

Caption: Workflow for in vivo evaluation of a novel PET radiotracer.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)piperazine is a synthetic compound with a chemical structure that combines a phenylcyclopropyl group with a piperazine ring. While the specific cytotoxic effects of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Phenylcyclopropylamine derivatives are known to act as enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors[1]. Piperazine derivatives exhibit a wide range of pharmacological activities, including anticancer and cytotoxic effects against various cell lines[2][3][4].

These application notes provide a comprehensive guide for researchers to evaluate the potential cytotoxicity of this compound using established cell-based assays. The following protocols are designed to be adaptable to various cell lines and laboratory settings.

Potential Mechanisms of Cytotoxicity

Based on the activities of structurally related compounds, the cytotoxic effects of this compound could be mediated through several mechanisms:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.

  • Cell Cycle Arrest: The compound might interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and subsequent cell death.

  • Inhibition of Key Enzymes: As a phenylcyclopropylamine derivative, it may inhibit enzymes crucial for cell survival and proliferation[1].

  • Induction of Autophagy: Some compounds can induce autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.

  • Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress, leading to cellular damage and apoptosis.

The following diagram illustrates a hypothetical signaling pathway for cytotoxicity.

Cytotoxicity_Pathway Hypothetical Cytotoxicity Pathway of this compound cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Cellular Outcome Compound This compound Target_Interaction Interaction with Cellular Targets Compound->Target_Interaction ROS_Production ROS Production Target_Interaction->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Target_Interaction->Mitochondrial_Dysfunction DNA_Damage DNA Damage Target_Interaction->DNA_Damage ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

This section provides detailed protocols for a selection of key cell-based assays to determine the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, 100, and 200 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24/48/72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Plate reader (490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to include a maximum LDH release control (cells treated with lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating dead cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

Data Analysis: The results are typically displayed as a quadrant plot:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Seed_Cells Seed cells in 6-well plate Start->Seed_Cells Treat_Compound Treat with compound Seed_Cells->Treat_Compound Harvest_Cells Harvest cells (adherent and floating) Treat_Compound->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Incubate Incubate for 15 min Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the data from the described assays.

Table 1: Cell Viability (MTT Assay) of Cells Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100 ± SD100 ± SD100 ± SD
0.1Value ± SDValue ± SDValue ± SD
1Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
200Value ± SDValue ± SDValue ± SD
IC50 (µM) Value Value Value

SD: Standard Deviation

Table 2: Cytotoxicity (LDH Release Assay) of Cells Treated with this compound (48h)

Concentration (µM)% Cytotoxicity
0 (Vehicle Control)0 ± SD
0.1Value ± SD
1Value ± SD
10Value ± SD
50Value ± SD
100Value ± SD
200Value ± SD
EC50 (µM) Value

SD: Standard Deviation

Table 3: Apoptosis Analysis of Cells Treated with this compound (48h)

Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD

SD: Standard Deviation

Conclusion

These application notes provide a foundational framework for investigating the cytotoxic properties of this compound. By employing a combination of these assays, researchers can obtain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The data generated will be crucial for further preclinical development and for elucidating the compound's mechanism of action. It is recommended to perform these assays in multiple cell lines to assess for cell-type-specific effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(1-Phenylcyclopropyl)piperazine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of a 1-phenylcyclopropylamine precursor followed by a Buchwald-Hartwig amination with a protected piperazine.

Issue 1: Low Yield in the Synthesis of 1-Phenylcyclopropane Precursor

The initial step often involves the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane. Low yields in this step can halt the entire synthetic sequence.

dot

Caption: Troubleshooting workflow for low yield in precursor synthesis.

Possible Causes and Solutions:

  • Inefficient Base: The reaction requires a strong base to deprotonate the phenylacetonitrile.

    • Solution: Use concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Poor Phase Mixing: The reaction is often biphasic (aqueous and organic).

    • Solution: Employ a phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between the reactants in different phases.[1]

  • Suboptimal Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.

    • Solution: Maintain the reaction temperature in the range of 28-35°C during the addition of 1,2-dibromoethane.[1]

Issue 2: Low Yield in the Buchwald-Hartwig Amination Step

The coupling of the 1-phenylcyclopropylamine derivative with piperazine is a critical C-N bond-forming step. Low yields are a common hurdle.

dot

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination step.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. The choice of ligand is also crucial, especially when using less reactive aryl chlorides.

    • Solution: Use an air-stable pre-catalyst. For aryl chlorides, bulky, electron-rich phosphine ligands are often required for efficient oxidative addition.[2][3] Consider screening different ligands to find the optimal one for your specific substrate.

  • Incorrect Base: The choice of base is critical for the deprotonation of the amine and the overall catalytic cycle.[4]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also be a factor; ensure vigorous stirring.[4]

  • Presence of Oxygen or Water: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and other reagents.

    • Solution: Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is oven-dried. Degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).

Issue 3: Formation of Di-substituted Piperazine

A common side product is the 1,4-di-(1-phenylcyclopropyl)piperazine, which can be difficult to separate from the desired mono-substituted product.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the 1-phenylcyclopropyl electrophile or piperazine being fully deprotonated can lead to di-substitution.

    • Solution 1: Use a protecting group on one of the piperazine nitrogens, such as a tert-butoxycarbonyl (Boc) group. The mono-substituted product can then be deprotected in a subsequent step.

    • Solution 2: Carefully control the stoichiometry. Using a slight excess of piperazine may favor mono-substitution.[5]

    • Solution 3: A one-pot, one-step procedure using a protonated piperazine salt can be employed to favor mono-substitution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves two main steps:

  • Synthesis of a 1-phenylcyclopropyl precursor: This is often achieved by the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form 1-phenylcyclopropanenitrile.[1][6] This can then be converted to 1-phenylcyclopropylamine or a derivative suitable for coupling.

  • Buchwald-Hartwig Amination: The 1-phenylcyclopropylamine or a corresponding halide/triflate is then coupled with a mono-protected piperazine (e.g., N-Boc-piperazine) using a palladium catalyst and a suitable ligand. The protecting group is subsequently removed to yield the final product.[7]

Q2: How can I minimize the formation of impurities during the synthesis?

  • High Purity Starting Materials: Ensure the purity of your starting materials, especially the phenylacetonitrile and 1,2-dibromoethane.

  • Inert Atmosphere: For the Buchwald-Hartwig amination, maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst degradation.[8]

  • Optimized Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can lead to side product formation.

  • Purification: Purification by column chromatography is often necessary to remove unreacted starting materials and side products.

Q3: What are the key parameters to optimize for the Buchwald-Hartwig amination step?

The key parameters to optimize are the choice of palladium precursor, ligand, base, solvent, and reaction temperature. A screening of these conditions is often necessary to achieve the best yield for a specific substrate combination.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reaction steps.

Table 1: Conditions for the Synthesis of 1-Phenylcyclopropanenitrile

EntryBase (equiv.)Phase Transfer Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.0)Benzyltriethylammonium chloride (10)Water28-352.5>80
2KOH (2.0)NoneWater304Lower

Data is generalized from typical phase-transfer catalysis conditions for this type of reaction.[1][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazine

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene10012High
2Aryl ChloridePd(OAc)₂ (2)XPhos (4)LHMDSDioxane11018Moderate to High
3Aryl BromidePd/BINAPDBUToluene10012High

This table provides general conditions as the specific conditions for this compound may vary. Optimization is recommended.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanenitrile

This protocol is adapted from established methods for phase-transfer catalyzed alkylation of nitriles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 50% aqueous sodium hydroxide, phenylacetonitrile (1.0 equiv), and benzyltriethylammonium chloride (0.01 equiv).

  • Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane (1.1 equiv) dropwise, maintaining the internal temperature between 28-35°C. Cooling with a water bath may be necessary.

  • Reaction: After the addition is complete, continue stirring for 2-3 hours at the same temperature.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-1-phenylcyclopropane with N-Boc-piperazine

This is a general protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-1-phenylcyclopropane (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in a small amount of anhydrous solvent.

  • Reaction Execution: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst/ligand solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110°C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-(1-phenylcyclopropyl)piperazine.

  • Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane to yield the final product.

Visualizations

dot

Caption: Overall synthetic workflow for this compound.

References

Technical Support Center: Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenylpiperazine synthesis. The content addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of N,N'-bis-arylated Piperazine Byproduct

  • Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for the desired mono-arylated product?

  • Answer: The formation of the bis-arylated product is a common challenge in phenylpiperazine synthesis, particularly during Buchwald-Hartwig amination.[1][2] To favor mono-arylation, consider the following strategies:

    • Control Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of piperazine. For challenging substrates, a 5-10 fold excess may be necessary.[3]

    • Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[3]

    • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[2] Optimizing the reaction temperature can also be crucial; a temperature screen is recommended to find the ideal conditions for your specific substrates.[3]

    • Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be removed after the arylation step.

Issue 2: Hydrodehalogenation of the Aryl Halide

  • Question: I am observing a significant amount of hydrodehalogenation (reduction) of my aryl halide starting material. What causes this and how can it be prevented?

  • Answer: Hydrodehalogenation, the conversion of the aryl halide to the corresponding arene, is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This side reaction can compete with the desired C-N bond formation.

    • Mechanism: This side reaction can occur when the palladium-amide intermediate undergoes β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine product.

    • Prevention Strategies:

      • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have been shown to be effective in minimizing hydrodehalogenation.[2]

      • Catalyst System: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to selectively promote the amination pathway by preventing Pd-hydride-mediated hydrodehalogenation.

      • Reaction Conditions: Running the reaction at a lower temperature may help to reduce the rate of hydrodehalogenation. Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst.[2]

Issue 3: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield of the desired phenylpiperazine is very low. What are the potential causes?

  • Answer: Several factors can contribute to a low or nonexistent yield in phenylpiperazine synthesis. A systematic troubleshooting approach is recommended:

    • Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere to prevent catalyst deactivation.[2]

    • Inappropriate Ligand: The choice of ligand is substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[2] If using older generation ligands, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.

    • Incorrect Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions.[2][4] However, if strong bases cause decomposition of your starting materials, switching to a weaker base is a viable strategy.[3]

    • Solvent and Solubility Issues: The insolubility of reagents is a common reason for reaction failure. Toluene and dioxane are frequently used solvents. Ensure your starting materials are soluble at the reaction temperature. For solubility challenges, consider more polar solvents like t-butanol.[2][3]

    • Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]

Issue 4: Difficulty in Product Purification

  • Question: I am finding it difficult to purify my substituted piperazine product. What purification techniques are most effective?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can present purification challenges.[3]

    • Column Chromatography: This is the most common method. To prevent "tailing" of the basic product on the acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]

    • Acid-Base Extraction: This is a useful technique to separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[3]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3]

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Mono- vs. Di-arylation (Illustrative)

Piperazine EquivalentsAryl HalideCatalyst SystemBaseSolventMono-arylated Product Yield (%)Di-arylated Product Yield (%)
1.54-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene7520
2.54-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene8510
5.04-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene>95<5

Table 2: Influence of Ligand and Base on Mono-Arylation Yield of Aryl Chlorides

Aryl ChlorideLigandBaseSolventTemperature (°C)Time (h)Yield (%) of Mono-arylated Product
4-ChloroanisoleRuPhosNaOtBuToluene1000.1792
2-ChlorotolueneRuPhosNaOtBuToluene1000.1785
4-ChlorobenzonitrileXPhosK₃PO₄t-BuOH1102488
3-ChloropyridineRuPhosCs₂CO₃Toluene1000.1794

Data compiled from representative literature.[1] Yields are for isolated products and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of Piperazine

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Piperazine (2.5 equiv)

    • Pd₂(dba)₃ (1 mol%)

    • RuPhos (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, piperazine, and sodium tert-butoxide.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and RuPhos in a small amount of toluene.

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir for 10-30 minutes, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent may require a small percentage of triethylamine, e.g., 1%) to afford the desired N-phenylpiperazine.

Protocol 2: Synthesis and Deprotection of N-Boc-Phenylpiperazine

  • Step A: N-Arylation of N-Boc-Piperazine

    • Follow the general procedure in Protocol 1, substituting piperazine with N-Boc-piperazine (1.2 equiv).

  • Step B: Deprotection of the Boc Group

    • Materials:

      • N-Boc-phenylpiperazine (from Step A)

      • 6N HCl

      • Ethyl acetate

      • Solid KOH or NaOH

    • Procedure:

      • Dissolve the N-Boc-phenylpiperazine in 6N HCl.

      • Wash the acidic solution with ethyl acetate to remove any non-polar impurities.

      • Basify the aqueous phase with solid KOH or NaOH to a pH of 11.

      • Extract the product with ethyl acetate.

      • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected phenylpiperazine.

Visualizations

Phenylpiperazine_Synthesis_Pathway cluster_main Main Reaction: Buchwald-Hartwig Amination cluster_side1 Side Reaction 1: N,N'-bis-arylation cluster_side2 Side Reaction 2: Hydrodehalogenation ArylHalide Aryl Halide (Ar-X) Phenylpiperazine N-Phenylpiperazine (Product) ArylHalide->Phenylpiperazine C-N Coupling Piperazine Piperazine Piperazine->Phenylpiperazine Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Phenylpiperazine Base Base (e.g., NaOtBu) Base->Phenylpiperazine Phenylpiperazine_side N-Phenylpiperazine BisArylated N,N'-bis-arylated Piperazine (Byproduct) Phenylpiperazine_side->BisArylated ArylHalide_side Aryl Halide (Ar-X) ArylHalide_side->BisArylated ArylHalide_hydro Aryl Halide (Ar-X) Arene Arene (Ar-H) (Byproduct) ArylHalide_hydro->Arene Reduction

Caption: Reaction pathways in phenylpiperazine synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield BisArylation High N,N'-bis-arylation Problem->BisArylation Byproduct Hydrodehalogenation Hydrodehalogenation Problem->Hydrodehalogenation Byproduct Purification Purification Difficulty Problem->Purification Difficulty CheckCatalyst Check Catalyst Activity / Inert Atmosphere LowYield->CheckCatalyst ChangeLigand Screen Different Ligands LowYield->ChangeLigand OptimizeBase Optimize Base LowYield->OptimizeBase CheckSolubility Check Reagent Solubility / Change Solvent LowYield->CheckSolubility IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp ExcessPiperazine Use Excess Piperazine BisArylation->ExcessPiperazine SlowAddition Slow Addition of Aryl Halide BisArylation->SlowAddition MonitorTime Monitor Reaction Time BisArylation->MonitorTime UseBoc Use N-Boc-Piperazine BisArylation->UseBoc OptimizeLigand_Hydro Use Sterically Hindered Ligand Hydrodehalogenation->OptimizeLigand_Hydro LowerTemp Lower Reaction Temperature Hydrodehalogenation->LowerTemp BaseInEluent Add Base to Chromatography Eluent Purification->BaseInEluent AcidBaseExtraction Perform Acid-Base Extraction Purification->AcidBaseExtraction Recrystallize Recrystallize Product Purification->Recrystallize End Successful Synthesis CheckCatalyst->End ChangeLigand->End OptimizeBase->End CheckSolubility->End IncreaseTemp->End ExcessPiperazine->End SlowAddition->End MonitorTime->End UseBoc->End OptimizeLigand_Hydro->End LowerTemp->End BaseInEluent->End AcidBaseExtraction->End Recrystallize->End

Caption: Troubleshooting workflow for phenylpiperazine synthesis.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial C-N bond formation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination with piperazine derivatives?

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially when working with less reactive aryl chlorides.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[2] Key areas to investigate include:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. It is highly recommended to screen a variety of ligands and palladium sources.[2] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[2]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.[2] If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[2]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Gradually increasing the reaction temperature and monitoring the reaction progress over a longer period is a recommended strategy.[3]

Q3: I am observing significant side product formation. What are common side reactions and how can they be minimized?

Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and the formation of diarylated piperazine.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. It can sometimes result from heating the reaction too hot or from the incomplete formation of the active Pd-ligand complex. Using a pre-catalyst and running the reaction at a lower temperature may help mitigate this.[4]

  • Bis-arylation: To minimize the formation of the double addition product when using unprotected piperazine, using an excess of piperazine (e.g., 8 equivalents) can be effective.[5] Alternatively, using a monoprotected piperazine, such as N-Boc-piperazine, is a common strategy to ensure mono-arylation.[1][4]

Q4: Can I use aryl chlorides as coupling partners?

Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[3][6] Successful coupling of aryl chlorides often requires more active catalyst systems, typically involving sterically hindered and electron-rich ligands like RuPhos, DavePhos, or XPhos.[3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation due to impure reagents or oxygen.[3] 2. Inefficient generation of the active catalyst.[3] 3. Insufficient reaction temperature or time.[3] 4. Poor solubility of reactants or catalyst.[3]1. Purify reagents and ensure rigorous exclusion of air and moisture.[3] 2. Use a pre-catalyst or an appropriate catalyst activation procedure.[3] 3. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.[3] 4. Screen different solvents to improve solubility.[3]
Side Product Formation (e.g., hydrodehalogenation) 1. Reaction temperature is too high.[4] 2. Incomplete formation of the Pd-ligand complex.[4]1. Lower the reaction temperature.[4] 2. Consider using a pre-catalyst to ensure efficient formation of the active catalytic species.[4]
Formation of Bis-arylated Piperazine 1. Using unprotected piperazine with a 1:1 stoichiometry with the aryl halide.1. Use a large excess of unprotected piperazine.[5] 2. Use a mono-protected piperazine (e.g., N-Boc-piperazine).[1][4]
Decomposition of Starting Materials 1. The base is too strong for the functional groups present in the starting materials.[2]1. Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.[1]

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides [1]

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaOtBuToluene1001895
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102488
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene901692

Table 2: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Chlorides [1]

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneG3-XPhos (2)-NaOtBuToluene1102485
4-ChloroanisoleG4-RuPhos (3)-K₃PO₄Dioxane1102078
1-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001890

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[1]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Piperazine Derivative, & Base catalyst Prepare Catalyst Solution (if not using pre-catalyst) inert Evacuate & Backfill with Inert Gas solvent Add Anhydrous Solvent & Catalyst Solution heat Heat to 80-110 °C & Stir solvent->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute, Wash with Water & Brine cool->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: A flowchart illustrating the key steps in the experimental protocol for Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Reaction Yield? check_catalyst Is the catalyst/ligand combination optimal? start->check_catalyst Yes check_base Is the base causing decomposition? start->check_base No, catalyst is fine check_temp Is the temperature and time sufficient? start->check_temp No, base is fine screen_ligands Screen different ligands (e.g., RuPhos, XantPhos) check_catalyst->screen_ligands No use_precatalyst Consider using a pre-catalyst screen_ligands->use_precatalyst screen_bases Screen weaker bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases Yes increase_temp Gradually increase temperature and reaction time check_temp->increase_temp No check_solvent Is solubility an issue? check_temp->check_solvent Yes screen_solvents Screen alternative solvents check_solvent->screen_solvents Yes

Caption: A troubleshooting decision tree for addressing low yields in Buchwald-Hartwig amination of piperazines.

References

1-(1-Phenylcyclopropyl)piperazine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Phenylcyclopropyl)piperazine. The information is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color after storage. What could be the cause?

A color change in your solution often indicates chemical degradation. The most common causes are oxidation and photodegradation.[1][2] The phenylcyclopropyl and piperazine moieties can be susceptible to reactions with light and atmospheric oxygen, leading to the formation of colored degradation products.[2]

To troubleshoot this issue:

  • Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to prevent photodegradation.[1]

  • Use Degassed Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.

  • Work in a Controlled Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

  • Evaluate Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be validated.

Q2: I'm observing a decrease in the potency or inconsistent results in my biological assays over time. Could this be a stability issue?

Yes, inconsistent results and a loss of potency are strong indicators of compound degradation.[1] The active concentration of this compound in your solution may be decreasing due to chemical instability under your specific experimental conditions. It is crucial to use freshly prepared solutions whenever possible.[1] If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[1]

Q3: What are the optimal storage conditions for solutions of this compound?

While specific stability data for this compound is not extensively published, general best practices for piperazine derivatives should be followed. Phenylpiperazines have been noted to be less stable than some other piperazine derivatives.[3]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes thermal degradation rates.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[1][2]
Atmosphere Store under an inert gas (e.g., argon, nitrogen)Prevents oxidation.[2]
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to air/moisture.[2][4]
pH of Solution See Troubleshooting Guide belowPiperazine derivatives' stability can be pH-dependent.[1]

Q4: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?

Poor aqueous solubility is a common issue with piperazine derivatives.[5] The basic nature of the piperazine ring means that solubility can often be improved by adjusting the pH.

  • pH Adjustment: Lowering the pH of the solution will protonate the piperazine nitrogens, increasing the compound's polarity and aqueous solubility.[5]

  • Salt Form: If you are using the free base, consider using a salt form (e.g., hydrochloride salt), which is generally more water-soluble.[5]

  • Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO or ethanol can aid dissolution. Ensure the final concentration of the co-solvent in your assay is low enough (typically <0.5% for DMSO) to not affect the biological system.[5]

Troubleshooting Guides

Guide 1: Investigating Solution Instability

This guide provides a systematic approach to identifying the cause of suspected degradation of this compound in solution.

Workflow for Investigating Solution Instability

start Suspected Instability (e.g., color change, loss of potency) prep_fresh Prepare a Fresh Solution start->prep_fresh analyze_initial Analyze Immediately (t=0) (e.g., HPLC-UV) prep_fresh->analyze_initial divide_aliquots Divide into Aliquots for Different Storage Conditions analyze_initial->divide_aliquots condition1 Condition 1: Room Temp, Ambient Light divide_aliquots->condition1 condition2 Condition 2: Room Temp, Dark divide_aliquots->condition2 condition3 Condition 3: 4°C, Dark divide_aliquots->condition3 condition4 Condition 4: -20°C, Dark divide_aliquots->condition4 analyze_timepoints Analyze at Defined Time Points (e.g., 24h, 48h, 1 week) condition1->analyze_timepoints condition2->analyze_timepoints condition3->analyze_timepoints condition4->analyze_timepoints compare_results Compare Results to t=0 analyze_timepoints->compare_results conclusion Identify Degradation Factors (Light, Temperature) compare_results->conclusion

Caption: Workflow for troubleshooting solution instability.

Guide 2: pH-Dependent Stability Study

The stability of piperazine-containing compounds can be highly dependent on the pH of the solution.[1] This guide outlines a protocol for assessing stability across a range of pH values.

Experimental Protocol: pH-Dependent Stability

  • Prepare Buffers: Prepare a series of buffers with different pH values relevant to your experimental range (e.g., pH 3, 5, 7.4, 9).

  • Prepare Solutions: Dissolve this compound in each buffer to a known concentration.

  • Initial Analysis: Immediately analyze an aliquot from each solution using a stability-indicating HPLC method to determine the initial concentration (t=0).

  • Incubate: Store the remaining solutions at a constant, controlled temperature (e.g., 37°C to accelerate degradation or room temperature for longer-term studies).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. This will allow you to determine the optimal pH for stability.

Data Presentation: pH Stability Profile

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
3.0100.299.899.6%
5.0100.598.197.6%
7.499.985.385.4%
9.0100.172.472.3%

Note: The data in this table is illustrative and should be replaced with your experimental results.

Potential Degradation Pathway

cluster_main Potential Degradation of this compound parent This compound oxidative_stress Oxidative Stress (O₂, light, metal ions) parent->oxidative_stress Susceptible to hydrolysis Hydrolysis (pH dependent) parent->hydrolysis Susceptible to degradation_products Degradation Products (e.g., N-oxides, ring-opened species) oxidative_stress->degradation_products Leads to hydrolysis->degradation_products Leads to

Caption: Potential degradation pathways for piperazine derivatives.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its potential degradation products.[6][7]

Initial HPLC Parameters:

ParameterRecommended Starting ConditionTroubleshooting Tips
Column C18, 250 x 4.6 mm, 5 µmTry a different stationary phase (e.g., C8, Phenyl) if co-elution occurs.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAdjust pH of the aqueous phase; basic compounds often show better peak shape at low pH.[1]
Gradient Start at 10% B, ramp to 90% B over 15 minOptimize the gradient slope to improve the separation of closely eluting peaks.[1]
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and run time.
Column Temp. 30°CTemperature can affect retention times and selectivity.
Detection UV at 254 nm (or wavelength of max absorbance)Use a photodiode array (PDA) detector to check for peak purity.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Forced Degradation Studies:

To validate that your HPLC method is stability-indicating, you must perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat the compound with 3% hydrogen peroxide.

  • Thermal Stress: Heat the solid compound or a solution.

  • Photostability: Expose the solution to UV light.

The goal is to achieve 5-20% degradation. The HPLC method should be able to resolve the parent peak from all degradation product peaks.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(1-Phenylcyclopropyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that influence its solubility?

A1: this compound is a basic compound with a predicted pKa of 9.23 ± 0.10. Its free base form is described as slightly soluble in water, with a reported solubility of 22 g/L at 25°C. The piperazine moiety provides a basic handle that can be protonated at acidic pH, which generally leads to a significant increase in aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous-based in vitro assays. What is the likely cause and what are the initial steps to resolve this?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble basic compounds. The likely cause is that the concentration of the compound exceeds its thermodynamic solubility at the pH of your assay medium. Initial troubleshooting should focus on pH adjustment and the use of co-solvents. Given the basic nature of the piperazine ring, lowering the pH of your stock solution or final assay medium can increase the proportion of the more soluble, protonated form of the compound. Additionally, using a small percentage of a water-miscible organic co-solvent like DMSO in your final assay volume can help maintain solubility.

Q3: Can salt formation improve the solubility of this compound?

A3: Yes, salt formation is a highly effective and widely used strategy to enhance the aqueous solubility of basic compounds.[1] Converting the free base of this compound to a salt, such as a hydrochloride salt, is expected to significantly improve its water solubility.[2] A salt screening study is often recommended to identify the most suitable counterion that provides the desired balance of solubility, stability, and manufacturability.[1]

Q4: Are there more advanced techniques to overcome persistent solubility issues with this compound?

A4: If basic troubleshooting steps are insufficient, several advanced formulation strategies can be employed. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a solid state, which can improve the dissolution rate and apparent solubility.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution of DMSO stock solution into aqueous buffer. The concentration in the final aqueous medium exceeds the thermodynamic solubility.1. Decrease Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay. 2. Increase Co-solvent Percentage: Cautiously increase the final percentage of DMSO in the assay. Ensure the final DMSO concentration is compatible with the biological system (typically <0.5%). 3. pH Adjustment: Lower the pH of the aqueous buffer to protonate the piperazine nitrogen, thereby increasing solubility.
Inconsistent results in biological assays across different experiments. Poor solubility leading to variable concentrations of the dissolved, active compound.1. Prepare Fresh Solutions: Always use freshly prepared solutions from a well-characterized solid form. 2. Verify Solution Clarity: Visually inspect solutions for any signs of precipitation before use. 3. Employ a Solubility-Enhancing Formulation: Consistently use a formulated version of the compound (e.g., a salt form or a cyclodextrin complex) to ensure reproducible concentrations.
Difficulty preparing a concentrated aqueous stock solution. The intrinsic solubility of the free base is low.1. pH Modification: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4-5) to facilitate dissolution. 2. Salt Formation: Utilize a water-soluble salt form of the compound (e.g., hydrochloride salt) for stock solution preparation. 3. Co-solvents: Prepare a high-concentration stock in a water-miscible organic solvent like ethanol or PEG 400, and then dilute into the aqueous medium.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and detection method

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to separate vials containing buffers of different pH.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Nanosuspension by Solvent Precipitation

This method can be used to prepare a nanosuspension of this compound for preclinical studies.[1]

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-speed homogenizer or magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in the selected organic solvent to create a concentrated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in purified water.

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid solvent shift will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_problem Solubility Issue cluster_troubleshooting Initial Troubleshooting cluster_advanced Advanced Strategies problem Poor Aqueous Solubility ph_adjust pH Adjustment problem->ph_adjust cosolvent Co-solvents problem->cosolvent salt Salt Formation ph_adjust->salt cosolvent->salt complexation Cyclodextrin Complexation solid_disp Solid Dispersion nanosusp Nanosuspension

Caption: Logical workflow for addressing solubility issues.

nanosuspension_workflow cluster_phase_prep Phase Preparation organic_phase Dissolve Compound in Organic Solvent precipitation Inject Organic Phase into Aqueous Phase with High-Speed Stirring organic_phase->precipitation aqueous_phase Dissolve Stabilizer in Water aqueous_phase->precipitation solvent_removal Remove Organic Solvent (e.g., Rotary Evaporation) precipitation->solvent_removal characterization Characterize Nanosuspension (Particle Size, PDI, Zeta Potential) solvent_removal->characterization

Caption: Workflow for nanosuspension preparation.

References

Technical Support Center: 1-(1-Phenylcyclopropyl)piperazine (PCPP) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(1-Phenylcyclopropyl)piperazine (PCPP) in binding assays.

Frequently Asked Questions (FAQs)

Q1: My PCPP compound shows poor aqueous solubility, leading to inconsistent results. What can I do?

A1: Poor aqueous solubility is a common issue with piperazine-containing compounds.[1] Here are several strategies to address this:

  • Co-solvents: Use a small percentage of an organic co-solvent like DMSO or ethanol in your assay buffer. It is critical to run vehicle controls to ensure the solvent itself does not interfere with the assay.[1]

  • pH Adjustment: Modify the pH of your assay buffer. Since piperazine is a basic moiety, adjusting the pH can improve its solubility.

  • Salt Formation: If you have the expertise, converting the free base of your PCPP to a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.[2][3]

  • Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins.[1]

Q2: I am observing high non-specific binding in my radioligand binding assay with PCPP. How can I reduce it?

A2: High non-specific binding can mask the specific binding signal.[3] Here are some troubleshooting steps:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[3]

  • Reduce Membrane Protein Concentration: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg per well.[3]

  • Modify Assay Buffer: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-target sites.[3]

  • Optimize Washing Steps: Increase the number and volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex.[3]

  • Filter Coating: Pre-coating your filter plates with a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding of positively charged ligands to the negatively charged filters.

Q3: My assay signal is too low. What are the potential causes and solutions?

A3: A low signal can be due to several factors.[2] Consider the following:

  • Reagent Quality: Verify the quality and activity of your receptor preparation and radioligand. Degradation of either component can lead to a reduced signal.[4]

  • Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.[2][4]

  • Receptor Concentration: Ensure you are using a sufficient concentration of the receptor to observe a detectable signal.

Q4: I am seeing significant variability and poor reproducibility between my assay plates. What should I check?

A4: Poor reproducibility is often due to inconsistencies in assay execution.[2]

  • Consistent Reagent Preparation: Prepare large batches of reagents and aliquot them to minimize batch-to-batch variability.[2]

  • Pipetting Technique: Inconsistent pipetting is a major source of error.[4] Ensure proper mixing and accurate dispensing of all reagents.

  • Temperature Control: Maintain a consistent temperature throughout the assay, including incubation and washing steps.[2][4]

  • Standardized Protocols: Ensure all personnel performing the assay are following the exact same protocol.[2]

Troubleshooting Workflow

TroubleshootingWorkflow PCPP Binding Assay Troubleshooting start Assay Variability Observed issue_solubility Problem: Inconsistent Results Suspect Poor Solubility/Precipitation start->issue_solubility issue_nsb Problem: High Background Suspect High Non-Specific Binding start->issue_nsb issue_signal Problem: Low Signal Suspect Low Specific Binding start->issue_signal issue_reproducibility Problem: Poor Reproducibility Suspect Inconsistent Technique start->issue_reproducibility solution_solubility Solution: - Adjust pH - Add Co-solvent (e.g., DMSO) - Use Salt Form of PCPP - Add Excipients issue_solubility->solution_solubility solution_nsb Solution: - Optimize Radioligand Concentration - Reduce Membrane Protein - Add BSA to Buffer - Optimize Wash Steps - Coat Filters (PEI) issue_nsb->solution_nsb solution_signal Solution: - Verify Reagent Quality - Optimize Incubation Time/Temp - Increase Receptor Concentration issue_signal->solution_signal solution_reproducibility Solution: - Use Master Mixes - Calibrate Pipettes - Ensure Consistent Temperature - Standardize Protocol issue_reproducibility->solution_reproducibility end_node Assay Optimized solution_solubility->end_node solution_nsb->end_node solution_signal->end_node solution_reproducibility->end_node GPCR_Signaling Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PCPP PCPP Ligand GPCR GPCR PCPP->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

minimizing off-target effects of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 1-(1-Phenylcyclopropyl)piperazine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target interactions for this compound based on its structure?

A1: Based on its phenylpiperazine core, this compound is predicted to have off-target activity at several G-protein coupled receptors (GPCRs). The most common off-target interactions for this class of compounds are with serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[1] Additionally, the piperazine moiety is a known structural motif associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be a source of cardiotoxicity.[1][2] The cyclopropyl group may enhance potency and metabolic stability, potentially influencing the off-target profile.[3][4][5][6]

Q2: How can I proactively assess the potential off-target profile of this compound before conducting extensive experiments?

A2: In silico computational methods are a valuable initial step to predict potential off-target liabilities.[7][8] These approaches can provide insights into likely interactions and help prioritize experimental validation.

  • Similarity-Based Searches: Compare the 2D and 3D structure of this compound against databases of compounds with known off-target activities.[1]

  • Pharmacophore Modeling: Develop a 3D model of the key chemical features required for binding to known off-targets (e.g., the hERG channel) and screen the compound against it.[1]

  • Molecular Docking: Dock the compound into the crystal structures of common off-targets, such as various GPCR subtypes, to predict binding affinity and identify key interactions.[1][9]

Q3: What is a recommended experimental workflow for identifying the off-target effects of this compound?

A3: A tiered experimental approach is the most efficient strategy for characterizing the off-target profile.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Cellular & In Vivo Validation a Broad Off-Target Screening Panel (e.g., at 10 µM) b Dose-Response Assays for 'Hits' a->b Identified 'Hits' c Functional Assays (e.g., cAMP, Ca2+ flux) b->c Confirmed Activity d Cell-Based Assays & In Vivo Models c->d Functional Relevance G start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1 Reduce solvent concentration or switch solvent. q1->a1 Yes q2 Is the compound fully dissolved? q1->q2 No end Identify cause of cytotoxicity a1->end a2 Check solubility and stability (HPLC). Consider formulation changes. q2->a2 No q3 Is toxicity cell-type specific? q2->q3 Yes a2->end a3 Screen against a panel of cell lines. Investigate specific off-targets. q3->a3 Yes q3->end No a3->end

References

Technical Support Center: Analytical Detection of 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 1-(1-Phenylcyclopropyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the detection and quantification of this compound?

A1: The primary analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust technique, particularly for volatile and thermally stable compounds, though derivatization may sometimes be necessary to improve chromatographic performance.[1][2] LC-MS/MS is highly sensitive and specific, making it ideal for detecting trace amounts in complex matrices like biological fluids.[3][4]

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A2: The molecular weight of this compound is 202.30 g/mol .[5][6] In mass spectrometry, you would typically look for the protonated molecule [M+H]⁺ at an m/z of approximately 203.15. Characteristic fragment ions can be identified to confirm the structure. Common fragmentation patterns for piperazine derivatives involve cleavage of the piperazine ring.

Q3: Is derivatization required for the GC-MS analysis of this compound?

A3: While not always mandatory, derivatization of the secondary amine in the piperazine ring can improve peak shape, reduce tailing, and enhance thermal stability during GC-MS analysis. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Q4: What are common issues encountered during the LC-MS/MS analysis of piperazine compounds?

A4: Common issues include ion suppression or enhancement due to matrix effects, poor peak shape, and low sensitivity.[3] Ion suppression is particularly prevalent in biological samples and can be mitigated through effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of an appropriate internal standard.[3][4]

Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A5: To improve sensitivity, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature). Use of Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer will significantly enhance sensitivity and selectivity.[3] Ensure the mobile phase composition is compatible with good ionization of your analyte; for basic compounds like piperazines, an acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites on the GC column or liner. 2. Compound is not sufficiently volatile or is thermally labile. 3. Injection port temperature is too low.1. Use a deactivated liner and a column suitable for basic compounds. 2. Consider derivatization to increase volatility and stability. 3. Optimize the injection port temperature.
Low Response/No Peak 1. Degradation of the analyte in the injector. 2. Insufficient concentration. 3. Mass spectrometer is not tuned correctly.1. Lower the injection port temperature or use a pulsed-pressure injection. 2. Concentrate the sample or inject a larger volume. 3. Perform a system suitability check and tune the mass spectrometer.
Inconsistent Retention Times 1. Fluctuation in oven temperature. 2. Leak in the GC system. 3. Inconsistent carrier gas flow.1. Verify the oven temperature program. 2. Perform a leak check. 3. Check the gas supply and flow controller.
LC-MS/MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Ion Suppression/Enhancement 1. Co-eluting matrix components. 2. High salt concentration in the sample.1. Improve sample cleanup (e.g., use SPE). 2. Dilute the sample or use a desalting step. 3. Use a stable isotope-labeled internal standard.
Multiple or Broad Peaks 1. Poor chromatography. 2. Presence of isomers or degradation products. 3. Carryover from previous injections.1. Optimize the mobile phase gradient and column chemistry. 2. Investigate sample stability. 3. Implement a robust wash cycle between injections.
Low Signal Intensity 1. Suboptimal ESI source conditions. 2. Incorrect MRM transitions. 3. Analyte is not efficiently ionized.1. Optimize source parameters (e.g., spray voltage, gas flows). 2. Infuse the analyte to determine the optimal precursor and product ions. 3. Adjust the mobile phase pH to promote ionization.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., deuterated analog).

  • Add 1 mL of 1 M sodium hydroxide.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters:

ParameterValue
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250°C
Oven Program Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

3. Quantitative Data (Example Validation Parameters):

ParameterResult
Linearity Range 10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Protocol 2: LC-MS/MS Analysis of this compound

1. Sample Preparation (Urine):

  • To 0.5 mL of urine, add an internal standard.

  • Add 0.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant 1:10 with the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Parameters:

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (Q1): 203.15 m/z, Product Ions (Q3): e.g., 119.1, 91.1 m/z

3. Quantitative Data (Example Validation Parameters):

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Alkalinization Alkalinization (NaOH) Plasma->Alkalinization LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample ProteinPrecip Protein Precipitation (Acetonitrile) Urine->ProteinPrecip Dilution Dilution ProteinPrecip->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Analytical Issue Encountered CheckSystem Check System Suitability (e.g., blanks, standards) Start->CheckSystem SamplePrep Review Sample Preparation CheckSystem->SamplePrep System OK MethodParams Optimize Method Parameters CheckSystem->MethodParams System Issue SamplePrep->MethodParams Prep OK Resolved Issue Resolved SamplePrep->Resolved Prep Issue Found & Corrected DataAnalysis Verify Data Analysis Settings MethodParams->DataAnalysis Params OK MethodParams->Resolved Params Optimized DataAnalysis->Resolved Analysis OK DataAnalysis->Resolved Settings Corrected

References

protocol modifications for scaling up 1-(1-Phenylcyclopropyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(1-Phenylcyclopropyl)piperazine, with a focus on protocol modifications for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution (N-alkylation) of piperazine with a 1-phenylcyclopropyl halide, such as 1-bromo-1-phenylcyclopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Q2: What are the primary challenges when scaling up the N-alkylation of piperazine?

A2: The main challenges include:

  • Controlling Mono-alkylation: Piperazine has two secondary amine groups, making it susceptible to di-alkylation, which forms an undesired byproduct.[1]

  • Reaction Kinetics and Heat Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.

  • Product Isolation and Purification: Separating the desired mono-alkylated product from unreacted piperazine, the di-alkylated byproduct, and inorganic salts can be complex at scale.

  • Reagent Handling and Cost: The cost and handling of large quantities of reagents and solvents are significant considerations for industrial production.

Q3: How can the formation of the di-substituted byproduct, 1,4-bis(1-phenylcyclopropyl)piperazine, be minimized?

A3: Several strategies can be employed:

  • Using a Large Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product. However, this necessitates an efficient method for recovering the excess piperazine.

  • Employing a Mono-protected Piperazine: Using a piperazine derivative with one nitrogen atom protected, for instance, with a tert-butyloxycarbonyl (Boc) group, ensures selective alkylation at the unprotected nitrogen. This approach involves additional protection and deprotection steps, which adds to the overall process time and cost.[1]

  • In-situ Protonation of Piperazine: The reaction can be performed with a piperazine salt (e.g., piperazine monohydrochloride) formed in situ. The protonated nitrogen is less nucleophilic, thus favoring mono-alkylation.[2]

Q4: What are the recommended solvents and bases for this reaction on a larger scale?

A4: The choice of solvent and base depends on factors like reaction temperature, solubility of reagents, and cost.

  • Solvents: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often used. For industrial applications, cost-effective and lower-boiling point solvents like isopropanol or toluene might be considered, although reaction rates may be slower.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are cost-effective for large-scale synthesis. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

Q5: What purification techniques are suitable for large-scale production of this compound?

A5: Large-scale purification typically avoids column chromatography due to cost and solvent consumption. Suitable methods include:

  • Acid-Base Extraction: The basic nature of the product allows for its extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting it into an organic solvent.

  • Crystallization/Salt Formation: The product can be precipitated as a salt (e.g., hydrochloride or sulfate) by treating the organic solution with the corresponding acid. This can be an effective method for purification and isolation.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable purification method.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction- Monitor reaction progress using TLC or HPLC. - Increase reaction temperature or time. - Ensure efficient stirring, especially for heterogeneous mixtures.
Suboptimal Base- Use a stronger or more soluble base. - Ensure the base is anhydrous if moisture-sensitive reagents are used.
Poor Reagent Quality- Verify the purity of piperazine and the 1-phenylcyclopropyl halide. - Use freshly distilled or recrystallized reagents if necessary.
Side Reactions- Lower the reaction temperature to minimize the formation of degradation products. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: High Level of Di-substituted Byproduct
Potential Cause Troubleshooting Steps
Insufficient Excess of Piperazine- Increase the molar ratio of piperazine to the alkylating agent (e.g., from 3:1 to 5:1 or higher).
High Reaction Temperature- Lower the reaction temperature to reduce the rate of the second alkylation.
High Concentration- Decrease the concentration of the reactants to slow down the reaction rate.
Inappropriate Addition Method- Add the 1-phenylcyclopropyl halide slowly to the piperazine solution to maintain a high effective concentration of piperazine.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Emulsion Formation During Extraction- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.
Product is Water Soluble- Saturate the aqueous layer with salt (salting out) to decrease the product's solubility before extraction. - Use a more polar organic solvent for extraction.
Oily Product Instead of Solid- Try to form a salt of the product to induce crystallization. - Use a different solvent system for crystallization or trituration.
Co-precipitation of Salts- Ensure all inorganic salts are removed by filtration before concentrating the reaction mixture. - Wash the crude product with water to remove any remaining inorganic salts.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol is a representative method for the synthesis of this compound on a laboratory scale, with considerations for scale-up.

Materials:

  • Piperazine (5 equivalents)

  • 1-Bromo-1-phenylcyclopropane (1 equivalent)

  • Potassium Carbonate (2 equivalents)

  • Acetonitrile

Procedure:

  • To a stirred solution of piperazine in acetonitrile, add potassium carbonate.

  • Heat the mixture to a suitable temperature (e.g., 60-80 °C) to ensure the dissolution of piperazine and to increase the reaction rate.

  • Slowly add a solution of 1-bromo-1-phenylcyclopropane in acetonitrile to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue, containing the product and excess piperazine, can be purified by acid-base extraction or by vacuum distillation.

Data Presentation

The following table provides generalized data on the effect of the piperazine to electrophile molar ratio on the product distribution in N-alkylation reactions. Actual yields will vary based on specific substrates and reaction conditions.

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighNegligible

Visualizations

experimental_workflow reagents Reagents (Piperazine, 1-Bromo-1-phenylcyclopropane, K2CO3, Acetonitrile) reaction Reaction (Heating and Stirring) reagents->reaction 1. Mix and Heat workup Work-up (Filtration, Concentration) reaction->workup 2. Cool and Filter purification Purification (Extraction or Distillation) workup->purification 3. Isolate Crude Product product Final Product This compound purification->product 4. Obtain Pure Product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Mono-substituted Product di_substitution Significant Di-substitution Observed? start->di_substitution incomplete_reaction Incomplete Reaction? di_substitution->incomplete_reaction No increase_piperazine Increase Piperazine Excess (5-10 eq.) di_substitution->increase_piperazine Yes use_protected Use Mono-protected Piperazine (e.g., Boc) di_substitution->use_protected Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents No

Caption: Troubleshooting logic for low yield in mono-substitution of piperazine.

References

addressing impurities in 1-(1-Phenylcyclopropyl)piperazine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common purity issues encountered with 1-(1-Phenylcyclopropyl)piperazine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, or degradation. These can include:

  • Piperazine: An unreacted starting material.

  • 1-Phenylcyclopropylamine or 1-Halo-1-phenylcyclopropane: Unreacted precursors.

  • 1,4-bis(1-Phenylcyclopropyl)piperazine: A common byproduct resulting from the disubstitution of the piperazine ring.

  • N,N'-bis(2-chloroethyl)piperazine: An impurity that can arise if bis(2-chloroethyl)amine is used in the synthesis of the piperazine ring.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My this compound sample is off-white or yellowish. What could be the cause?

A2: Discoloration in your sample is often indicative of impurities. Potential causes include the presence of oxidized byproducts or residual starting materials and reagents from the synthesis. Further purification, such as recrystallization or column chromatography, is recommended to remove these colored impurities.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram likely corresponds to an impurity. To identify it, you can:

  • Compare with standards: If you have standards for the potential impurities (starting materials, known byproducts), you can compare their retention times.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass of the unknown compound, which can help in its identification by correlating the mass with potential impurities.

  • Forced degradation studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any match the unknown peak.

Q4: What is the best way to purify my this compound sample?

A4: The optimal purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. A suitable solvent system needs to be identified.

  • Column Chromatography: A versatile method for separating the desired product from a mixture of impurities.

  • Acid-Base Extraction: Since this compound is a basic compound, it can be separated from non-basic impurities by converting it to a water-soluble salt with an acid, washing the aqueous layer with an organic solvent to remove impurities, and then regenerating the free base by adding a base and extracting it into an organic solvent.

Troubleshooting Guides

Issue 1: Low Purity of this compound Detected by HPLC

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Reaction Verify reaction completion: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting materials are consumed. Increase reaction time or temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Incorrect Stoichiometry Review molar ratios: Ensure the correct molar ratios of reactants were used. An excess of one reactant can lead to unreacted starting material in the final product.
Presence of Side Products Optimize reaction conditions: Adjusting temperature, reaction time, or the choice of base can minimize the formation of side products like 1,4-bis(1-Phenylcyclopropyl)piperazine. Purification: Employ appropriate purification techniques (recrystallization, column chromatography) to remove side products.
Ineffective Purification Select a different solvent system for recrystallization: Perform small-scale solubility tests to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble. Optimize column chromatography conditions: Experiment with different solvent systems (eluents) and stationary phases to achieve better separation.

Troubleshooting Workflow for Low Purity

start Low Purity Detected by HPLC check_reaction Analyze Reaction Mixture by HPLC/TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_reaction Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_reaction Yes side_products Significant Side Products? incomplete->side_products No optimize_reaction->check_reaction optimize_conditions Optimize Reaction Conditions (Stoichiometry, Base) side_products->optimize_conditions Yes purification Purification Step side_products->purification No optimize_conditions->check_reaction recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column check_purity_again Re-analyze Purity by HPLC recrystallization->check_purity_again column->check_purity_again pure_product High Purity Product check_purity_again->pure_product Purity Acceptable impure_product Purity Still Low check_purity_again->impure_product Purity Unacceptable re_purify Re-evaluate Purification Strategy impure_product->re_purify re_purify->purification start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw compare_mw Compare MW with Potential Impurities mw->compare_mw identified Impurity Tentatively Identified compare_mw->identified Match Found not_identified Impurity Not Identified compare_mw->not_identified No Match isolate Isolate Impurity (Prep-HPLC or Column Chromatography) not_identified->isolate nmr Perform NMR Spectroscopy isolate->nmr structure Elucidate Structure nmr->structure final_id Impurity Identified structure->final_id

Technical Support Center: Enhancing the Selectivity of 1-(1-Phenylcyclopropyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of selectivity for 1-(1-phenylcyclopropyl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that can be modified to enhance selectivity?

A1: Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring, the cyclopropyl group, and the piperazine ring can all significantly impact selectivity. For instance, substitution on the phenyl ring can modulate affinity for specific receptors. Similarly, alterations to the piperazine nitrogen, such as the addition of different substituents, can confer selectivity for one biological target over another.

Q2: How can I improve the selectivity of my this compound derivative for sigma-1 (σ₁) receptors over sigma-2 (σ₂) receptors?

A2: Research on related 1-phenyl-2-cyclopropylmethylamines suggests that stereochemistry plays a crucial role in sigma receptor selectivity. For example, the (-)-cis enantiomer of certain derivatives has shown a preference for the σ₁ receptor subtype, while the (+)-cis enantiomer favored the σ₂ subtype[1]. Modifying the carboxyl and nitrogen groups can also lead to compounds with high affinity and selectivity for sigma sites[1].

Q3: What strategies can be employed to develop selective Mcl-1 inhibitors from a this compound scaffold?

A3: Computational design followed by synthesis and in vitro screening is an effective approach. By designing benzylpiperazine derivatives that are predicted to bind to the BH3 binding groove of Mcl-1, it is possible to identify compounds with high selectivity over other Bcl-2 family proteins like Bcl-2 and Bcl-xL. Some benzylpiperazine derivatives have been shown to be highly selective for Mcl-1, with some of the most potent compounds having a Ki value of 0.18 μM for Mcl-1 and no detectable binding to Bcl-2 or Bcl-xL[2].

Troubleshooting Guides

Problem 1: My synthesized this compound derivatives show high affinity for the target receptor but poor selectivity against off-target receptors.

  • Possible Cause: The pharmacophore of your compound may be interacting with conserved residues across multiple receptor subtypes.

  • Troubleshooting Steps:

    • Introduce Steric Hindrance: Add bulky substituents to the phenyl ring or the piperazine nitrogen. This can prevent the compound from binding to the more sterically constrained binding pockets of off-target receptors.

    • Modify Hydrogen Bonding Potential: Alter functional groups that can act as hydrogen bond donors or acceptors. This can disrupt binding to off-targets while maintaining or improving affinity for the desired target.

    • Explore Stereoisomers: Synthesize and test individual enantiomers or diastereomers of your compound. Often, different stereoisomers exhibit distinct selectivity profiles[1].

Problem 2: I am observing low yields during the synthesis of my this compound derivatives.

  • Possible Cause: The reaction conditions for the coupling of the 1-(1-phenylcyclopropyl)amine intermediate with the desired piperazine derivative may not be optimal.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: For N-aryl piperazine synthesis via Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is critical. Screen various combinations to find the optimal catalyst system for your specific substrates[3].

    • Base Selection: The strength and type of base used can significantly impact yield. If strong bases like NaOtBu cause decomposition, consider weaker bases such as K₃PO₄ or Cs₂CO₃[3].

    • Alternative Synthetic Routes: Consider alternative methods for constructing the piperazine ring or for introducing substituents, such as those reviewed for FDA-approved piperazine-containing drugs[4].

Quantitative Data Summary

Table 1: Binding Affinities (Ki in nM) of Selected 1-Phenyl-2-cyclopropylmethylamines for Sigma Receptors

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
(-)-cis 18 High AffinityLower Affinity
(+)-cis 18 Lower AffinityHigh Affinity
25 0.64.05

Data extracted from a study on substituted 1-phenyl-2-cyclopropylmethylamines, demonstrating stereoselective binding and the high affinity of compound 25[1].

Table 2: Inhibitory Constants (Ki in µM) of Benzylpiperazine Derivatives against Bcl-2 Family Proteins

CompoundMcl-1 Ki (µM)Bcl-2 Ki (µM)Bcl-xL Ki (µM)
Most Potent Selective Compound 0.18No Detectable BindingNo Detectable Binding

Data from a study on de novo designed benzylpiperazine derivatives as selective Mcl-1 binders[2].

Experimental Protocols

Protocol: Radioligand Binding Assay for Determining Sigma Receptor Selectivity

This protocol is a generalized procedure based on standard practices for determining the binding affinity and selectivity of compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

  • Preparation of Materials:

    • Membrane Preparations: Use guinea pig brain membranes, which are a rich source of sigma receptors.

    • Radioligands:

      • For σ₁ receptors: --INVALID-LINK---pentazocine.

      • For σ₂ receptors: [³H]DTG in the presence of unlabeled (+)-pentazocine to block σ₁ sites.

    • Test Compounds: Prepare stock solutions of your this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • The final assay volume is typically 200 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium to be reached.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Selectivity is determined by the ratio of the Ki values for the different receptors (e.g., Ki(σ₂)/Ki(σ₁)).

Visualizations

SAR_for_Selectivity cluster_modifications Structural Modifications cluster_outcomes Impact on Selectivity Scaffold This compound Scaffold Phenyl_Ring Phenyl Ring Substitutions Scaffold->Phenyl_Ring Modify Piperazine_N Piperazine N-Substituent Scaffold->Piperazine_N Modify Stereochemistry Stereochemistry Scaffold->Stereochemistry Control Receptor_A Increased Selectivity for Target A Phenyl_Ring->Receptor_A Receptor_B Decreased Affinity for Off-Target B Phenyl_Ring->Receptor_B Piperazine_N->Receptor_A Piperazine_N->Receptor_B Stereochemistry->Receptor_A

Caption: Structure-Activity Relationship (SAR) for enhancing selectivity.

Experimental_Workflow Start Start: Synthesized Derivatives Assay_Prep Prepare Radioligand Binding Assay (Membranes, Radioligand, Buffers) Start->Assay_Prep Incubation Incubate Derivatives with Assay Components Assay_Prep->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Analysis Data Analysis: - Calculate IC50 and Ki values - Determine Selectivity Ratio Counting->Analysis End End: Selectivity Profile Determined Analysis->End

Caption: Workflow for determining receptor selectivity.

Troubleshooting_Logic Problem Poor Selectivity Observed Cause1 Pharmacophore fits multiple receptors? Problem->Cause1 Cause2 Unfavorable stereochemistry? Problem->Cause2 Solution1 Introduce Steric Hindrance Cause1->Solution1 Solution2 Modify H-Bonding Cause1->Solution2 Solution3 Synthesize and Test Stereoisomers Cause2->Solution3

Caption: Troubleshooting logic for poor selectivity.

References

Validation & Comparative

Validating the Binding Affinity of 1-(1-Phenylcyclopropyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding affinity of 1-(1-Phenylcyclopropyl)piperazine (PCPP). Due to the limited availability of direct binding data for PCPP in publicly accessible literature, this guide utilizes data from its close structural analog, Phencyclidine (PCP), as a primary point of comparison. The information presented herein is intended to guide researchers in designing and interpreting binding assays for PCPP and similar compounds.

Comparative Binding Affinity Profile

Table 1: Comparative Binding Affinities (Ki) of Phencyclidine (PCP) at Various Receptors and Transporters

TargetLigandKᵢ (nM)SpeciesTissue/System
NMDA Receptor (Dizocilpine site) Phencyclidine59RatBrain
Dopamine D2 Receptor (High-affinity state) Phencyclidine2.7HumanCloned D2 Receptors
NMDA Receptor Phencyclidine313RatStriatal Tissue
σ₂ Receptor Phencyclidine136PC12 Cells-
Serotonin Transporter (SERT) Phencyclidine2,234Not SpecifiedNot Specified
Dopamine Transporter (DAT) Phencyclidine>10,000Not SpecifiedNot Specified
Norepinephrine Transporter (NET) Phencyclidine>10,000Not SpecifiedNot Specified
σ₁ Receptor Phencyclidine>10,000Not SpecifiedNot Specified

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A smaller Kᵢ value indicates a stronger binding affinity. Data for PCP is compiled from multiple sources.[1][2]

It is important to note the conflicting data regarding PCP's affinity for the dopamine D2 receptor, with one study reporting a high affinity (Ki of 2.7 nM) for the high-affinity state of the receptor[2], while another reports a much lower affinity (Ki > 10,000 nM)[1]. This highlights the importance of standardized experimental conditions in determining binding affinities.

Experimental Protocols for Binding Affinity Determination

To validate the binding affinity of this compound, radioligand binding assays are the gold standard.[3] These assays measure the direct interaction of a compound with its target receptor or transporter. Below are generalized protocols for key potential targets, which should be optimized for the specific compound and laboratory conditions.

NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor, a key target for PCP and likely for PCPP.[4][5][6]

Objective: To determine the Kᵢ of this compound for the NMDA receptor.

Materials:

  • Radioligand: [³H]MK-801 (Dizocilpine), a high-affinity NMDA receptor channel blocker.

  • Receptor Source: Rat brain membrane preparation (e.g., from cortex or hippocampus).

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer. Determine protein concentration.

  • Assay Setup: In triplicate, incubate the membrane preparation with the [³H]MK-801 radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay

This assay assesses the affinity of the test compound for the dopamine transporter, a key protein in regulating dopamine levels.[7][8][9]

Objective: To determine the Kᵢ of this compound for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

  • Receptor Source: Membrane preparation from cells expressing human DAT or from dopamine-rich brain regions (e.g., striatum).

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure: The procedure is analogous to the NMDA receptor binding assay, with the substitution of the appropriate radioligand, receptor source, and buffers.

Serotonin Receptor/Transporter Binding Assay

This assay evaluates the affinity of the test compound for serotonin receptors (e.g., 5-HT₂ₐ) or the serotonin transporter (SERT).[10][11][12]

Objective: To determine the Kᵢ of this compound for specific serotonin receptors or the serotonin transporter.

Materials:

  • Radioligand: A subtype-selective radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors) or a SERT-selective radioligand (e.g., [³H]Citalopram).

  • Receptor Source: Membrane preparation from cells expressing the specific human serotonin receptor subtype or SERT, or from relevant brain regions.

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known selective antagonist or inhibitor.

  • Assay Buffer: Specific to the receptor subtype being studied.

  • Wash Buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure: The procedure follows the same principles as the other radioligand binding assays, tailored with the specific reagents for the serotonin target of interest.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Source Receptor Source (Membrane Prep) Incubation Incubation (Receptor + Ligand + Compound) Receptor_Source->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation Test_Compound Test Compound (PCPP) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific) Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation_Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ion_Channel Ion Channel (Ca²⁺, Na⁺ influx) NMDA_Receptor->Ion_Channel activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ion_Channel->Cellular_Response leads to PCPP PCPP / PCP (Antagonist) PCPP->Ion_Channel blocks

Caption: Simplified NMDA receptor signaling pathway and site of action for PCP-like compounds.

Dopamine_Transporter_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synapse Dopaminergic Synapse Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds PCPP PCPP PCPP->DAT Inhibits

Caption: Mechanism of dopamine reuptake and potential inhibition by PCPP.

References

Comparative Analysis of the Biological Activity of 1-(1-Phenylcyclopropyl)piperazine Enantiomers: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Phenylpiperazine Derivatives and Stereochemistry

Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This has led to their development for a range of central nervous system disorders. The introduction of a chiral center, as in 1-(1-Phenylcyclopropyl)piperazine, results in the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities, including receptor binding affinity, functional efficacy, and metabolic profiles. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

Due to the absence of direct data for the enantiomers of this compound, this guide will draw upon data from structurally similar chiral molecules, such as derivatives of phenyl-substituted piperidines and other constrained phenylalkylamines, to provide a predictive comparison.

Data Presentation: Receptor Binding Affinities of Analog Enantiomers

The following tables summarize the receptor binding affinities (Ki, in nM) of enantiomers of structurally related compounds at dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinities of Analog Enantiomers

Compound/AnalogEnantiomerDopamine D2 Ki (nM)Reference Compound
Analog A (R)-Isomer[Hypothetical Value: e.g., 15.2][e.g., Haloperidol]
(S)-Isomer[Hypothetical Value: e.g., 89.5]
Analog B (+)-Isomer[Hypothetical Value: e.g., 5.8][e.g., Spiperone]
(-)-Isomer[Hypothetical Value: e.g., 25.1]

Note: The data presented in this table is based on structurally similar compounds and is intended to be illustrative of the potential differences between the enantiomers of this compound. The specific values are hypothetical and serve as placeholders to demonstrate the expected format.

Table 2: Serotonin 5-HT1A Receptor Binding Affinities of Analog Enantiomers

Compound/AnalogEnantiomerSerotonin 5-HT1A Ki (nM)Reference Compound
Analog A (R)-Isomer[Hypothetical Value: e.g., 2.1][e.g., 8-OH-DPAT]
(S)-Isomer[Hypothetical Value: e.g., 18.7]
Analog B (+)-Isomer[Hypothetical Value: e.g., 35.4][e.g., WAY-100635]
(-)-Isomer[Hypothetical Value: e.g., 9.2]

Note: The data presented in this table is based on structurally similar compounds and is intended to be illustrative of the potential differences between the enantiomers of this compound. The specific values are hypothetical and serve as placeholders to demonstrate the expected format.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the biological activity of compounds like this compound enantiomers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for specific receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor or serotonin 5-HT1A receptor.

  • Radioligand: [3H]Spiperone (for D2 receptors) or [3H]8-OH-DPAT (for 5-HT1A receptors).

  • Non-specific binding competitor: Haloperidol (for D2) or Serotonin (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell membrane homogenates are incubated with the radioligand at a concentration close to its Kd value.

  • A range of concentrations of the test compounds (e.g., the enantiomers of this compound) are added to compete for binding with the radioligand.

  • Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known competitor.

  • The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at G-protein coupled receptors (GPCRs).

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor (Gi-coupled) or a cell line expressing the human serotonin 5-HT1A receptor (Gi-coupled).

  • Assay medium (e.g., DMEM).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., a commercial kit based on HTRF, AlphaScreen, or ELISA).

  • Test compounds (the enantiomers of this compound).

Procedure:

  • Cells are seeded in 96-well plates and grown to a suitable confluency.

  • The cells are then treated with various concentrations of the test compounds.

  • To measure the inhibition of adenylyl cyclase (for Gi-coupled receptors), the cells are stimulated with forskolin.

  • The incubation is carried out for a specific time at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, a dose-response curve is generated, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

  • For antagonist activity, the ability of the test compounds to block the effect of a known agonist is measured, and the IC50 or Kb is determined.

Mandatory Visualizations

Signaling Pathway Diagrams

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine or Agonist Dopamine->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

SHT1A_Signaling_Pathway SHT1A Serotonin 5-HT1A Receptor G_protein Gi/o Protein SHT1A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Serotonin Serotonin or Agonist Serotonin->SHT1A Binds ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., neuronal hyperpolarization) cAMP->Downstream Modulates

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Enantioselective Synthesis of (R)- and (S)-Isomers Separation Chiral Separation (e.g., HPLC) Synthesis->Separation Binding Radioligand Binding (Ki determination) Separation->Binding Functional Functional Assays (e.g., cAMP) Separation->Functional Data Data Analysis (IC50, Ki, EC50, Emax) Binding->Data Functional->Data

Caption: General Experimental Workflow.

Inferred Biological Activity and Comparison

Based on the structure-activity relationships of related chiral phenylalkylamines and piperazines, it is highly probable that the enantiomers of this compound will exhibit stereoselective binding and functional activity at dopamine D2 and serotonin 5-HT1A receptors.

  • Receptor Affinity: It is anticipated that one enantiomer will display significantly higher affinity for both D2 and 5-HT1A receptors compared to the other. The rigid cyclopropyl group will enforce a specific conformation of the phenyl ring relative to the piperazine nitrogen, and this fixed orientation will likely favor interaction with the chiral binding pockets of the receptors for one enantiomer over the other.

  • Functional Activity: The enantiomers may also differ in their functional activity. One enantiomer might act as a potent agonist or partial agonist, while the other could be significantly weaker or even act as an antagonist. This is because the precise interactions that trigger receptor activation are highly dependent on the three-dimensional orientation of the ligand within the binding site.

  • Receptor Selectivity: The ratio of D2 to 5-HT1A receptor affinity may also differ between the enantiomers. One enantiomer might be more selective for one receptor subtype, which could have important implications for its therapeutic profile and potential side effects.

Conclusion

While direct experimental data for the enantiomers of this compound is currently unavailable, this guide provides a framework for understanding their potential biological activities based on data from structurally related compounds. The presented experimental protocols and signaling pathway diagrams offer a roadmap for the future characterization of these enantiomers. The principles of stereochemistry in drug action strongly suggest that the (R)- and (S)-isomers of this compound will display distinct pharmacological profiles. Further research involving the synthesis, chiral separation, and biological evaluation of these enantiomers is necessary to definitively elucidate their individual properties and therapeutic potential.

A Comparative Analysis of Dopamine Reuptake Inhibitors: Benchmarking Against 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of several well-characterized dopamine reuptake inhibitors (DRIs), with a focus on their in vitro pharmacological profiles. While the primary compound of interest is 1-(1-Phenylcyclopropyl)piperazine (PCPP), a comprehensive search of the scientific literature did not yield specific data on its activity as a dopamine reuptake inhibitor. The available data for a structurally related compound, 1-phenyl-piperazine, suggests it primarily acts as a monoamine releasing agent rather than a reuptake inhibitor, a distinct mechanism of action.[1] Therefore, this guide will focus on a selection of established DRIs to provide a framework for the evaluation of novel compounds like PCPP, should such data become available.

The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the dopamine transporter (DAT).

Quantitative Comparison of Dopamine Reuptake Inhibitors

The following table summarizes the in vitro binding affinities (Ki, in nM) of several common DRIs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity.[2][3] Selectivity ratios are provided to illustrate the preference of each compound for DAT over other monoamine transporters.

CompoundDAT K_i_ (nM)SERT K_i_ (nM)NET K_i_ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine 2307404803.22.1
Methylphenidate 100100,00010010001
Bupropion 280045000140016.10.5
Nomifensine 2640004.7153.85.5
GBR 12909 1>100>100>100>100

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.[4][5][6][7][8][9]

Experimental Protocols

A fundamental technique for characterizing the potency of DRIs is the in vitro dopamine uptake inhibition assay. This assay measures the ability of a test compound to block the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.

In Vitro Dopamine Uptake Inhibition Assay

This protocol describes a common method for determining the potency (IC50/Ki) of test compounds to inhibit dopamine uptake in cells stably expressing the human dopamine transporter (hDAT).[10][11][12][13]

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

  • Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the assay.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then pre-incubated for 10-20 minutes at room temperature with various concentrations of the test compound or a reference inhibitor (e.g., cocaine) diluted in KRH buffer.

  • To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to each well.

  • The uptake reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radiolabeled dopamine.

3. Measurement of Dopamine Uptake:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine or GBR 12909).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of radiolabeled dopamine used in the assay.[2]

Visualizing Key Pathways and Processes

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[14][15][16][17] This process is subject to modulation by various intracellular signaling pathways.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Terminal Dopamine_vesicle Dopamine Vesicle Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Release Dopamine_cytosol->Dopamine_vesicle Uptake via VMAT2 Dopamine_synapse Extracellular Dopamine Dopamine_cytosol->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) VMAT2 VMAT2 PKC PKC PKC->DAT Phosphorylation (Internalization/Efflux) PKA PKA PKA->DAT Phosphorylation (Internalization) Dopamine_synapse->Dopamine_cytosol Reuptake via DAT Dopamine_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding

Caption: Dopamine transporter regulation at the presynaptic terminal.

Experimental Workflow for DRI Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel compound as a potential dopamine reuptake inhibitor.

DRI_Workflow start Start: Synthesize Novel Compound primary_screen Primary Screen: Dopamine Uptake Inhibition Assay start->primary_screen determine_ic50 Determine IC50 primary_screen->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki selectivity_screen Selectivity Screen: SERT & NET Uptake Inhibition Assays calculate_ki->selectivity_screen determine_selectivity Determine DAT/SERT & DAT/NET Selectivity selectivity_screen->determine_selectivity mechanism_studies Mechanism of Action Studies (e.g., Radioligand Binding) determine_selectivity->mechanism_studies end End: Lead Compound Identified mechanism_studies->end

Caption: Workflow for in vitro characterization of DRIs.

References

1-(1-Phenylcyclopropyl)piperazine: A Comparative Analysis of its Potential Pharmacological Profile Against Other Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1-Phenylcyclopropyl)piperazine against other well-characterized phenylpiperazine analogs. Due to a lack of publicly available experimental data for this compound, this comparison is based on established structure-activity relationships (SAR) within the phenylpiperazine class of compounds. The aim is to extrapolate the potential pharmacological profile of this compound and to provide a framework for its future investigation.

Introduction to Phenylpiperazines

Phenylpiperazine derivatives are a versatile class of compounds known for their wide range of pharmacological activities, primarily targeting central nervous system (CNS) receptors.[1][2] These compounds typically feature a phenyl ring connected to a piperazine moiety, and substitutions on either of these structures can significantly modulate their affinity and efficacy at various receptors, including serotonergic, dopaminergic, and adrenergic receptors.[3][4] Many clinically used drugs, such as the antidepressant nefazodone and the anxiolytic buspirone, contain the phenylpiperazine scaffold, highlighting its therapeutic importance.

This compound: An Uncharacterized Analog

This compound is a molecule comprising a phenyl ring and a piperazine ring linked by a cyclopropyl group.[5] A thorough search of scientific literature and chemical databases reveals a notable absence of published pharmacological data for this specific compound. While its synthesis is documented, its biological activity remains uncharacterized.[6] This guide, therefore, will draw comparisons with known phenylpiperazine analogs to hypothesize its potential properties.

Comparative Analysis of Receptor Binding Profiles

The pharmacological effects of phenylpiperazine analogs are largely determined by their receptor binding affinities. The following table summarizes the binding affinities (Ki, in nM) of several representative phenylpiperazine analogs for key CNS receptors. This data provides a basis for predicting the potential receptor interaction profile of this compound.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)α1-Adrenergic (Ki, nM)Reference
1-Phenylpiperazine160280>10,000130[7]
m-Chlorophenylpiperazine (mCPP)552.331045[8]
3-Trifluoromethylphenylpiperazine (TFMPP)1201301,200250[8]
Aripiprazole1.93.40.3457[9]
This compound Data not available Data not available Data not available Data not available

Structure-Activity Relationship (SAR) Insights

The structure of this compound is unique due to the cyclopropyl linker. This rigid linker, in contrast to the more flexible alkyl chains found in many analogs, is expected to significantly influence its interaction with receptor binding pockets.

  • Potential for Enhanced Selectivity: The conformational rigidity imposed by the cyclopropyl group may lead to a more defined orientation within the binding site of a receptor, potentially resulting in higher selectivity for a particular receptor subtype compared to more flexible analogs.

  • Influence on Lipophilicity: The cyclopropyl moiety will increase the lipophilicity of the molecule compared to an unsubstituted phenylpiperazine, which may enhance its ability to cross the blood-brain barrier.

Experimental Protocols for Future Investigation

To characterize the pharmacological profile of this compound, the following standard experimental protocols are recommended:

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., 5-HT1A, D2) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. An example for a G-protein coupled receptor (GPCR) like the 5-HT1A receptor is the cAMP assay.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Incubation: The cells are treated with the test compound at various concentrations.

  • cAMP Measurement: After incubation, the intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a commercially available kit (e.g., ELISA-based).

  • Data Analysis: The effect of the compound on cAMP levels is plotted against its concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the potential pharmacological evaluation of this compound, the following diagrams are provided.

G cluster_sar Structure-Activity Relationship Logic Phenylpiperazine_Core Phenylpiperazine Scaffold Pharmacological_Profile Predicted Pharmacological Profile (e.g., Receptor Affinity, Selectivity) Phenylpiperazine_Core->Pharmacological_Profile Base Activity Substituent 1-Phenylcyclopropyl Group Substituent->Pharmacological_Profile Modulates Activity G Start Start: Synthesize This compound Binding_Assay Radioligand Binding Assays (5-HT, DA, Adrenergic Receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Data_Analysis Determine Ki, EC50/IC50 Values Functional_Assay->Data_Analysis Comparison Compare with Known Phenylpiperazine Analogs Data_Analysis->Comparison Conclusion Characterize Pharmacological Profile Comparison->Conclusion G Ligand Phenylpiperazine Analog Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Decreases Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulates

References

Cross-Validation of Analytical Methods for 1-(1-Phenylcyclopropyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-(1-Phenylcyclopropyl)piperazine, a synthetic designer drug. The objective is to assist researchers in selecting the most appropriate analytical technique and to provide a framework for cross-validation to ensure data integrity, accuracy, and reliability across different analytical platforms.

Introduction to this compound and Analytical Challenges

This compound is a psychoactive substance belonging to the piperazine class. Accurate and precise quantification of this compound in various matrices, including seized materials and biological samples, is crucial for forensic analysis, clinical toxicology, and pharmacological research. The selection of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Cross-validation of different methods is essential to ensure that the data generated is comparable and reliable, regardless of the technique employed.

Comparative Analysis of Analytical Methods

The most common analytical techniques for the analysis of piperazine derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The following table summarizes the typical performance characteristics of these methods for the analysis of piperazine-like compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, identification by mass-to-charge ratio.Separation by liquid chromatography, highly selective detection by mass spectrometry.[2]
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.[3][4]Generally in the ng/mL range.[5][6]High sensitivity, often in the pg/mL to low ng/mL range.[7]
Matrix Effect Can be significant, requires careful sample preparation.Less susceptible to non-volatile matrix components, but derivatization may be needed.Can be affected by ion suppression or enhancement, requiring internal standards.[2]
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Typical Application Routine quality control, quantification of bulk material.Forensic analysis, identification of unknown substances.[5]Bioanalysis, trace level quantification in complex matrices.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of piperazine derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of higher concentration samples and for purity assessments.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 2) is often employed in a gradient or isocratic elution.[8]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection Wavelength: The UV detector is set to a wavelength of maximum absorbance for the analyte, which for many phenylpiperazine derivatives is around 239 nm.[8]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of water, methanol, and acetonitrile, and filtered before injection.[5]

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is a gold standard for the identification of illicit substances.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Injection Mode: Splitless injection is often used for trace analysis.[5]

  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 290°C.[9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: Samples are typically dissolved in an organic solvent like acetonitrile. Derivatization may be necessary for compounds with poor volatility or thermal stability.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for sensitive and selective quantification in complex biological matrices.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., 5.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for piperazine derivatives.[7]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for the analyte and an internal standard are monitored.[7]

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common techniques to clean up biological samples before analysis.[2]

  • Internal Standard: A stable isotope-labeled analog of the analyte is highly recommended to compensate for matrix effects and variations in sample processing.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described above.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Bulk Material / Biological Sample SpikedSample Spiked Sample (Known Concentration) Sample->SpikedSample Spiking HPLC HPLC-UV SpikedSample->HPLC GCMS GC-MS SpikedSample->GCMS LCMSMS LC-MS/MS SpikedSample->LCMSMS BlankMatrix Blank Matrix BlankMatrix->HPLC BlankMatrix->GCMS BlankMatrix->LCMSMS Data Raw Data Acquisition HPLC->Data GCMS->Data LCMSMS->Data ValidationParams Method Validation (Linearity, Precision, Accuracy) Data->ValidationParams Comparison Statistical Comparison of Results (e.g., Bland-Altman plot) ValidationParams->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Hypothetical Signaling Pathway Investigation

The diagram below illustrates a hypothetical signaling pathway where the pharmacological effects of this compound could be investigated, for instance, its interaction with serotonergic pathways, a common target for piperazine derivatives.

SignalingPathway cluster_receptor Synaptic Cleft cluster_intracellular Postsynaptic Neuron Drug This compound Receptor Serotonin Receptor (e.g., 5-HT2A) Drug->Receptor Binding GProtein G-protein activation Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca Intracellular Ca2+ release IP3_DAG->Ca IP3 mediated PKC Protein Kinase C (PKC) activation IP3_DAG->PKC DAG mediated Response Cellular Response (e.g., neuronal excitation) Ca->Response PKC->Response

Caption: Hypothetical serotonergic signaling pathway.

Conclusion

The choice of an analytical method for this compound depends on the specific research question and available resources. HPLC-UV offers a cost-effective solution for routine analysis of less complex samples. GC-MS provides robust identification, crucial for forensic purposes. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for bioanalytical applications. A thorough cross-validation as outlined is imperative to ensure the interchangeability of data from different analytical platforms, thereby upholding the quality and integrity of research and regulatory submissions.

References

Comparative In Vivo CNS Effects of Phenylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vivo central nervous system (CNS) effects of 1-(1-Phenylcyclopropyl)piperazine and its analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: There is currently a significant lack of publicly available in vivo CNS validation data for this compound. Consequently, this guide provides a comparative analysis of two well-characterized phenylpiperazine derivatives, mCPP and TFMPP, to offer insights into the potential CNS effects of this structural class.

Introduction

Phenylpiperazine derivatives are a class of compounds with significant activity within the central nervous system, primarily through their interaction with serotonergic and dopaminergic systems. While this compound is a compound of interest, its in vivo CNS profile remains largely uncharacterized in peer-reviewed literature. To provide a valuable resource for researchers, this guide focuses on the well-documented CNS effects of two commonly studied analogs: mCPP and TFMPP. These compounds serve as important pharmacological tools for investigating the roles of various serotonin receptor subtypes in behavior. This guide will objectively compare their performance in key behavioral assays and provide the supporting experimental data and protocols.

Comparative Behavioral Data

The following tables summarize the dose-dependent effects of mCPP and TFMPP on locomotor activity, depression-like behavior (Forced Swim Test), and anxiety-like behavior (Elevated Plus Maze). It is important to note that experimental conditions such as animal strain, age, and specific protocol details can influence the results.

Locomotor Activity

Locomotor activity is a fundamental measure of behavioral output and can be influenced by a compound's stimulant, sedative, or anxiogenic/anxiolytic properties.

Table 1: Effects of mCPP and TFMPP on Locomotor Activity in Rodents

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Locomotor ActivityReference
mCPP Rat0.1 - 5.0Dose-dependent suppression of spontaneous ambulatory behavior.[1][1]
Mouse1.0 - 10.0Biphasic effect: low doses can increase, while higher doses decrease activity.
TFMPP Rat0.1 - 5.0Dose-dependent suppression of spontaneous ambulatory behavior.[1][1]
Mouse1.0 - 10.0General suppression of locomotor activity.
Forced Swim Test (Antidepressant-like Effects)

The Forced Swim Test is a widely used model to screen for potential antidepressant activity. A decrease in immobility time is generally interpreted as an antidepressant-like effect.

Table 2: Effects of mCPP and TFMPP in the Forced Swim Test

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Immobility TimeReference
mCPP Mouse1.0 - 10.0Generally increases immobility, suggesting a pro-depressive or anxiogenic-like effect.
TFMPP Mouse1.0 - 10.0Increases immobility time, similar to mCPP.
Elevated Plus Maze (Anxiety-like Effects)

The Elevated Plus Maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. A decrease in the time spent in the open arms is indicative of an anxiogenic (anxiety-producing) effect, while an increase suggests an anxiolytic (anxiety-reducing) effect.

Table 3: Effects of mCPP and TFMPP in the Elevated Plus Maze

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Open Arm TimeReference
mCPP Rat0.5 - 2.0Dose-dependent decrease in open arm time and entries, indicating an anxiogenic-like effect.
TFMPP Rat0.5 - 2.0Dose-dependent decrease in open arm time and entries, indicating an anxiogenic-like effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.

Locomotor Activity Test

Objective: To assess the effects of a test compound on spontaneous locomotor activity.

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam breaks or a video-tracking system.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer the test compound (e.g., mCPP, TFMPP, or vehicle) via the desired route (e.g., intraperitoneal injection).

  • After a specified pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

  • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle control group.

Forced Swim Test

Objective: To evaluate the potential antidepressant-like effects of a test compound.

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • On day 1 (pre-test session), place the animal in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility.

  • Remove the animal, dry it, and return it to its home cage.

  • On day 2 (test session), administer the test compound or vehicle.

  • After the appropriate pretreatment time, place the animal back into the swim cylinder for a 5-minute session.

  • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • Analyze the data by comparing the immobility times of the treated groups to the vehicle control group.

Elevated Plus Maze Test

Objective: To assess the anxiolytic or anxiogenic potential of a test compound.

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle.

  • After the pretreatment period, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Clean the maze between each trial.

  • Analyze the data by calculating the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries in all arms.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways associated with the comparator compounds and the workflows of the behavioral experiments.

G cluster_locomotor Locomotor Activity Workflow acclimatization Acclimatization (60 min) administration Drug Administration (mCPP, TFMPP, or Vehicle) acclimatization->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment placement Place Animal in Open Field pretreatment->placement recording Record Activity (30-60 min) placement->recording analysis Data Analysis recording->analysis

Experimental workflow for the Locomotor Activity Test.

G cluster_fst Forced Swim Test Workflow pre_test Day 1: Pre-test Swim (15 min) drug_admin Day 2: Drug Administration pre_test->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment test_swim Test Swim (5 min) pretreatment->test_swim record_immobility Record Immobility (last 4 min) test_swim->record_immobility data_analysis Data Analysis record_immobility->data_analysis

Experimental workflow for the Forced Swim Test.

G cluster_epm Elevated Plus Maze Workflow acclimatization Acclimatization (60 min) administration Drug Administration acclimatization->administration pretreatment Pretreatment Period administration->pretreatment placement Place Animal on Maze Center pretreatment->placement exploration Allow Exploration (5 min) placement->exploration recording Record Arm Entries and Time exploration->recording analysis Data Analysis recording->analysis

Experimental workflow for the Elevated Plus Maze Test.

G cluster_5ht1a 5-HT1A Receptor Signaling Pathway ligand mCPP / TFMPP (Agonist) receptor 5-HT1A Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Effects (e.g., gene transcription) pka->downstream Phosphorylates

Simplified 5-HT1A Receptor Signaling Pathway.

G cluster_5ht2c 5-HT2C Receptor Signaling Pathway ligand mCPP / TFMPP (Agonist) receptor 5-HT2C Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc

Simplified 5-HT2C Receptor Signaling Pathway.

Conclusion

While direct in vivo data on the CNS effects of this compound is not currently available, the examination of its structural analogs, mCPP and TFMPP, provides a valuable framework for predicting its potential pharmacological profile. Both mCPP and TFMPP exhibit dose-dependent effects on locomotor activity and demonstrate anxiogenic-like and potential pro-depressive properties in standard behavioral models. These effects are primarily mediated through their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers designing and interpreting studies on this class of compounds. Further investigation is warranted to elucidate the specific in vivo CNS effects of this compound and determine its potential as a CNS-active agent.

References

A Comparative Pharmacological Guide to 1-(1-Phenylcyclopropyl)piperazine and its Derivatives: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylcyclopropyl)piperazine represents an intriguing chemical scaffold that combines the structural features of two pharmacologically significant classes of compounds: phenylpiperazines and phenylcyclopropylamines. Phenylpiperazine derivatives are well-established ligands for a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, and form the core of numerous approved drugs for central nervous system (CNS) disorders.[1][2] The phenylcyclopropylamine moiety is famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, indicating a potential for interaction with monoaminergic systems.[3][4]

Despite the therapeutic potential of its constituent parts, a comprehensive comparative pharmacological study of this compound and its derivatives is notably absent from the current scientific literature. This guide aims to bridge this gap by providing a framework for the systematic evaluation of this compound class. It outlines the key pharmacological parameters to be assessed, details the experimental protocols required for their determination, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of the pharmacological properties of this compound and its derivatives, quantitative data should be organized into structured tables. The following tables provide a template for presenting such data, with hypothetical examples to illustrate the structure-activity relationships (SAR) that could be explored.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compound IDR1 (Phenyl Substitution)R2 (Piperazine Substitution)Dopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
PCP-001 HH5025150
PCP-002 4-FH3520120
PCP-003 4-ClH3018110
PCP-004 4-OCH3H6540200
PCP-005 H4-Methyl4530160
PCP-006 H4-Ethyl6045180

Table 2: Comparative Functional Activity (EC50/IC50, nM and Emax, %) of this compound Derivatives at the Dopamine D2 Receptor

Compound IDAssay TypeEC50/IC50 (nM)Emax (%)
PCP-001 Agonist15040% (Partial Agonist)
PCP-002 Agonist12045% (Partial Agonist)
PCP-003 AntagonistIC50 = 80-
PCP-004 Agonist20030% (Partial Agonist)
PCP-005 Agonist14042% (Partial Agonist)
PCP-006 AntagonistIC50 = 100-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable comparative data. The following are standard methodologies for key pharmacological assays.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of the test compounds for specific receptors.[5]

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors).

    • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

    • Test compounds (this compound derivatives) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding determinator (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • For each test compound concentration, prepare a parallel set of tubes containing the non-specific binding determinator.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for Gs/Gi-Coupled Receptors)

This protocol is used to determine the functional activity of the compounds (agonist, antagonist, or inverse agonist) and their potency (EC50) and efficacy (Emax).

  • Materials:

    • Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Test compounds at various concentrations.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate the cells in a suitable microplate and culture overnight.

    • Replace the culture medium with assay buffer and pre-incubate with the test compounds at various concentrations.

    • For Gi-coupled receptors, stimulate the cells with forskolin. For Gs-coupled receptors, the test compound will stimulate cAMP production directly.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

    • For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax.

    • For antagonist activity, co-incubate the cells with a known agonist and varying concentrations of the test compound. Determine the IC50 value for the inhibition of the agonist response.

Mandatory Visualizations

Signaling Pathway

The pharmacological effects of this compound and its derivatives are likely mediated through their interaction with GPCRs, such as dopamine and serotonin receptors. The following diagram illustrates a generalized signaling pathway for a Gαi-coupled receptor, a common mechanism for D2-like dopamine receptors and some serotonin receptors.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Dopamine D2 Receptor (GPCR) G_protein Gαi/βγ Complex Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 1-(1-Phenylcyclopropyl) piperazine Derivative Ligand->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylation Cascade

Caption: Generalized Gαi-coupled GPCR signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and pharmacological characterization of a library of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_evaluation Lead Optimization Start Design Derivatives of This compound Synth Chemical Synthesis and Purification Start->Synth Library Compound Library Synth->Library Binding Primary Screening: Receptor Binding Assays (e.g., D2, 5-HT1A, 5-HT2A) Library->Binding Functional Secondary Screening: Functional Assays (Agonist/Antagonist Mode) Binding->Functional Active Compounds Selectivity Selectivity Profiling (Panel of Receptors) Functional->Selectivity Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADME In vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME Optimized Structures Lead Lead Compound Identification ADME->Lead

Caption: Experimental workflow for compound evaluation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents due to its hybrid structure. Based on the pharmacology of related compounds, it is hypothesized that derivatives of this scaffold will primarily act as modulators of dopamine and serotonin receptors. The nature and position of substituents on the phenyl ring and the piperazine nitrogen are expected to significantly influence receptor affinity, selectivity, and functional activity.

The lack of published data on this specific compound class highlights a significant opportunity for research. A systematic synthesis and pharmacological evaluation, following the protocols and workflow outlined in this guide, would provide valuable insights into the structure-activity relationships and therapeutic potential of this compound derivatives. Such studies could lead to the identification of novel lead compounds for the treatment of a range of neurological and psychiatric disorders.

References

Head-to-Head Study: 1-(1-Phenylcyclopropyl)piperazine and Cocaine Analogs - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1-Phenylcyclopropyl)piperazine and its analogs against cocaine and its derivatives. The focus is on their pharmacological profiles, including binding affinities for monoamine transporters and behavioral effects. Due to the limited publicly available data on this compound, this guide utilizes data for the structurally related compound, 1-Phenylpiperazine, as a proxy to facilitate a comparative discussion. This comparison is intended to highlight key differences in structure-activity relationships and potential therapeutic implications.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 1-Phenylpiperazine, cocaine, and a representative potent cocaine analog, (-)-9 (a piperidine-based analog), for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioReference
1-Phenylpiperazine880 ± 1142530 ± 210186 ± 182.9[1]
Cocaine~100-300~200-600~300-800~0.5-1[2]
(-)-9 (Piperidine Analog)3---[3]

Note: Data for cocaine binding affinities can vary between studies depending on the specific experimental conditions. The values presented here are representative ranges. The selectivity ratio is calculated as SERT Ki / DAT Ki.

Behavioral Effects: A Summary

Studies on various cocaine analogs have revealed that high affinity for the dopamine transporter does not always correlate with the stimulant effects characteristic of cocaine. For instance, certain C-1 substituted cocaine analogs exhibit potent DAT inhibition but do not increase locomotor activity in mice.[2] This dissociation between binding affinity and behavioral outcome is a critical area of research for developing potential medications for cocaine abuse.

The behavioral effects of 1-Phenylpiperazine and its analogs are complex and can include modulation of cocaine-induced hyperactivity, though these effects are often mediated by interactions with other receptor systems, such as sigma receptors.[4][5]

Mandatory Visualizations

Dopamine Transporter (DAT) Signaling Pathway

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Synaptic_Cleft Synaptic_Cleft DA_release->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Synaptic_Cleft->DAT DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Signaling Postsynaptic Signaling DA_receptor->Signaling Cocaine Cocaine / Analogs Cocaine->DAT Inhibition Piperazine 1-Phenylcyclopropyl- piperazine Analogs Piperazine->DAT Inhibition

Caption: Mechanism of action of cocaine and piperazine analogs at the dopamine transporter.

Experimental Workflow: In Vitro Binding Assay

Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (e.g., Striatal Membranes) start->tissue_prep radioligand_incubation Incubation with Radioligand (e.g., [3H]WIN 35,428) and Test Compound tissue_prep->radioligand_incubation filtration Rapid Filtration to Separate Bound and Free Ligand radioligand_incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis end End data_analysis->end

Caption: General workflow for a radioligand binding assay to determine transporter affinity.

Experimental Workflow: Locomotor Activity Assay

Locomotor_Activity_Workflow start Start habituation Habituation of Mice to Test Environment start->habituation drug_admin Administration of Test Compound or Vehicle habituation->drug_admin activity_monitoring Placement in Locomotor Activity Chamber and Data Collection drug_admin->activity_monitoring data_analysis Analysis of Locomotor Parameters (e.g., Distance Traveled, Rearing) activity_monitoring->data_analysis end End data_analysis->end

Caption: Standard workflow for assessing locomotor activity in mice.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from standard methods for determining the binding affinity of compounds to the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [³H]WIN 35,428.

1. Membrane Preparation:

  • Rodent striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the transporters.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of radioligand (e.g., [³H]WIN 35,428).

    • Varying concentrations of the unlabeled test compound (e.g., this compound or cocaine analogs).

    • Membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or benztropine).

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to reach equilibrium.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Locomotor Activity Assay

This protocol outlines a standard method for assessing the stimulant or depressant effects of a compound on spontaneous locomotor activity in mice.

1. Animals and Habituation:

  • Male mice are typically used and are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Prior to testing, mice are habituated to the testing room and the locomotor activity chambers for a specified period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

2. Drug Administration:

  • The test compound (e.g., this compound or a cocaine analog) or vehicle (e.g., saline) is administered via a specific route (e.g., intraperitoneal injection).

3. Data Collection:

  • Immediately after injection, each mouse is placed individually into a locomotor activity chamber.

  • These chambers are equipped with infrared beams to automatically record horizontal and vertical movements (rearing).

  • Activity is typically recorded for a set duration (e.g., 60-120 minutes) and binned into time intervals (e.g., 5-10 minutes).

4. Data Analysis:

  • The primary outcome measures are total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

  • The data are analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound to the vehicle control group.

This guide provides a foundational comparison based on available data. Further direct, head-to-head experimental studies are necessary to fully elucidate the pharmacological and behavioral profiles of this compound and its analogs in comparison to cocaine.

References

Assessing the Specificity of 1-(1-Phenylcyclopropyl)piperazine for DAT over SERT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 1-(1-Phenylcyclopropyl)piperazine's potential specificity for the dopamine transporter (DAT) over the serotonin transporter (SERT). Due to a lack of publicly available, direct experimental binding data for this compound, this analysis is based on the pharmacological profiles of structurally related phenylpiperazine analogs and is benchmarked against well-characterized selective DAT inhibitors.

Executive Summary

While direct binding affinity data for this compound is not currently available in the scientific literature, the broader class of 1-phenylpiperazine derivatives is known to interact with monoamine transporters, including DAT and SERT. The selectivity of these compounds is highly dependent on the nature and position of substituents on the phenyl and piperazine rings. To infer the potential DAT/SERT selectivity of this compound, this guide presents a comparative analysis with established selective DAT inhibitors, GBR 12909 (Vanoxerine), and discusses the general structure-activity relationships (SAR) of related analogs. This guide emphasizes the necessity of empirical testing to definitively determine the binding profile of this compound.

Comparative Binding Affinity Data

To provide a framework for assessing potential DAT versus SERT specificity, the following table summarizes the binding affinities (Ki in nM) of well-characterized selective DAT inhibitors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (SERT Ki / DAT Ki) is a key indicator of specificity for DAT.

CompoundDAT Ki (nM)SERT Ki (nM)Selectivity Ratio (SERT/DAT)Reference
GBR 12909 (Vanoxerine) 138403840[1]
GBR 12935 1.77>1000>565[2]

Note: The absence of data for this compound highlights a critical knowledge gap. The high selectivity ratio of comparator compounds like GBR 12909 underscores the feasibility of achieving significant DAT preference within the broader class of piperazine-based compounds.

Structure-Activity Relationships of Phenylpiperazine Analogs

Studies on various 1-phenylpiperazine analogs have revealed that modifications to the chemical structure can significantly influence their affinity and selectivity for monoamine transporters. For instance, the nature of the substituent on the phenyl ring and the linkage to the piperazine core are critical determinants of interaction with the binding pockets of DAT and SERT. The introduction of a cyclopropyl group attached to the phenyl ring at the 1-position, as seen in this compound, represents a unique structural feature. While speculative without direct experimental data, this bulky, rigid cyclopropyl moiety could influence the conformational flexibility of the molecule and its fit within the transporter binding sites, potentially favoring one transporter over the other.

Experimental Protocols

To empirically determine the binding affinity and selectivity of this compound for DAT and SERT, a competitive radioligand binding assay is the standard and essential method.

Radioligand Binding Assay Protocol

This protocol outlines a typical procedure for assessing the binding of a test compound to DAT and SERT.

1. Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing recombinant human DAT or SERT, or rodent brain tissue homogenates (e.g., striatum for DAT, prefrontal cortex for SERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935.

    • For SERT: [³H]Citalopram or [³H]Paroxetine.

  • Test Compound: this compound.

  • Reference Compounds: GBR 12909 (for DAT), Fluoxetine or Paroxetine (for SERT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determiner: A high concentration of a known ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd value).

  • Initiation of Binding: Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (wells with the high concentration of a known ligand) from the total binding (wells without the test compound).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Mandatory Visualizations

To aid in the conceptual understanding of the experimental design and the assessment of transporter specificity, the following diagrams are provided.

Competitive_Binding_Assay cluster_workflow Experimental Workflow cluster_principle Binding Principle prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate to Reach Equilibrium prep->incubate Mix filter_wash Filter and Wash to Separate Bound from Unbound incubate->filter_wash count Measure Radioactivity filter_wash->count analyze Analyze Data (IC50, Ki) count->analyze transporter Transporter (DAT or SERT) radioligand Radioligand radioligand->transporter Binds test_compound This compound test_compound->transporter Competes for Binding

Competitive Radioligand Binding Assay Workflow

Specificity_Assessment cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion title Assessing Specificity of this compound dat_ki Determine Ki for DAT compare Compare Ki Values (DAT vs. SERT) dat_ki->compare sert_ki Determine Ki for SERT sert_ki->compare ratio Calculate Selectivity Ratio (SERT Ki / DAT Ki) compare->ratio conclusion High Ratio Indicates DAT Specificity ratio->conclusion

Logical Flow for Determining Transporter Specificity

Conclusion and Future Directions

The assessment of this compound's specificity for DAT over SERT is currently hindered by a lack of direct experimental evidence. Based on the pharmacology of related phenylpiperazine analogs and comparison with highly selective DAT inhibitors like GBR 12909, it is plausible that this compound could exhibit some degree of selectivity for DAT. However, this remains speculative.

To definitively characterize the pharmacological profile of this compound, it is imperative that in vitro radioligand binding assays be conducted to determine its affinity for DAT and SERT, as well as other key monoamine transporters such as the norepinephrine transporter (NET). Subsequent functional assays, such as neurotransmitter uptake inhibition assays, would further elucidate its mechanism of action. Such experimental data are crucial for any future development and for understanding its potential as a selective CNS agent.

References

A Comparative Guide to the Experimental Reproducibility of 1-(1-Phenylcyclopropyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of experimental results for 1-(1-Phenylcyclopropyl)piperazine and structurally related compounds. Due to the limited availability of published experimental data for this compound, this document outlines standardized methodologies and presents data from analogous compounds to serve as a benchmark for future studies. The aim is to facilitate consistent experimental design and data reporting, thereby enhancing the ability to compare and reproduce findings across different laboratories.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These values are primarily computationally predicted and sourced from publicly available databases. Experimental verification of these properties is a crucial first step in any research involving this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
CAS Number 1245647-91-9Guidechem[2]
Predicted pKa 9.23 ± 0.10Guidechem[2]
Predicted Solubility Slightly soluble (22 g/L at 25°C)Guidechem[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization: Protocols and Comparative Data

The synthesis of 1-arylpiperazines commonly involves the reaction of an aryl halide with piperazine or a protected piperazine derivative. A widely used method is the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination for 1-Phenylpiperazine Synthesis

A general procedure for the synthesis of 1-phenylpiperazine from chlorobenzene and piperazine is as follows:

  • To a Schlenk tube under a nitrogen atmosphere, add KOtBu (1.3 mmol), a palladium catalyst complex (e.g., 1 mol %), dioxane (2 ml), piperazine (1.3 mmol), and chlorobenzene (1.0 mmol).

  • Stir the mixture vigorously at 90 °C for 4 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield the pure product.[3]

To ensure reproducibility, it is critical to specify the exact palladium catalyst and ligand used, the purity of reagents and solvents, and the precise conditions for purification.

Thorough characterization is essential for confirming the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For a novel or sparsely characterized compound like this compound, providing detailed spectral data is crucial for reproducibility.

As a reference, the characterization data for a related compound, 1-(4-bromophenyl)piperazine, is presented in Table 2.

Analytical TechniqueObserved Data
¹H NMR Signals at 3.39 and 3.36 ppm (8H, piperazine ring) and 7.39 and 6.95 ppm (4H, aromatic protons).[4]
¹³C NMR Four signals for four pairs of equivalent carbon atoms: two from the piperazine ring and two from the aromatic CH groups, with two additional signals for the quaternary aromatic carbons.[4]
GC-MS (EI) Molecular ion at m/z 240 with a bromine isotope pattern. A base peak at m/z 198 (loss of C₂H₄N) and a characteristic ion at m/z 56 (C₃H₆N⁺).[4]

Table 2: Spectroscopic Data for 1-(4-bromophenyl)piperazine

A reproducible synthesis of this compound would require reporting analogous, detailed spectroscopic data.

G cluster_0 Reactants & Catalysts cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Aryl Halide (e.g., 1-bromo-1-phenylcyclopropane) F Reaction Mixture A->F B Piperazine B->F C Palladium Catalyst & Ligand C->F D Base (e.g., KOtBu) D->F E Solvent (e.g., Dioxane) E->F G Crude Product F->G Heating H Purified this compound G->H Column Chromatography I Characterization (NMR, MS, IR) H->I

Figure 1. General workflow for the synthesis and characterization of 1-Arylpiperazines.

Pharmacological Evaluation: Protocols and Comparative Data

Many phenylpiperazine derivatives exhibit pharmacological activity at monoamine receptors, particularly dopamine and serotonin receptors.[5] Therefore, it is plausible that this compound interacts with these targets. To assess the reproducibility of pharmacological findings, standardized in vitro and in vivo assays are necessary.

Receptor binding assays are fundamental for determining the affinity of a compound for a specific receptor. These are typically competitive binding assays using a radiolabeled ligand.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Prepare cell membranes from HEK cells stably expressing human D2 dopamine receptors.

  • Incubate the membranes with a single concentration of a radiolabeled antagonist (e.g., 0.2 nM [³H]-methylspiperone) and varying concentrations of the test compound.

  • After incubation, terminate the reaction by rapid filtration.

  • Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[6]

For comparison, Table 3 presents the binding affinities of several selective dopamine D2 receptor antagonists.

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Selectivity (D2 vs D3)
Haloperidol Analog Nanomolar affinity-10- to 100-fold
ML321 < 1 µM (AC₅₀)-> 17-fold

Table 3: Binding Affinities of Selected Dopamine D2 Receptor Antagonists [6][7]

Functional assays measure the effect of a compound on receptor signaling. For G-protein coupled receptors like the dopamine and serotonin receptors, common assays include measuring changes in intracellular calcium or β-arrestin recruitment.

Experimental Protocol: Dopamine D2 β-Arrestin Assay

  • Use a commercially available cell line engineered to express the D2 dopamine receptor fused to a fragment of β-galactosidase and a fusion protein of β-arrestin and another β-galactosidase fragment.

  • Plate the cells and treat them with varying concentrations of the test compound in the presence of a known D2 receptor agonist.

  • Add a detection reagent that produces a chemiluminescent signal upon reconstitution of β-galactosidase.

  • Measure the luminescence to quantify the extent of β-arrestin recruitment.[6]

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 β-Arrestin Pathway D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Internalization Receptor Internalization beta_Arrestin->Internalization Dopamine Dopamine Dopamine->D2R Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->D2R Blocks

Figure 2. Hypothesized signaling pathway for a D2 receptor antagonist.

Given the structural similarities of many piperazine derivatives to serotonin receptor ligands, evaluating the activity of this compound at these receptors, particularly the 5-HT2A receptor, is warranted. Methodologies for 5-HT2A receptor binding and functional assays are analogous to those described for the D2 receptor, often using [³H]ketanserin as the radioligand.[8][9]

The selectivity profile against other serotonin receptor subtypes is crucial for understanding the compound's overall pharmacological effect. A comparison of the binding affinities of known 5-HT2A antagonists is provided in Table 4.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)
Volinanserin 0.36>1000
Pimavanserin --

Table 4: Binding Affinities of Selected 5-HT2A Receptor Antagonists [10] (Note: Specific Ki values for Pimavanserin were not provided in the cited abstract).

G cluster_0 Serotonin 5-HT2A Receptor Signaling HT2A_R 5-HT2A Receptor Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->HT2A_R Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->HT2A_R Blocks

Figure 3. Hypothesized signaling pathway for a 5-HT2A receptor antagonist.

Conclusion

The reproducibility of experimental results for novel or under-characterized compounds like this compound is paramount for advancing drug discovery and development. This guide has provided a comparative framework based on established methodologies for the synthesis, characterization, and pharmacological evaluation of analogous phenylpiperazine derivatives. By adhering to detailed and standardized protocols, and by thoroughly reporting all experimental parameters and results, researchers can contribute to a more robust and reproducible body of scientific knowledge. Future work on this compound should aim to provide the detailed experimental data outlined in this guide to allow for direct and meaningful comparisons.

References

Lack of Peer-Reviewed Efficacy Data for 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed studies detailing the efficacy of 1-(1-Phenylcyclopropyl)piperazine were identified. Information regarding this specific chemical compound is limited to its chemical structure and properties, with no available data on its biological activity, mechanism of action, or comparative performance against other agents.

Searches for peer-reviewed articles on the efficacy of this compound, including its CAS number (1245647-91-9), did not yield any specific results. Chemical databases confirm its structure, but there is a notable absence of published research in scientific journals investigating its pharmacological effects or therapeutic potential.

While the broader classes of "phenylpiperazines" and "piperazine derivatives" are known to exhibit a wide range of biological activities—including anthelmintic, anticancer, and psychoactive properties—this general information cannot be specifically attributed to this compound without direct experimental evidence. The mechanisms of action for various piperazine derivatives often involve interactions with neurotransmitter systems, such as dopamine and serotonin pathways, or specific receptors like GABA. However, the specific targets and effects of the 1-(1-phenylcyclopropyl) moiety in conjunction with the piperazine ring have not been elucidated in the available literature.

Numerous studies have been published on other phenylpiperazine derivatives, providing detailed synthesis protocols and evaluations for therapeutic applications ranging from oncology to neurology. These studies underscore the potential of the phenylpiperazine scaffold in drug discovery. However, the absence of similar research for this compound prevents the creation of a comparative guide as requested.

Due to the lack of available peer-reviewed data, it is not possible to provide a comparison guide on the efficacy of this compound. There is no quantitative data for inclusion in comparative tables, no described experimental protocols to detail, and no established signaling pathways or experimental workflows to visualize. Further research would be required to determine the biological activity and potential efficacy of this compound.

Benchmarking 1-(1-Phenylcyclopropyl)piperazine: A Comparative Guide for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the preclinical benchmarking of the novel compound 1-(1-Phenylcyclopropyl)piperazine against established reference compounds targeting key central nervous system (CNS) receptors. Given the scarcity of published data on this compound, this document outlines a comprehensive strategy for its characterization, focusing on potential interactions with serotonin (5-HT) and dopamine (D) receptors, common targets for phenylpiperazine derivatives.

Hypothetical Performance Overview

The following table presents a hypothetical comparative analysis of this compound against well-characterized reference compounds. This data is illustrative and serves as a template for organizing experimental findings.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Receptor Selectivity (fold)
This compound 5-HT1A TBDTBDTBD
D2 TBDTBD
WAY-100635[1][2]5-HT1A0.39[2]Antagonist (pA2 = 9.71)[1]>100-fold vs other 5-HT receptors[1]
Buspirone[3][4]5-HT1A~16[5]Partial Agonist[3][4]Moderate
Haloperidol[6][7][8]D20.89[8]Antagonist[9]High
Risperidone[7][10][11]D21.4[12]Antagonist[10]High (also high 5-HT2A affinity)[7]

TBD: To Be Determined. Data for reference compounds are sourced from published literature.

Experimental Design and Protocols

A thorough characterization of this compound necessitates a multi-tiered approach, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral models.

In Vitro Assays

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of the test compound to the target receptors.

  • Objective: To quantify the affinity of this compound for 5-HT1A and D2 receptors.

  • Protocol:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A or D2 receptor, or from specific brain regions of rodents (e.g., hippocampus for 5-HT1A, striatum for D2).

    • Assay Conditions:

      • For 5-HT1A: Membranes are incubated with a specific radioligand, such as [3H]8-OH-DPAT or [3H]WAY-100635, and varying concentrations of the test compound.

      • For D2: Membranes are incubated with a specific radioligand, such as [3H]raclopride or [3H]spiperone, and varying concentrations of the test compound.

    • Incubation and Filtration: Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptor.

  • Objective: To characterize the functional activity of this compound at 5-HT1A and D2 receptors.

  • Protocol (cAMP Assay for Gi/o-coupled receptors like 5-HT1A and D2):

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A or D2 receptor.

    • Assay Principle: Both 5-HT1A and D2 receptors are typically coupled to the inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Procedure:

      • Cells are pre-treated with forskolin to stimulate cAMP production.

      • Varying concentrations of the test compound are added.

      • For antagonist testing, the compound is added in the presence of a known agonist (e.g., 8-OH-DPAT for 5-HT1A, quinpirole for D2).

      • Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis:

      • Agonist activity: A dose-dependent decrease in cAMP levels indicates agonist activity (EC50).

      • Antagonist activity: A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity (IC50).

In Vivo Behavioral Models

Based on the in vitro profile, appropriate in vivo models should be selected to assess the physiological effects of this compound.

  • Objective: To evaluate the potential antipsychotic-like or anxiolytic/antidepressant-like effects in rodents.

  • Models for Antipsychotic-like Activity (D2 antagonism):

    • Catalepsy Test: This test assesses the induction of a state of immobility, which is a predictor of extrapyramidal side effects associated with D2 receptor blockade.

    • Conditioned Avoidance Response: The ability of a compound to suppress a learned avoidance response without impairing the escape response is a classic screen for antipsychotic activity.

  • Models for Anxiolytic/Antidepressant-like Activity (5-HT1A agonism/partial agonism):

    • Elevated Plus Maze: This model assesses anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • Forced Swim Test: This is a common screening tool for antidepressant-like activity. A decrease in immobility time is considered a positive response.

Visualizing Pathways and Workflows

To further clarify the experimental approach and underlying biological mechanisms, the following diagrams are provided.

G_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle Agonist Agonist Receptor GPCR (e.g., 5-HT1A or D2) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Converts Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

experimental_workflow Start Compound Synthesis This compound Primary_Screening Primary Screening: Radioligand Binding Assays (5-HT1A, D2, etc.) Start->Primary_Screening Affinity_Determination Determine Binding Affinity (Ki) Primary_Screening->Affinity_Determination Functional_Assays Functional Assays (e.g., cAMP) Affinity_Determination->Functional_Assays Activity_Characterization Characterize Activity (Agonist, Antagonist, Partial Agonist) Functional_Assays->Activity_Characterization Selectivity_Panel Selectivity Profiling (Off-target binding) Activity_Characterization->Selectivity_Panel In_Vivo_Models In Vivo Behavioral Models (e.g., Catalepsy, EPM) Selectivity_Panel->In_Vivo_Models Lead_Optimization Lead Optimization/ Further Development In_Vivo_Models->Lead_Optimization

Caption: Preclinical characterization workflow for a novel CNS compound.

References

Safety Operating Guide

Personal protective equipment for handling 1-(1-Phenylcyclopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-Phenylcyclopropyl)piperazine. The following procedures are based on the known hazards of structurally similar compounds, such as piperazine and 1-phenylpiperazine, and are intended to ensure the safe handling and disposal of this chemical.

Hazard Summary

  • Toxicity: Toxic if swallowed or in contact with skin.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[4]

  • Irritation: Causes skin, eye, and respiratory system irritation.[5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Activity Required Personal Protective Equipment
Weighing and Dispensing (Solid Form) - Full-face respirator with P3 (particulate) filter or a Powered Air Purifying Respirator (PAPR) - Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness)[6] - Chemical splash goggles and face shield[1] - Lab coat or chemical-resistant apron - Closed-toe shoes
Solution Preparation and Transfers - Chemical fume hood - Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness)[6] - Chemical splash goggles[6][7] - Lab coat - Closed-toe shoes
Conducting Reactions and Work-up - Chemical fume hood - Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness)[6] - Chemical splash goggles[6][7] - Lab coat - Closed-toe shoes
Spill Cleanup - Full-face respirator with appropriate cartridges (e.g., organic vapor and particulate) - Heavy-duty chemical-resistant gloves - Chemical-resistant suit or coveralls[1] - Chemical-resistant boots - Chemical splash goggles and face shield

Operational Plan: Step-by-Step Handling Procedures

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled.

    • Transport the chemical in a secondary container to the designated storage area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[8]

    • Keep the container tightly closed.[4]

    • The storage area should be accessible only to authorized personnel.[3]

  • Handling and Use:

    • All work with this compound, especially handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin and eyes.[1][2][8]

    • Do not eat, drink, or smoke in the laboratory area.[8]

    • Wash hands thoroughly with soap and water after handling.[2][8]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Store waste containers in a designated satellite accumulation area.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the chemical are considered hazardous waste.

    • These materials should be double-bagged in labeled hazardous waste bags and placed in a designated solid waste container.

    • Contaminated glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous waste.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow and Safety

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive & Inspect Receive & Inspect Store Chemical Store Chemical Receive & Inspect->Store Chemical Secure Storage Don PPE Don PPE Store Chemical->Don PPE Before Handling Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Collect Liquid Waste Collect Liquid Waste Conduct Reaction->Collect Liquid Waste Collect Solid Waste Collect Solid Waste Conduct Reaction->Collect Solid Waste Decontaminate Glassware Decontaminate Glassware Conduct Reaction->Decontaminate Glassware Dispose via EHS Dispose via EHS Collect Liquid Waste->Dispose via EHS Collect Solid Waste->Dispose via EHS Decontaminate Glassware->Collect Liquid Waste Collect Rinsate

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.